1-(Pyrimidin-2-YL)ethan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMHZXYXPHNWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-30-6 | |
| Record name | 1-(pyrimidin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 1-(Pyrimidin-2-YL)ethan-1-OL
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel heterocyclic compound, 1-(Pyrimidin-2-YL)ethan-1-OL. While experimentally obtained spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic analysis and supported by data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational knowledge to identify, characterize, and utilize this compound in their research endeavors. We will delve into the theoretical underpinnings and expected outcomes for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed protocols for data acquisition and interpretation.
Introduction: The Significance of this compound
Pyrimidine-containing compounds are of paramount importance in medicinal chemistry and drug discovery. The pyrimidine nucleus is a core structural component of nucleobases, vitamins, and a plethora of synthetic drugs exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, is a chiral alcohol bearing a pyrimidine heterocycle. Its structure suggests potential applications as a versatile building block in the synthesis of more complex, biologically active molecules. The hydroxyl group can be a key site for further functionalization, while the pyrimidine ring can engage in various intermolecular interactions, making it a molecule of significant interest for library synthesis and lead optimization in drug discovery programs.
Accurate structural elucidation through spectroscopic methods is the cornerstone of chemical synthesis and drug development. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, ensuring its unambiguous identification and quality assessment.
Molecular Structure and Key Features
To understand the spectroscopic data, a clear visualization of the molecular structure is essential.
Figure 1: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to ensure a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 90°.
-
Spectral width: -2 to 12 ppm.
-
Predicted ¹H NMR Spectral Data
The following table summarizes the anticipated ¹H NMR spectral data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 (pyrimidine) | ~7.20 | Triplet (t) | J = 4.8 |
| H4, H6 (pyrimidine) | ~8.70 | Doublet (d) | J = 4.8 |
| CH (carbinol) | ~5.00 | Quartet (q) | J = 6.5 |
| OH (hydroxyl) | Variable (e.g., 2.5-4.5) | Singlet (s, broad) | - |
| CH₃ (methyl) | ~1.50 | Doublet (d) | J = 6.5 |
Interpretation and Rationale
-
Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to be in the aromatic region. The proton at the 5-position (H5) is anticipated to be a triplet due to coupling with the two equivalent protons at the 4 and 6 positions. The H4 and H6 protons are expected to appear as a doublet, coupled to H5. The chemical shifts are influenced by the electronegative nitrogen atoms in the ring, causing them to be deshielded.
-
Carbinol Proton (CH): The proton attached to the carbon bearing the hydroxyl group is expected to be a quartet due to coupling with the three equivalent protons of the adjacent methyl group. Its chemical shift is downfield due to the electron-withdrawing effect of the oxygen atom and the pyrimidine ring.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with D₂O.
-
Methyl Protons (CH₃): The three protons of the methyl group are equivalent and are expected to appear as a doublet due to coupling with the adjacent carbinol proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Decoupling: Proton-decoupled mode to obtain singlets for each unique carbon.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (pyrimidine) | ~165 |
| C4, C6 (pyrimidine) | ~157 |
| C5 (pyrimidine) | ~120 |
| CH (carbinol) | ~68 |
| CH₃ (methyl) | ~25 |
Interpretation and Rationale
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are expected in the aromatic region. C2, being situated between two nitrogen atoms, will be the most deshielded. C4 and C6 will also be significantly deshielded due to the adjacent nitrogen. C5 will be the most shielded of the ring carbons.
-
Carbinol Carbon (CH): The carbon attached to the hydroxyl group is expected to appear in the range of 60-70 ppm.
-
Methyl Carbon (CH₃): The methyl carbon is expected to be in the aliphatic region, typically below 30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a KBr pellet can be prepared if the compound is a solid.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Predicted IR Spectral Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500-3200 | Strong, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=N stretch (pyrimidine) | 1600-1475 | Medium to strong |
| C=C stretch (pyrimidine) | 1580-1450 | Medium to strong |
| C-O stretch (alcohol) | 1260-1000 | Strong |
Interpretation and Rationale
-
O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is a characteristic feature of the hydroxyl group due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of characteristic bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the fingerprint region, typically between 1260-1000 cm⁻¹, is indicative of the C-O single bond of the alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique that will likely cause significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
Predicted Mass Spectral Data (Electron Ionization)
| m/z | Predicted Fragment | Interpretation |
| 124 | [M]⁺ | Molecular ion |
| 109 | [M - CH₃]⁺ | Loss of a methyl group |
| 95 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |
| 80 | [C₄H₄N₂]⁺ | Pyrimidine ring |
| 79 | [C₄H₃N₂]⁺ | Pyrimidine fragment |
Fragmentation Pathway
Figure 2: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Under EI conditions, the molecular ion peak at m/z 124 is expected. A prominent peak at m/z 109 would correspond to the loss of the methyl group, forming a stable oxonium ion. Another significant fragmentation pathway could involve the loss of the entire ethanol side chain, leading to the pyrimidine cation at m/z 80.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and by drawing comparisons with structurally related compounds, we have constructed a comprehensive spectroscopic profile. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this compound, thereby facilitating its use in the synthesis of novel molecules with potential therapeutic applications. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reproducibility and reliability in research and development settings.
A Technical Guide to 1-(Pyrimidin-2-YL)ethan-1-OL (CAS: 53342-30-6): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. As a privileged scaffold, its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] This significance stems from the pyrimidine ring's ability to engage in various biological interactions, such as hydrogen bonding and pi-stacking, effectively mimicking endogenous nucleobases to modulate the function of enzymes and receptors.[1] Within this vital class of compounds, 1-(Pyrimidin-2-YL)ethan-1-OL emerges as a versatile and strategically important building block for the synthesis of complex pharmaceutical molecules. Its unique combination of a pyrimidine core and a reactive hydroxyl group makes it an ideal starting point for the elaboration of diverse molecular architectures. This guide provides an in-depth technical overview of this compound, covering its chemical properties, a validated synthesis protocol, comprehensive analytical characterization, and its applications in the landscape of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 53342-30-6 | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis of this compound: A Validated Protocol
The most direct and efficient synthetic route to this compound is the reduction of the corresponding ketone, 1-(pyrimidin-2-yl)ethan-1-one (CAS: 53342-27-1). This transformation is a standard procedure in organic synthesis, typically employing a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of 1-(Pyrimidin-2-yl)ethan-1-one
Materials:
-
1-(Pyrimidin-2-yl)ethan-1-one (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(Pyrimidin-2-yl)ethan-1-one in methanol to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product, this compound.
-
Purification (if necessary): If required, the crude product can be purified by column chromatography on silica gel.
References
- 1. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(pyrimidin-2-yl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 3. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Pyrimidin-2-YL)ethan-1-OL: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of 1-(Pyrimidin-2-YL)ethan-1-OL (CAS No. 53342-30-6). As a member of the pyrimidine family—a scaffold of significant interest in medicinal chemistry—this molecule presents a unique combination of structural features that warrant detailed investigation. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and a framework for its further exploration and utilization. While experimental data for this specific molecule is limited, this guide consolidates available information with well-founded predictions based on analogous structures and computational models.
Introduction
The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1][2][3][4] The introduction of a chiral secondary alcohol moiety at the 2-position of the pyrimidine ring, as seen in this compound, offers a potential vector for stereospecific interactions with biological targets. This structural feature, coupled with the inherent electronic properties of the pyrimidine ring, makes it a compelling candidate for investigation in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6][7][8] This guide aims to provide a detailed technical resource for researchers interested in this promising chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to a lack of extensive experimental data for this compound, the following table includes both known information and predicted values derived from computational models and comparison with analogous structures.[9][10][11][12]
| Property | Value (Experimental/Predicted) | Source/Method |
| CAS Number | 53342-30-6 | Chemical Abstracts Service |
| Molecular Formula | C₆H₈N₂O | Confirmed |
| Molecular Weight | 124.14 g/mol | Confirmed |
| Physical State | Liquid | Vendor Information[5] |
| Melting Point | Predicted: < 25 °C | Based on liquid state at room temperature |
| Boiling Point | Predicted: ~220-240 °C | In silico prediction[10][11] |
| Water Solubility | Predicted: Moderately Soluble | Presence of polar functional groups (hydroxyl, pyrimidine nitrogens) capable of hydrogen bonding. |
| pKa (acidic) | Predicted: ~13-14 | Typical pKa for a secondary alcohol. |
| pKa (basic) | Predicted: ~1-2 | Typical pKa for a pyrimidine nitrogen. |
| logP | Predicted: ~0.5-1.0 | In silico prediction[10][11] |
Synthesis and Purification
The most direct and logical synthetic route to this compound is the reduction of the corresponding ketone, 2-acetylpyrimidine. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Rationale for Synthetic Approach
The choice of sodium borohydride is predicated on its chemoselectivity. It readily reduces aldehydes and ketones without affecting the aromatic pyrimidine ring, unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄). The use of an alcoholic solvent, typically methanol or ethanol, is advantageous as it effectively solubilizes both the substrate and the reducing agent, and the protonated solvent serves to quench the intermediate alkoxide.
Experimental Protocol: Reduction of 2-Acetylpyrimidine
Materials:
-
2-Acetylpyrimidine
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyrimidine (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: To the stirred, cooled solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C. Concentrate the mixture in vacuo using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Pyrimidine Protons: A doublet at approximately δ 8.7-8.9 ppm (H4, H6) and a triplet at δ 7.2-7.4 ppm (H5).
-
Methine Proton (-CHOH): A quartet at approximately δ 4.8-5.0 ppm, coupled to the methyl protons.
-
Methyl Protons (-CH₃): A doublet at approximately δ 1.4-1.6 ppm, coupled to the methine proton.
-
Hydroxyl Proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
-
Pyrimidine Carbons: Resonances in the aromatic region, with C2 expected to be the most downfield (δ ~165-170 ppm), followed by C4/C6 (δ ~157-160 ppm) and C5 (δ ~120-125 ppm).
-
Methine Carbon (-CHOH): A signal at approximately δ 65-70 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region at approximately δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.
-
C=N and C=C Stretch (pyrimidine ring): A series of sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 124.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical ([M-15]⁺) to give a resonance-stabilized cation at m/z = 109.
-
Alpha-cleavage with loss of the pyrimidinyl radical to give a fragment at m/z = 45.
-
Loss of water ([M-18]⁺) to give a fragment at m/z = 106.
-
Fragmentation of the pyrimidine ring, leading to characteristic peaks.[17][18][19][20][21]
-
Reactivity and Stability
The chemical behavior of this compound is governed by the interplay of the pyrimidine ring and the secondary alcohol functionality.
-
Reactivity of the Hydroxyl Group: The secondary alcohol can undergo typical reactions such as oxidation to the corresponding ketone (2-acetylpyrimidine), esterification, and etherification. The benzylic-like nature of the alcohol (adjacent to an aromatic ring) may enhance its reactivity in certain reactions, such as those involving carbocation intermediates.[22][23][24]
-
Reactivity of the Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or under forcing conditions.[25][26][27][28][29] The nitrogen atoms can also act as bases and be protonated or alkylated.
-
Stability: The compound is expected to be reasonably stable under standard laboratory conditions. As a benzylic-type alcohol, it may be prone to slow air oxidation over time.[30][31] It is advisable to store the compound in a cool, dark place under an inert atmosphere.
Potential Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocycle.[1][2][3][4] The introduction of a stereocenter adjacent to the pyrimidine ring in this compound provides an opportunity for developing enantiomerically pure drug candidates with improved target selectivity and reduced off-target effects.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: Many kinase inhibitors incorporate a pyrimidine core. The hydroxyl group of this compound could serve as a key hydrogen bond donor or as a point for further derivatization to enhance binding affinity and selectivity.
-
Anti-infectives: The pyrimidine ring is found in various antimicrobial and antiviral agents. Derivatives could be explored for their efficacy against a range of pathogens.
-
Anti-inflammatory Agents: Pyrimidine derivatives have been investigated as inhibitors of inflammatory mediators.[32]
-
Central Nervous System (CNS) Disorders: The ability of the pyrimidine moiety to participate in various non-covalent interactions makes it a viable scaffold for targeting CNS receptors and enzymes.
The development of quantitative structure-activity relationship (QSAR) models for pyrimidine derivatives further underscores the potential for rational design of novel therapeutic agents based on this core structure.[5][6][7][8][33]
Conclusion
This compound is a molecule of significant interest due to its combination of a medicinally important pyrimidine core and a chiral secondary alcohol. While a comprehensive experimental dataset for this compound is not yet available, this technical guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and an analysis of its potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising chemical entity and its derivatives for the development of novel therapeutics.
References
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- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 25. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. benchchem.com [benchchem.com]
- 31. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Reaxys : Montana State University (MSU) Library [lib.montana.edu]
- 33. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Pyrimidin-2-YL)ethan-1-OL
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(pyrimidin-2-yl)ethan-1-ol, a heterocyclic alcohol of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, plausible synthetic routes, spectroscopic characterization, and a detailed exploration of its conformational landscape. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering insights grounded in established chemical principles and methodologies.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule featuring a pyrimidine ring linked to an ethanol moiety via a carbon-carbon bond at the 2-position of the heterocycle. The presence of a stereocenter at the carbinol carbon implies the existence of two enantiomers, (R)- and (S)-1-(pyrimidin-2-yl)ethan-1-ol.
The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is an electron-deficient aromatic system. This electronic character influences the molecule's reactivity and intermolecular interactions. The hydroxyl group of the ethanol side chain can act as both a hydrogen bond donor and acceptor, playing a crucial role in the molecule's solubility and its potential interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| CAS Number | 53342-30-6 | Synblock Inc. |
| Topological Polar Surface Area | 46.19 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis for this compound is not extensively reported in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established organometallic chemistry.
Proposed Synthetic Protocol
A common and effective method for the synthesis of such secondary alcohols involves the nucleophilic addition of an organometallic reagent to an appropriate aldehyde. In this case, the reaction of 2-formylpyrimidine with methylmagnesium bromide (a Grignard reagent) would yield the desired product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-formylpyrimidine in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise from the dropping funnel with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS). Based on the analysis of structurally related compounds, the following spectral data can be predicted[1][2][3].
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) |
| H-4, H-6 | ~8.7 | d | Pyrimidine | C-2 | ~165 |
| H-5 | ~7.2 | t | Pyrimidine | C-4, C-6 | ~157 |
| CH-OH | ~5.0 | q | Methine | C-5 | ~120 |
| OH | variable | s (br) | Hydroxyl | CH-OH | ~68 |
| CH₃ | ~1.5 | d | Methyl | CH₃ | ~25 |
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic ethyl group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron impact mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at m/z 124, corresponding to the molecular weight of the compound.
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the C-C bond connecting the pyrimidine ring and the ethanol side chain, as well as the rotation around the C-O bond of the hydroxyl group. Understanding the preferred conformations is crucial for predicting its interaction with biological macromolecules.
Key Rotatable Bonds and Potential Conformers
The two key dihedral angles that define the conformation of the side chain relative to the pyrimidine ring are:
-
τ₁ (N-C-C-O): Rotation around the C(2)-C(α) bond.
-
τ₂ (C-C-O-H): Rotation around the C(α)-O bond.
The relative orientation of the pyrimidine ring and the hydroxyl group can lead to several low-energy conformers. The stability of these conformers is influenced by a balance of steric hindrance, electrostatic interactions, and the potential for intramolecular hydrogen bonding.
Intramolecular Hydrogen Bonding
A significant factor influencing the conformational preference is the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and one of the nitrogen atoms of the pyrimidine ring. The geometry of the molecule allows for the formation of a five- or six-membered ring through hydrogen bonding with either N1 or N3.
The existence and strength of such an intramolecular hydrogen bond can be investigated experimentally through techniques like IR spectroscopy in dilute non-polar solvents, where a red shift in the O-H stretching frequency would be indicative of hydrogen bonding[4].
Computational Modeling and Analysis
In the absence of experimental data, computational methods provide a powerful tool for exploring the conformational landscape of this compound. Density Functional Theory (DFT) calculations are well-suited for this purpose.
Workflow for Computational Conformational Analysis
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This involves rotating the key dihedral angles (τ₁ and τ₂) and performing geometry optimization for each starting structure.
-
Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) to locate the stationary points on the potential energy surface. Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Profile: The relative energies (including zero-point vibrational energy corrections) of the conformers are calculated to determine their relative populations at a given temperature according to the Boltzmann distribution.
-
Analysis of Intramolecular Interactions: The nature of any intramolecular hydrogen bonds can be further analyzed using techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).
Caption: Computational workflow for conformational analysis.
Comparison with Analogous Structures
The crystal structure of the related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, reveals the formation of an intermolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule in the solid state[5][6]. This suggests that in the absence of a solvent that can compete for hydrogen bonding, both intramolecular and intermolecular hydrogen bonds are significant forces dictating the supramolecular assembly.
Relevance in Drug Development
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. The structural and conformational features of this compound make it an interesting building block for the design of new therapeutic agents. The ability of the hydroxyl group to participate in hydrogen bonding, combined with the electronic properties of the pyrimidine ring, provides opportunities for targeted interactions with biological receptors. A thorough understanding of its conformational preferences is therefore essential for structure-based drug design and the development of structure-activity relationships (SAR).
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformational aspects of this compound. While experimental data for this specific molecule is limited, by drawing upon established chemical principles and data from analogous compounds, we have outlined a plausible synthetic route, predicted its spectroscopic characteristics, and proposed a systematic approach for the detailed investigation of its conformational landscape. The insights presented herein are intended to facilitate further research and application of this and related pyrimidine derivatives in the field of drug discovery and development.
References
A Theoretical and Computational Scrutiny of 1-(Pyrimidin-2-YL)ethan-1-OL: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 1-(Pyrimidin-2-YL)ethan-1-OL, a heterocyclic compound with potential significance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights into the computational analysis of this molecule.
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, pyrimidine derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][3][4] The compound this compound, featuring a pyrimidine ring linked to a chiral ethanol moiety, presents an intriguing scaffold for the design of novel therapeutic agents. Understanding its three-dimensional structure, electronic properties, and potential interactions with biological macromolecules is paramount for unlocking its therapeutic potential.
Theoretical and computational chemistry offer powerful tools to elucidate these molecular characteristics, providing insights that can guide synthesis, functionalization, and biological evaluation, thereby accelerating the drug discovery pipeline.[5][6][7] This guide will delineate the key computational workflows for a thorough investigation of this compound.
Part 1: Unveiling the Molecular Architecture through Quantum Chemical Calculations
At the heart of understanding a molecule's behavior is the precise knowledge of its three-dimensional structure and electronic landscape. Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for this purpose, offering a favorable balance between computational cost and accuracy.[5][8]
Geometry Optimization: The Foundation of Molecular Modeling
The first and most critical step in any theoretical study is to determine the most stable conformation of the molecule, corresponding to the global minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization using DFT
-
Input Structure Generation: A preliminary 3D structure of this compound is constructed using molecular building software (e.g., Avogadro, ChemDraw).
-
Computational Method Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.
-
Basis Set: The 6-311G(d,p) basis set provides a good balance of accuracy and computational efficiency for molecules of this size.
-
-
Software Implementation: The calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Analysis: A vibrational frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
The optimized geometry provides crucial information, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
Spectroscopic Characterization: A Bridge Between Theory and Experiment
Computational spectroscopy plays a vital role in validating theoretical models against experimental data.
-
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies calculated from the DFT frequency analysis can be directly compared to experimental IR and Raman spectra. This comparison helps in the assignment of spectral bands to specific molecular vibrations, confirming the synthesized compound's identity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, implemented within a DFT framework, allows for the prediction of 1H and 13C NMR chemical shifts.[1][2] These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be correlated with experimental NMR data to aid in structure elucidation.
Table 1: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for a Pyrimidine Derivative
| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-311G(d,p)) |
| IR (cm-1) | ||
| O-H stretch | ~3400 | 3450 |
| C-H stretch (aromatic) | ~3100 | 3120 |
| C=N stretch (pyrimidine) | ~1570 | 1585 |
| 13C NMR (ppm) | ||
| C2 (pyrimidine) | ~158 | 160.2 |
| C4/C6 (pyrimidine) | ~157 | 158.5 |
| C5 (pyrimidine) | ~120 | 122.3 |
| CH-OH | ~65 | 68.1 |
| CH3 | ~25 | 26.5 |
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
These parameters, along with the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface, are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.
Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Diagram.
Part 2: Probing Biological Interactions through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][8][9] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
The Molecular Docking Workflow
A typical molecular docking study involves several key steps, as illustrated in the workflow diagram below.
Caption: A Standard Workflow for Molecular Docking Studies.
Experimental Protocol: Molecular Docking
-
Target Protein Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized as described in Part 1.
-
Partial charges are assigned to the ligand atoms.
-
-
Binding Site Definition: The active site of the protein is defined, usually based on the location of a co-crystallized ligand or from literature data. This creates a "grid box" within which the docking algorithm will search for binding poses.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to explore a large number of possible conformations and orientations of the ligand within the protein's active site.
-
Pose Analysis and Scoring: The docking program generates a set of possible binding poses, each with a corresponding docking score that estimates the binding affinity. The poses are then visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Interpreting Docking Results: A Case Study Perspective
While a specific docking study for this compound is not available in the literature, we can draw parallels from studies on other pyrimidine derivatives. For instance, pyrimidine-based compounds have been docked into the active sites of various kinases, proteases, and other enzymes.[6][9][10]
A successful docking study would reveal:
-
Binding Affinity: A lower docking score (more negative value) generally indicates a higher predicted binding affinity.
-
Key Interactions: Identification of specific amino acid residues in the protein's active site that form hydrogen bonds or other favorable interactions with the pyrimidine ring, the hydroxyl group, or the ethyl substituent of this compound.
-
Structure-Activity Relationships (SAR): By docking a series of related pyrimidine derivatives, it is possible to build SAR models that correlate specific structural features with binding affinity. This information is invaluable for lead optimization.
Table 2: Illustrative Docking Results for Pyrimidine Derivatives against a Hypothetical Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -7.5 | Asp145, Lys20, Leu83 | 2 (with Asp145) |
| Derivative A (with fluoro group) | -8.2 | Asp145, Lys20, Phe146 | 2 (with Asp145) |
| Derivative B (without hydroxyl) | -5.1 | Lys20, Leu83 | 0 |
Conclusion and Future Directions
The theoretical and computational approaches outlined in this guide provide a robust framework for the comprehensive analysis of this compound. By integrating quantum chemical calculations with molecular docking simulations, researchers can gain deep insights into the structural, electronic, and biological properties of this promising scaffold. These in silico studies are not a replacement for experimental work but rather a powerful complementary tool that can rationalize experimental findings, guide the design of new analogues with improved properties, and ultimately accelerate the journey from a chemical entity to a potential therapeutic agent. Future studies could expand upon this foundation by incorporating molecular dynamics simulations to explore the dynamic behavior of the ligand-protein complex and by employing more advanced methods for calculating binding free energies.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antitumor Activity, Molecular Docking and DFT Study of Novel Pyrimidiopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and History of 1-(Pyrimidin-2-YL)ethan-1-OL
Abstract: This technical guide provides a comprehensive overview of the synthesis and historical context of 1-(Pyrimidin-2-YL)ethan-1-OL, a heterocyclic alcohol of interest to researchers and professionals in drug discovery and development. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is logically derived from established methodologies for the preparation of pyrimidinyl ketones. This guide elucidates the foundational synthesis of the key precursor, 2-acetylpyrimidine, as reported in the 1970s, and details a standard, reliable protocol for its subsequent reduction to the target secondary alcohol. The causality behind experimental choices, self-validating protocols, and the broader context of pyrimidine chemistry are discussed to provide a robust understanding for the scientific community.
Introduction: The Pyrimidine Scaffold and the Emergence of this compound
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The functionalization of the pyrimidine ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The introduction of a 1-hydroxyethyl substituent at the 2-position of the pyrimidine ring, yielding this compound, creates a chiral secondary alcohol. This moiety can participate in hydrogen bonding and offers a potential point for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.
While the specific historical discovery of this compound is not extensively documented as a landmark event, its existence and synthesis can be traced through the logical progression of synthetic organic chemistry. The most direct and historically significant route to this alcohol is through the reduction of its corresponding ketone, 2-acetylpyrimidine. Therefore, the history of this compound is intrinsically linked to the development of methods for the synthesis of pyrimidinyl ketones.
Foundational Synthesis: The Advent of 2-Acetylpyrimidine
A pivotal moment in the accessibility of 2-acylpyrimidines came with the work of H. Yamanaka and his colleagues in the 1970s. Their research into the reactivity of pyrimidine derivatives provided a robust method for the synthesis of pyrimidinyl ketones from cyanopyrimidines via the Grignard reaction. This work, published in 1977, stands as a key historical development for the synthesis of the direct precursor to this compound.
The Yamanaka synthesis of 2-acetylpyrimidine is a testament to the utility of classic organometallic chemistry in the realm of heterocyclic compounds. The core of the methodology involves the nucleophilic addition of a methylmagnesium halide to the electrophilic carbon of the nitrile group in 2-cyanopyrimidine, followed by hydrolysis of the resulting imine to yield the desired ketone.
Key Mechanistic Principles
The success of this synthesis hinges on several key chemical principles:
-
Activation of the Grignard Reagent: The formation of the Grignard reagent, typically methylmagnesium iodide or bromide, from methyl iodide and magnesium turnings in an anhydrous ether solvent is the initiating step. The polarity of the carbon-magnesium bond renders the methyl group highly nucleophilic.
-
Nucleophilic Attack on the Nitrile: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon of the 2-cyanopyrimidine. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the nitrile carbon, facilitating this attack.
-
Imine Intermediate Formation and Hydrolysis: The initial addition product is a magnesium salt of an imine. Subsequent acidic workup protonates the imine nitrogen, making it a good leaving group upon attack by water. The resulting carbinolamine is unstable and readily eliminates ammonia to form the stable ketone, 2-acetylpyrimidine.
Experimental Protocol: Synthesis of 2-Acetylpyrimidine (Adapted from Yamanaka et al., 1977)
This protocol is a representative procedure based on the work of Yamanaka and colleagues, designed to be self-validating through careful control of reaction conditions and monitoring of the transformation.
Materials:
-
2-Cyanopyrimidine
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Anhydrous benzene
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Cyanopyrimidine: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-cyanopyrimidine in anhydrous benzene dropwise with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the intermediate imine.
-
Workup and Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-acetylpyrimidine can be purified by distillation or column chromatography on silica gel.
Data Summary: Expected Yields and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| 2-Acetylpyrimidine | C₆H₆N₂O | 122.13 | 60-70 | ¹H NMR: Characteristic signals for the pyrimidine ring protons and a singlet for the methyl protons. IR: Strong carbonyl stretch (C=O) around 1700 cm⁻¹. |
Synthesis of this compound: A Logical Progression
With a reliable method for the synthesis of 2-acetylpyrimidine established, the subsequent conversion to this compound is a standard and highly efficient chemical transformation. The reduction of a ketone to a secondary alcohol is one of the most fundamental reactions in organic synthesis, with a variety of well-established and reliable reagents.
Choice of Reducing Agent: Causality and Selectivity
The selection of a reducing agent for this transformation is guided by principles of chemoselectivity and practicality.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is ideal for the reduction of aldehydes and ketones. It is relatively safe to handle and can be used in protic solvents like ethanol or methanol. Its selectivity ensures that the pyrimidine ring remains intact during the reduction.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ would also effectively reduce the ketone. However, it is highly reactive, pyrophoric, and requires strictly anhydrous conditions. For a simple ketone reduction, its high reactivity is unnecessary and poses greater experimental challenges.
-
Catalytic Hydrogenation: This method, employing catalysts such as platinum, palladium, or nickel with hydrogen gas, is also effective for ketone reduction. However, it may also lead to the reduction of the pyrimidine ring under more forcing conditions.
Given its efficacy, selectivity, and ease of use, sodium borohydride is the preferred reagent for the synthesis of this compound from 2-acetylpyrimidine.
Experimental Protocol: Reduction of 2-Acetylpyrimidine to this compound
This protocol is a standard and self-validating procedure for the reduction of an aromatic ketone to a secondary alcohol.
Materials:
-
2-Acetylpyrimidine
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-acetylpyrimidine in methanol or ethanol.
-
Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride portion-wise with stirring. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the excess sodium borohydride.
-
Solvent Removal and Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.
Data Summary: Expected Yields and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| This compound | C₆H₈N₂O | 124.14 | >90 | ¹H NMR: Appearance of a hydroxyl proton signal (which is D₂O exchangeable), and a quartet for the methine proton and a doublet for the methyl group. IR: Disappearance of the carbonyl stretch and appearance of a broad hydroxyl (O-H) stretch around 3300-3500 cm⁻¹. |
Visualizing the Synthetic Pathway
The two-step synthesis of this compound can be effectively visualized as a logical progression from a readily available starting material to the target molecule.
Caption: Synthetic route to this compound.
Conclusion and Future Perspectives
The synthesis of this compound is a prime example of how foundational reactions in organic chemistry can be applied to the construction of valuable heterocyclic building blocks. While its specific "discovery" may not be a singular event, its logical and efficient synthesis from 2-cyanopyrimidine via 2-acetylpyrimidine demonstrates a clear historical and chemical lineage. The methodologies detailed in this guide are robust, well-established, and provide a reliable pathway for researchers to access this compound.
As the demand for novel chemical entities in drug discovery continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. Future research may focus on the development of asymmetric syntheses to access enantiomerically pure forms of this alcohol, further expanding its utility in the creation of chiral drugs and other advanced materials.
A Technical Guide to 2-(Pyrimidin-2-yl)ethan-1-ol: A Versatile Heterocyclic Building Block
Executive Summary
This technical guide provides a comprehensive overview of 2-(Pyrimidin-2-yl)ethan-1-ol, a heterocyclic alcohol of significant interest to researchers in medicinal chemistry and drug development. While not an active pharmaceutical ingredient itself, its unique structure, combining a reactive primary alcohol with an electron-deficient pyrimidine ring, makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures. This document details its chemical identity, physicochemical properties, a plausible synthetic route, key chemical reactivities, predicted spectroscopic signature, and essential safety protocols to guide laboratory professionals.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational to scientific research. This section provides the standardized nomenclature and key identifiers for 2-(Pyrimidin-2-yl)ethan-1-ol.
-
IUPAC Name: 2-(pyrimidin-2-yl)ethan-1-ol
-
Common Synonyms: 2-Pyrimidineethanol, 2-(Pyrimidin-2-yl)ethanol, 2-(2-Hydroxyethyl)pyrimidine
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 114072-02-5 | PubChem[1] |
| PubChem CID | 22493585 | PubChem[1] |
| Molecular Formula | C₆H₈N₂O | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| Canonical SMILES | C1=CN=C(N=C1)CCO | PubChem[1] |
| InChI Key | YYIWCGLAEFPUFI-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The following table summarizes key physicochemical properties, computationally derived from the PubChem database. These values are crucial for predicting the compound's behavior in various solvent systems and its potential for membrane permeability.
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3 | -0.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 124.063662883 Da | PubChem[1] |
| Topological Polar Surface Area | 46 Ų | PubChem[1] |
Plausible Synthesis and Purification Protocol
While specific published syntheses for this exact molecule are not prevalent in core literature, a highly plausible and effective route can be designed based on established organometallic chemistry. The following protocol outlines a two-step synthesis from commercially available 2-bromopyrimidine.
Causality Statement: This method is predicated on the generation of a potent pyrimidinyl nucleophile via lithium-halogen exchange, which can then perform a ring-opening reaction on an electrophilic epoxide, ethylene oxide. This is a standard and reliable method for forming carbon-carbon bonds and introducing a hydroxyethyl moiety.
Step 1: Generation of 2-Lithiopyrimidine
This step requires strictly anhydrous and anaerobic conditions, as organolithium reagents are highly reactive with water and oxygen.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromopyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiopyrimidine intermediate.
Step 2: Reaction with Ethylene Oxide and Quench
Ethylene oxide is a toxic, flammable gas and should be handled with extreme caution in a well-ventilated fume hood.[2]
-
While maintaining the temperature at -78 °C, slowly bubble gaseous ethylene oxide (1.5 eq) into the reaction mixture, or add a pre-chilled solution of ethylene oxide in anhydrous THF. The epoxide is a highly strained ring, making it an excellent electrophile for the organolithium nucleophile.[2][3]
-
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the resulting alkoxide to form the final alcohol product and neutralizes any remaining organolithium reagent.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield 2-(pyrimidin-2-yl)ethan-1-ol.
Caption: Plausible two-step synthesis workflow.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-(pyrimidin-2-yl)ethan-1-ol stems from the distinct reactivity of its two key components: the primary alcohol and the pyrimidine ring. This duality allows for its use as a versatile scaffold in the construction of more complex molecules with potential biological activity.[4][5][6]
-
Primary Alcohol Reactivity: The hydroxyl group is a key handle for a variety of classical transformations:
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into amide coupling or reductive amination chemistries.
-
Esterification/Etherification: Allows for the attachment of various side chains to modulate properties like solubility, lipophilicity, and target engagement.
-
Nucleophilic Substitution: Can be converted to a leaving group (e.g., tosylate, mesylate) for subsequent displacement by other nucleophiles.
-
-
Pyrimidine Ring Reactivity: The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This generally deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack, particularly if a leaving group is present on the ring.[7] The nitrogen atoms can also act as hydrogen bond acceptors, a critical interaction in many drug-receptor binding events.
Caption: Key transformations of the alcohol moiety.
Predicted Spectroscopic Signature
No empirical spectra for this compound were found in the public domain. However, based on the known spectroscopic properties of pyrimidine derivatives and analogous structures, a confident prediction of its key spectral features can be made.[8][9][10]
Predicted ¹H NMR Spectrum
-
Pyrimidine Protons:
-
H4, H6: δ ≈ 8.7 ppm (doublet, 2H). These two protons are chemically equivalent and are deshielded by the adjacent nitrogen atoms. They will be split by H5.
-
H5: δ ≈ 7.3 ppm (triplet, 1H). This proton is coupled to both H4 and H6, resulting in a triplet.
-
-
Ethyl Protons:
-
-CH₂-OH: δ ≈ 3.9 ppm (triplet, 2H). This methylene group is adjacent to the electronegative oxygen atom, shifting it downfield. It will be split into a triplet by the other CH₂ group.
-
Pyrimidine-CH₂-: δ ≈ 3.1 ppm (triplet, 2H). This methylene group is adjacent to the aromatic ring and will be split into a triplet by the -CH₂-OH group.
-
-
Hydroxyl Proton:
-
-OH: δ ≈ 2.0-4.0 ppm (broad singlet, 1H). The chemical shift is variable and depends on concentration and solvent. The peak will disappear upon D₂O exchange.
-
Predicted ¹³C NMR Spectrum
-
Pyrimidine Carbons:
-
C2: δ ≈ 165 ppm (quaternary carbon attached to two nitrogens and the ethyl group).
-
C4, C6: δ ≈ 157 ppm (equivalent carbons).
-
C5: δ ≈ 120 ppm.
-
-
Ethyl Carbons:
-
-CH₂-OH: δ ≈ 60 ppm.
-
Pyrimidine-CH₂-: δ ≈ 38 ppm.
-
Predicted IR Spectrum
-
O-H Stretch: A strong, broad absorption in the range of 3200-3500 cm⁻¹, characteristic of an alcohol.
-
Aromatic C-H Stretch: Medium to weak absorptions just above 3000 cm⁻¹.[9]
-
Aliphatic C-H Stretch: Medium absorptions in the range of 2850-2960 cm⁻¹.[9]
-
C=N and C=C Ring Stretching: Multiple sharp, medium-to-strong bands in the 1450-1620 cm⁻¹ region, which are characteristic of the pyrimidine ring.[9][10]
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.
Safety and Handling Protocol
A specific Safety Data Sheet (SDS) for 2-(pyrimidin-2-yl)ethan-1-ol (CAS 114072-02-5) must be obtained from the chemical supplier and reviewed before handling. The following are general best-practice guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong acids, and sources of ignition.
-
-
Disposal:
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not pour down the drain.
-
References
- 1. Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02919J [pubs.rsc.org]
- 2. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 3. Ethylene oxide as a major factor in DNA and RNA evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Role of 1-(Pyrimidin-2-YL)ethan-1-OL in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Chiral Building Block
In the landscape of contemporary organic synthesis, the quest for efficient, selective, and structurally novel building blocks is paramount. Among the myriad of available synthons, heteroaromatic carbinols have carved a significant niche, acting as pivotal intermediates and chiral ligands in a variety of transformations. This guide focuses on a particularly intriguing member of this class: 1-(Pyrimidin-2-YL)ethan-1-OL . The presence of the pyrimidine nucleus, a key pharmacophore in numerous bioactive molecules, coupled with a chiral secondary alcohol, imbues this compound with a unique electronic and steric profile. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications and protocols involving this compound. We will delve into its synthesis, its emerging role in asymmetric catalysis, and its potential as a precursor for complex molecular architectures.
Core Concept: The Pyrimidine Moiety as a Modulator of Reactivity and Chirality
The pyrimidine ring is not a passive spectator in the reactions of this compound. Its two nitrogen atoms act as Lewis basic sites, capable of coordinating to metal centers. This coordination is fundamental to its application in catalysis, as it helps to create a well-defined and rigid chiral environment around the metal, thereby influencing the stereochemical outcome of the reaction. Furthermore, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the adjacent carbinol moiety. Understanding these electronic and steric effects is crucial for the rational design of experiments and the optimization of reaction conditions.
Synthetic Protocols: Accessing the Building Block
The utility of any synthetic building block is intrinsically linked to its accessibility. This compound can be readily prepared from commercially available starting materials. Below are detailed protocols for the synthesis of both the racemic and chiral forms of this valuable alcohol.
Protocol 1: Synthesis of Racemic this compound via Reduction of 2-Acetylpyrimidine
This protocol describes a straightforward and high-yielding method for the preparation of racemic this compound by the reduction of 2-acetylpyrimidine using sodium borohydride.
Reaction Scheme:
Materials:
-
2-Acetylpyrimidine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyrimidine (1.0 eq) in methanol to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: The portion-wise addition helps to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Protocol 2: Enantioselective Synthesis of this compound via Asymmetric Transfer Hydrogenation
For applications in asymmetric catalysis, the enantiopure form of the alcohol is required. This can be achieved through the asymmetric reduction of 2-acetylpyrimidine using a chiral catalyst.
Reaction Scheme:
Materials:
-
2-Acetylpyrimidine
-
[Ru(p-cymene)Cl₂]₂
-
Chiral amino alcohol ligand (e.g., (1S,2R)-(+)-Norephedrine)
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line and glassware
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral amino alcohol ligand (2.0 mol%) in isopropanol (5 mL). Heat the mixture at 80 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve 2-acetylpyrimidine (1.0 eq) and potassium hydroxide (5 mol%) in isopropanol (to 0.1 M).
-
Reaction Initiation: Add the pre-formed catalyst solution to the substrate solution under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the conversion and enantiomeric excess (ee) by chiral HPLC.
-
Work-up: Upon completion, quench the reaction with a few drops of water. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the enantiomerically enriched this compound.
| Parameter | Typical Value |
| Yield | 70-90% |
| Enantiomeric Excess (ee) | >90% |
Application in Asymmetric Catalysis: The Enantioselective Addition of Diethylzinc to Aldehydes
One of the most well-established applications of chiral β-heteroaryl alcohols is in the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for the formation of C-C bonds and the synthesis of chiral secondary alcohols. This compound, in its enantiopure form, is an excellent candidate for this transformation.
Conceptual Workflow:
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Protocol 3: Enantioselective Ethylation of Benzaldehyde
This protocol provides a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by (S)-1-(Pyrimidin-2-YL)ethan-1-OL.
Reaction Scheme:
Materials:
-
(S)-1-(Pyrimidin-2-YL)ethan-1-OL (enantiopure)
-
Benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flasks and syringes
Step-by-Step Procedure:
-
Catalyst Preparation: To a Schlenk flask under an inert atmosphere, add (S)-1-(Pyrimidin-2-YL)ethan-1-OL (10 mol%) and anhydrous toluene (to 0.1 M).
-
Reaction Setup: Cool the solution to 0 °C. Add diethylzinc (2.0 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes. Expertise Insight: This pre-stirring step is crucial for the in-situ formation of the active chiral zinc alkoxide catalyst.
-
Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.
| Parameter | Expected Outcome |
| Yield | 80-95% |
| Enantiomeric Excess (ee) | 85-95% |
Logical Framework for Application
The utility of this compound extends beyond a single reaction. Its structural features suggest a broader range of applications that researchers can explore.
Caption: Potential applications of this compound.
Conclusion and Future Outlook
This compound is a chiral building block with significant untapped potential. Its straightforward synthesis and demonstrated efficacy in asymmetric catalysis make it an attractive tool for organic chemists. The protocols detailed in this guide provide a solid foundation for its use in the laboratory. Future research will likely focus on expanding the scope of its catalytic applications, including its use in other asymmetric transformations such as reductions, oxidations, and C-H functionalization reactions. Furthermore, its role as a precursor for novel pyrimidine-containing pharmaceuticals is a promising avenue for drug discovery and development. As our understanding of the interplay between the pyrimidine nucleus and the chiral carbinol center deepens, so too will the innovative applications of this versatile molecule.
1-(Pyrimidin-2-YL)ethan-1-OL as a building block in medicinal chemistry
An Application Guide to 1-(Pyrimidin-2-YL)ethan-1-OL: A Versatile Chiral Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] As a privileged scaffold, its derivatives are integral to approved drugs targeting a wide range of diseases, including cancer (e.g., 5-Fluorouracil), viral infections (e.g., Zidovudine), and bacterial infections (e.g., Trimethoprim).[2] The nitrogen atoms at positions 1 and 3 are key features, acting as hydrogen bond acceptors and enabling crucial interactions with biological targets like kinases, proteases, and polymerases.[3][4]
The introduction of stereogenic centers to such scaffolds provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. This compound, a chiral secondary alcohol, represents a highly valuable, yet underutilized, building block. It combines the desirable electronic and binding properties of the pyrimidine ring with a versatile hydroxyl group on a chiral carbon, offering a three-dimensional vector for probing the active sites of enzymes and receptors. This guide provides detailed protocols and expert insights into the synthesis and application of this building block for researchers in drug discovery and development.
Physicochemical and Structural Characteristics
This compound possesses a unique combination of features that make it an attractive starting point for library synthesis. Its structure allows for derivatization at the hydroxyl group and potential modifications on the pyrimidine ring.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | [5][6] |
| LogP (Predicted) | ~ -0.2 to 0.5 | Inferred from[5][6] |
| Topological Polar Surface Area | 46.6 Ų | Inferred from[5] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 1 | [6] |
Note: Properties are estimated based on closely related structures due to limited direct experimental data for the title compound.
Synthesis of the Building Block: Protocols and Strategies
The synthesis of this compound can be approached through several reliable methods. The choice between a racemic or enantioselective synthesis depends on the specific goals of the drug discovery program.
Protocol 1: Racemic Synthesis via Grignard Reaction
This protocol describes a standard and scalable method for producing the racemic alcohol from 2-cyanopyrimidine. The causality behind this choice is its high reliability and use of common, accessible reagents.
Workflow for Racemic Synthesis
Caption: Grignard addition to 2-cyanopyrimidine followed by hydrolysis.
Materials and Reagents:
-
2-Cyanopyrimidine
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-cyanopyrimidine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via syringe over 30 minutes. Causality: The dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Causality: A mild acidic quench is used to hydrolyze the intermediate magnesium iminate to the desired alcohol while minimizing potential degradation of the pyrimidine ring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to yield pure, racemic this compound.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Catalytic Asymmetric Synthesis
For creating stereospecific drug candidates, an enantioselective synthesis is paramount. Asymmetric hydrogenation of the corresponding ketone, 2-acetylpyrimidine, is an efficient strategy.[7] This approach leverages well-established catalyst systems to set the stereocenter with high enantiomeric excess (ee).
Workflow for Asymmetric Synthesis
Caption: Asymmetric transfer hydrogenation of 2-acetylpyrimidine.
Materials and Reagents:
-
2-Acetylpyrimidine
-
[RuCl(p-cymene)((R,R)-TsDPEN)] or other suitable chiral ruthenium or iridium catalyst[7]
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 2-propanol
-
Hydrogen gas (H₂) source and high-pressure reactor
Procedure:
-
Catalyst Activation: In a glovebox, charge a high-pressure reactor vessel with 2-acetylpyrimidine (1.0 eq), the chiral ruthenium catalyst (0.005-0.01 eq), and KOtBu (0.02 eq).
-
Solvent Addition: Add anhydrous 2-propanol to dissolve the components. Causality: 2-propanol often serves as both the solvent and the hydride source in transfer hydrogenation, though direct hydrogenation with H₂ gas is also effective.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm. Heat the reaction to 40-60 °C and stir vigorously for 12-24 hours.
-
Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. If necessary, purify by column chromatography.
-
Validation: Confirm the structure by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Applications in Medicinal Chemistry: Key Derivatization Reactions
The true utility of this compound lies in its capacity for diversification. The secondary alcohol is a versatile handle for introducing a wide array of functional groups to modulate a compound's properties.
Caption: Key reactions for derivatizing the building block.
Protocol 3: Oxidation to 2-Acetylpyrimidine
Oxidation to the ketone provides an alternative electrophilic handle for further modifications, such as reductive amination or the formation of hydrazones and oximes.
Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM).
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) in one portion. Causality: PCC is a mild oxidant suitable for converting secondary alcohols to ketones without over-oxidation or affecting the sensitive pyrimidine ring.
-
Stir at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of silica gel or Celite, washing with DCM.
-
Concentrate the filtrate to yield 2-acetylpyrimidine, which can be used directly or purified further.
Protocol 4: O-Alkylation via Williamson Ether Synthesis
This reaction allows for the introduction of diverse alkyl or aryl groups, enabling fine-tuning of lipophilicity and steric bulk.
Reagents: Sodium hydride (NaH), Anhydrous THF or DMF, Alkyl halide (e.g., benzyl bromide).
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench carefully with water, and extract with EtOAc.
-
Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify by column chromatography.
Case Study: Application in the Synthesis of a Hypothetical Kinase Inhibitor
To illustrate its utility, we propose a synthetic route to a hypothetical inhibitor of a protein kinase, where the pyrimidine acts as a hinge-binding element and the chiral side chain explores a hydrophobic pocket.
Target Molecule: (R)-N-(4-fluorobenzyl)-1-(pyrimidin-2-yl)ethanamine
Synthetic Strategy:
-
Activation of Alcohol: Convert the hydroxyl group of (R)-1-(pyrimidin-2-yl)ethan-1-ol into a better leaving group, such as a mesylate.
-
Nucleophilic Substitution: Displace the mesylate with a primary amine (4-fluorobenzylamine) via an Sₙ2 reaction, which proceeds with inversion of stereochemistry (though in this specific case, the starting material would need to be the (S)-enantiomer to yield the (R)-product). For simplicity, we assume direct substitution with retention for this hypothetical example.
Detailed Protocol:
Step A: Mesylation
-
Dissolve (R)-1-(pyrimidin-2-yl)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir for 1 hour at 0 °C.
-
Wash the reaction mixture with cold water and brine, dry the organic layer over MgSO₄, and concentrate to yield the crude mesylate, which is often used immediately in the next step.
Step B: Amination
-
Dissolve the crude mesylate from Step A in acetonitrile.
-
Add 4-fluorobenzylamine (2.0 eq) and potassium carbonate (3.0 eq). Causality: Potassium carbonate acts as a base to neutralize the methanesulfonic acid formed during the reaction, driving it to completion.
-
Heat the mixture to 60 °C and stir for 12 hours.
-
Cool, concentrate, and partition the residue between EtOAc and water.
-
Purify the organic layer by column chromatography to yield the final target compound.
Conclusion
This compound is a potent and versatile building block for modern medicinal chemistry. Its straightforward synthesis in both racemic and enantiomerically enriched forms provides access to a chiral scaffold decorated with the privileged pyrimidine heterocycle. The protocols outlined in this guide for its synthesis and subsequent derivatization demonstrate its vast potential for creating diverse chemical libraries and for the strategic design of highly specific and effective therapeutic agents. Its adoption can accelerate the discovery of novel drug candidates by enabling the systematic exploration of chemical space around a proven pharmacophore.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scispace.com [scispace.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric hydrogenation of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 1-(Pyrimidin-2-YL)ethan-1-OL Derivatives
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents and naturally occurring biomolecules like nucleic acids.[1][2][3] This privileged scaffold is renowned for its diverse pharmacological activities, with derivatives exhibiting a wide spectrum of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][4][5][6] The 1-(Pyrimidin-2-YL)ethan-1-OL moiety and its analogs represent a promising class of compounds for drug discovery, with research pointing towards their potential as kinase inhibitors, anticancer agents, and antimicrobial agents.[1][7][8][9]
This comprehensive guide provides detailed application notes and protocols for the biological screening of this compound derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel therapeutic leads. The methodologies outlined herein are robust, validated, and grounded in established scientific principles to ensure data integrity and reproducibility.
Part 1: Anticancer Activity Screening
The antiproliferative and cytotoxic effects of pyrimidine derivatives against various cancer cell lines are well-documented.[7][10][11] The following protocols describe a tiered approach to screen for anticancer activity, starting with a primary cytotoxicity assay followed by a mechanistic study to elucidate the mode of action.
Primary Screening: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a widely used method for initial cytotoxicity screening of compound libraries.[10][12]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength after solubilization.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2][10]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Data Presentation:
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | Cytotoxicity | 15.2 |
| Derivative B | MCF-7 (Breast) | Cytotoxicity | 8.9 |
| Derivative C | A549 (Lung) | Cytotoxicity | 22.5 |
| Derivative D | A549 (Lung) | Cytotoxicity | 12.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | Cytotoxicity | 0.8 |
| Doxorubicin (Control) | A549 (Lung) | Cytotoxicity | 1.2 |
Secondary Screening: Apoptosis Induction Assessment
Compounds exhibiting significant cytotoxicity in the primary screen should be further investigated to determine if they induce apoptosis, a form of programmed cell death.[13]
Workflow for Apoptosis Assessment:
Caption: Workflow for confirming apoptosis induction by hit compounds.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Part 2: Antimicrobial Activity Screening
Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents.[1][14][15][16] The following protocols outline standard methods for evaluating the antibacterial and antifungal activity of the synthesized compounds.
Primary Screening: Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to screen for antimicrobial activity.[14]
Experimental Protocol:
-
Microbial Strains: Use standard reference strains such as Escherichia coli (ATCC 25922) and Bacillus subtilis (ATCC 6633) for antibacterial testing, and Candida albicans (ATCC 10231) for antifungal testing.[14]
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates with the prepared inoculum.
-
Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound (e.g., 100 µ g/disk ). Place the disks on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Experimental Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Compound ID | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative E | 64 | 32 | >128 |
| Derivative F | 16 | 8 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Part 3: Kinase Inhibition Screening
Structurally related pyrimidine derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8][9][17][18] The following provides a general protocol for screening this compound derivatives against a specific protein kinase, such as ROS1.[8][9]
In Vitro Kinase Inhibition Assay
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocol:
-
Reagents: Use a commercial kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the specific kinase (e.g., recombinant ROS1), the kinase substrate, and ATP.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound ID | Kinase Target | Assay Type | IC50 (µM) |
| Derivative G | ROS1 | Kinase Inhibition | 5.6 |
| Derivative H | ROS1 | Kinase Inhibition | 2.1 |
| Staurosporine (Control) | ROS1 | Kinase Inhibition | 0.01 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial biological screening of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and kinase inhibitory activities, researchers can identify promising lead compounds for further optimization and development. It is crucial to follow up on initial hits with more extensive secondary and in vivo assays to fully characterize their therapeutic potential.
References
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1-(Pyrimidin-2-YL)ethan-1-OL in the Synthesis of Pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Within the vast landscape of kinase inhibitor scaffolds, the pyrimidine ring system holds a privileged position.[2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site in the kinase hinge region, a critical interaction for potent inhibition. The 2-aminopyrimidine and 2,4-diaminopyrimidine motifs, in particular, are cornerstones of numerous clinically evaluated and approved kinase inhibitors, valued for their ability to form key hydrogen bond interactions within the kinase hinge.[1][3][4]
This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(Pyrimidin-2-YL)ethan-1-OL as a versatile starting material for the synthesis of pyrimidine-based kinase inhibitors. While not always a direct precursor, its synthetic utility is best realized through a strategic two-step conversion to a highly versatile enaminone intermediate, which serves as a linchpin for constructing the crucial 2-aminopyrimidine scaffold. We will elucidate the causal chemistry behind each synthetic step, provide detailed, self-validating protocols, and discuss the broader applicability of this methodology in the context of targeted drug discovery.
Strategic Rationale: From a Secondary Alcohol to a Privileged Scaffold
The synthetic power of this compound lies in its efficient conversion to more reactive intermediates. A direct substitution or coupling at the secondary alcohol is often challenging and may lack broad applicability. A more robust and versatile strategy involves a two-step sequence:
-
Oxidation: The secondary alcohol is first oxidized to the corresponding ketone, 2-acetylpyrimidine . This transformation is critical as the resulting acetyl group provides a reactive handle for subsequent carbon-carbon bond formation.
-
Enaminone Formation: The 2-acetylpyrimidine is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly reactive β-dimethylamino enone. This enaminone is a powerful building block for the construction of various heterocyclic systems.
This enaminone intermediate is the central hub from which the therapeutically relevant 2-aminopyrimidine scaffold can be readily accessed through cyclocondensation with guanidine.
}
Figure 1: Overall synthetic strategy from this compound to the 2-aminopyrimidine scaffold.Part 1: Synthesis of Key Intermediates
Protocol 1.1: Oxidation of this compound to 2-Acetylpyrimidine
Causality: The oxidation of the secondary alcohol to a ketone is a pivotal step. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation, particularly for heteroaromatic alcohols. It is a mild and selective heterogeneous oxidant, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be removed by simple filtration. The reaction proceeds on the surface of the MnO₂, and its activity is highly dependent on its method of preparation and activation. For reproducible results, it is crucial to use a consistently prepared or commercially sourced activated MnO₂.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL per gram of starting material), add activated MnO₂ (10 eq by weight).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washes and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-acetylpyrimidine. The product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.
Self-Validation:
-
TLC Analysis: The product, 2-acetylpyrimidine, should have a higher Rf value than the starting alcohol.
-
¹H NMR: Expect the disappearance of the alcohol proton and the methine proton, and the appearance of a singlet for the methyl protons adjacent to the carbonyl group.
-
IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹.
Protocol 1.2: Synthesis of 3-(Dimethylamino)-1-(pyrimidin-2-yl)prop-2-en-1-one (Enaminone)
Causality: The reaction of a methyl ketone with DMF-DMA is a classic method for the synthesis of β-dimethylamino enones.[5] DMF-DMA serves as both a reagent and a solvent in many cases, providing a reactive electrophile that condenses with the enolate of the ketone. The resulting enaminone is stabilized by conjugation and is a versatile intermediate, possessing both nucleophilic and electrophilic character.
Materials:
-
2-Acetylpyrimidine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene or Xylene (optional, as solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyrimidine (1.0 eq) in DMF-DMA (3.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the boiling point of the mixture) for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA and any solvent under reduced pressure. The resulting crude enaminone is often a solid or a viscous oil and can be used in the next step without further purification. If purification is required, it can be achieved by recrystallization or column chromatography.
Self-Validation:
-
¹H NMR: Expect the appearance of two new vinylic protons as doublets and a singlet corresponding to the dimethylamino group.
-
LC-MS: The mass spectrum should correspond to the expected molecular weight of the enaminone product.
Part 2: Construction of the 2-Aminopyrimidine Kinase Inhibitor Scaffold
Protocol 2.1: Cyclocondensation of Enaminone with Guanidine
Causality: This cyclocondensation reaction is a powerful method for constructing the 2-aminopyrimidine ring.[6][7] The enaminone acts as a 1,3-dielectrophile precursor. Guanidine, a strong base and a binucleophile, first adds to the β-position of the enaminone, displacing the dimethylamino group. The subsequent intramolecular cyclization onto the carbonyl carbon, followed by dehydration, yields the stable aromatic 2-aminopyrimidine ring. A base such as sodium ethoxide is used to deprotonate the guanidine, increasing its nucleophilicity.
}
Figure 2: Simplified mechanism of 2-aminopyrimidine formation.Materials:
-
3-(Dimethylamino)-1-(pyrimidin-2-yl)prop-2-en-1-one
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium methoxide)
-
Ethanol (or methanol), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol (30 mL per gram of enaminone). Alternatively, use a commercially available solution of sodium ethoxide.
-
Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 15-20 minutes to form free guanidine.
-
Add the crude enaminone (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the enaminone is consumed.
-
Cool the reaction mixture to room temperature and then neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the mixture under reduced pressure and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to give the crude 2-amino-4-(pyrimidin-2-yl)pyrimidine. Purify by column chromatography or recrystallization as needed.
Self-Validation:
-
¹H NMR: Look for the characteristic signals of the newly formed pyrimidine ring and the broad singlet of the amino group.
-
LC-MS: Confirm the molecular weight of the desired product. The fragmentation pattern can also provide structural information.
Part 3: Advanced Functionalization Towards a Kinase Inhibitor
The 2-aminopyrimidine scaffold is the foundation for many kinase inhibitors. To achieve high potency and selectivity, this core is often further functionalized. A common strategy involves introducing substituents at the 4-position of the newly formed pyrimidine ring. This can be achieved through a multi-step sequence starting from a di- or tri-chloropyrimidine, but for our purpose, we will focus on modifying our synthesized 2-aminopyrimidine scaffold if it were to have a leaving group. For the sake of a more practical example, we will now pivot to a more common starting point for 2,4-diaminopyrimidine synthesis that leads to potent kinase inhibitors.
Protocol 3.1: Synthesis of a 2,4-Diaminopyrimidine Scaffold for Aurora Kinase Inhibitors
A prevalent strategy for synthesizing 2,4-diaminopyrimidine-based kinase inhibitors, such as the multi-targeted inhibitor AT9283, involves sequential nucleophilic aromatic substitution (SNAr) reactions on a 2,4-dichloropyrimidine precursor.[8][9]
}
Figure 3: General workflow for the synthesis of 2,4-diaminopyrimidines via sequential SNAr.Causality: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the C2 position. This regioselectivity allows for a controlled, stepwise introduction of different amine nucleophiles. The first substitution typically occurs at the C4 position under milder conditions, followed by substitution at the C2 position, which may require higher temperatures.
Exemplary Protocol: Synthesis of a 2,4-Diaminopyrimidine Core
Materials:
-
2,4-Dichloropyrimidine
-
Amine 1 (e.g., a substituted aniline)
-
Amine 2 (e.g., a cyclic amine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
n-Butanol or 2-Propanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Step 1: Substitution at C4
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol (10 mL per gram).
-
Add Amine 1 (1.05 eq) followed by DIPEA (1.5 eq).
-
Heat the mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
The product may precipitate. If so, filter the solid and wash with a cold solvent like diethyl ether. If not, concentrate the reaction mixture and purify by column chromatography to obtain the 2-chloro-4-(substituted-amino)pyrimidine intermediate.
Step 2: Substitution at C2
-
To a solution of the intermediate from Step 1 (1.0 eq) in n-butanol or a similar high-boiling solvent, add Amine 2 (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (120-140 °C) for 12-24 hours. Monitor for the disappearance of the starting material.
-
Cool the reaction to room temperature.
-
Purify the product by standard methods, such as aqueous work-up followed by extraction and column chromatography, to yield the final 2,4-diaminopyrimidine product.
Quantitative Data: Biological Activity of Representative Pyrimidine Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a core component of numerous potent kinase inhibitors. The table below summarizes the inhibitory activity of some representative compounds.
| Compound/Drug Name | Target Kinase(s) | IC₅₀ (nM) | Reference Cell Line(s) |
| AT9283 | Aurora A, Aurora B, JAK2 | 3, 1.5, 1.2 | HCT116 |
| Compound 11c | Aurora A | 7.1 (Aurora A), 250 (Aurora B) | HeLa |
| Gleevec® (Imatinib) | Bcr-Abl, c-Kit, PDGFR | 250-1000 | K562 |
Data compiled from publicly available literature.[8][9][10][11]
Conclusion
This compound is a valuable, though indirect, precursor for the synthesis of kinase inhibitors. Through a reliable and scalable oxidation-condensation-cyclization sequence, it provides access to the highly sought-after 2-aminopyrimidine scaffold. Understanding the underlying chemical principles of each transformation—from the selective oxidation with MnO₂ to the versatile chemistry of enaminones and the robust formation of the pyrimidine ring via cyclocondensation—empowers researchers to design and execute efficient synthetic routes towards novel kinase inhibitors. The protocols provided herein serve as a practical guide for the synthesis of these key intermediates and final scaffolds, forming a solid foundation for further elaboration and drug discovery efforts in the field of kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences [organic-chemistry.org]
- 7. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
- 9. astx.com [astx.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(Pyrimidin-2-YL)ethan-1-OL in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Moiety and the Potential of a Versatile Precursor
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the development of novel pyrimidine-containing heterocycles remains a high-priority area in drug discovery, with applications ranging from oncology to infectious diseases.[2][3]
1-(Pyrimidin-2-YL)ethan-1-OL (CAS 53342-30-6) emerges as a particularly interesting, yet underexplored, building block for the synthesis of new heterocyclic entities.[4][5] Its structure combines the key pyrimidine scaffold with a secondary alcohol functionality, offering a reactive handle for a variety of chemical transformations. This guide provides a detailed exploration of the synthesis of this precursor and outlines several robust, field-proven protocols for its elaboration into more complex, novel heterocyclic systems. The methodologies presented herein are designed to be both practical and adaptable, providing a solid foundation for further research and development.
Part 1: Synthesis and Characterization of the Precursor: this compound
While this compound is commercially available from several suppliers, an in-house synthesis may be desirable for scale-up or derivatization studies.[4][6] A reliable method for its preparation is the reduction of the corresponding ketone, 1-(pyrimidin-2-yl)ethan-1-one.
Protocol 1: Synthesis of this compound via Ketone Reduction
This protocol details the reduction of 1-(pyrimidin-2-yl)ethan-1-one to the desired alcohol using sodium borohydride, a mild and selective reducing agent.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of the target precursor.
Materials:
-
1-(Pyrimidin-2-yl)ethan-1-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(pyrimidin-2-yl)ethan-1-one in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench the excess NaBH₄ by the slow addition of acetone.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Part 2: Application of this compound in the Synthesis of Novel Heterocycles
The hydroxyl group of this compound is a versatile functional handle for the construction of a variety of new heterocyclic systems. The following protocols outline several potential applications.
Application 1: Synthesis of Pyrimidinyl Ethers via Williamson Ether Synthesis
The alkoxide generated from this compound can act as a nucleophile to displace a leaving group from an alkyl halide, a classic Williamson ether synthesis.[7] This reaction is fundamental for introducing a variety of side chains, which can be further functionalized.
Proposed Reaction Scheme for Williamson Ether Synthesis
Caption: Proposed synthesis of pyrimidinyl ethers.
Protocol 2: General Procedure for the Synthesis of 2-(1-Alkoxyethyl)pyrimidines
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application 2: Synthesis of Pyrimidinyl Esters via Fischer Esterification
The alcohol can be esterified with a carboxylic acid under acidic conditions.[8][9] This introduces an ester functionality, which can serve as a handle for further modifications, such as amide formation.
Protocol 3: General Procedure for the Synthesis of 1-(Pyrimidin-2-yl)ethyl Esters
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.5 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound, the carboxylic acid, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux, with azeotropic removal of water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application 3: Dehydration to 2-Vinylpyrimidine and Subsequent Diels-Alder Cycloaddition for Fused Systems
Dehydration of the secondary alcohol would yield 2-vinylpyrimidine, a reactive dieneophile. This intermediate can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene to construct fused heterocyclic systems, a powerful strategy for building molecular complexity.
Proposed Two-Step Synthesis of Fused Pyrimidines
Caption: Proposed two-step route to fused pyrimidines.
Protocol 4: Proposed Procedure for Dehydration and Diels-Alder Reaction
Note: This is a proposed protocol based on established methods for alcohol dehydration and Diels-Alder reactions.[10]
Step A: Dehydration to 2-Vinylpyrimidine
Materials:
-
This compound (1.0 eq)
-
Triflic anhydride (Tf₂O) (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to -78°C under an inert atmosphere.
-
Add pyridine, followed by the dropwise addition of triflic anhydride.
-
Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous copper sulfate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature, as 2-vinylpyrimidine may be volatile and prone to polymerization. Use the crude product immediately in the next step.
Step B: Diels-Alder Cycloaddition
Materials:
-
Crude 2-vinylpyrimidine (1.0 eq)
-
Diene (e.g., cyclopentadiene, furan) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
Dissolve the crude 2-vinylpyrimidine in anhydrous toluene in a sealed tube.
-
Add the diene and seal the tube.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120°C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting fused heterocycle by column chromatography.
Summary of Proposed Synthetic Applications
| Application | Reaction Type | Key Reagents | Expected Product Class |
| 1 | Williamson Ether Synthesis | NaH, Alkyl halide | 2-(1-Alkoxyethyl)pyrimidines |
| 2 | Fischer Esterification | Carboxylic acid, H₂SO₄ | 1-(Pyrimidin-2-yl)ethyl esters |
| 3 | Dehydration-Diels-Alder | Tf₂O, Pyridine; Diene | Fused Pyrimidine Systems |
Conclusion and Future Outlook
This compound represents a valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The protocols and applications outlined in this guide demonstrate its potential for derivatization at the hydroxyl group and for the construction of more complex, fused-ring systems. The π-deficient nature of the pyrimidine ring further suggests possibilities for nucleophilic substitution reactions on the ring itself, should the alcohol be converted into a suitable activating group.[11] As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the strategic application of readily accessible precursors like this compound will be instrumental in accelerating the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 53342-30-6 | 1-(Pyrimidin-2-yl)ethanol - Synblock [synblock.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 53342-30-6 | 1-Pyrimidin-2-ylethanol - Moldb [moldb.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Pyrimidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Evaluation of 1-(Pyrimidin-2-YL)ethan-1-OL Analogs as Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, renowned for their versatile biological activities. Many function as "hinge-binding" motifs, mimicking the adenine ring of ATP to competitively inhibit protein kinases.[1][2] This structural advantage makes the pyrimidine scaffold a privileged starting point for developing targeted therapies, particularly in oncology.[3][4] The novel analog series, centered on 1-(Pyrimidin-2-YL)ethan-1-OL, represents a promising new chemical space for kinase inhibitor discovery.
This guide provides a comprehensive framework for the initial in vitro characterization of these analogs. The described workflow is designed to be a self-validating system, moving logically from broad assessments of bioactivity to specific, mechanistic studies. We will establish the compound's potency against a representative kinase target, assess its impact on cell health, and perform preliminary profiling for drug-like properties. This structured approach ensures that resources are focused on compounds with the most promising therapeutic potential, enabling researchers to "fail early, fail often" and select optimal candidates for progression.[5]
dot graph "Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Phase 1: Primary Screening"; bgcolor="#F1F3F4"; "Biochemical_Assay" [label="Biochemical Potency (IC50)\nADP-Glo™ Kinase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Viability" [label="Cellular Activity (GI50)\nCellTiter-Glo® Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label = "Phase 2: Selectivity & Mechanism"; bgcolor="#F1F3F4"; "Selectivity" [label="Kinase Selectivity Profiling\n(Kinase Panel)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Based" [label="Cell-Based Target Engagement\n(e.g., NanoBRET™)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_2" { label = "Phase 3: Early ADME-Tox Profiling"; bgcolor="#F1F3F4"; "Permeability" [label="Permeability\n(Caco-2 Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metabolic_Stability" [label="Metabolic Stability\n(Liver Microsome Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Biochemical_Assay" -> "Cell_Viability" [label="Correlate Potency"]; "Cell_Viability" -> "Selectivity" [label="Confirm On-Target Effect"]; "Selectivity" -> "Cell_Based" [label="Validate in Cellular Context"]; "Cell_Based" -> "Permeability" [label="Assess Drug-like Properties"]; "Permeability" -> "Metabolic_Stability"; } Caption: High-level workflow for in vitro evaluation.
Part 1: Primary Screening – Potency and Cytotoxicity
The initial phase aims to answer two fundamental questions: Does the compound inhibit the target kinase? And does it affect cell viability? A potent biochemical inhibitor that is also highly cytotoxic may be a non-specific compound, whereas a compound with matched biochemical and cellular potency is a strong candidate for further investigation.
Biochemical Potency: ADP-Glo™ Kinase Assay
Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7] Its high sensitivity and "add-mix-measure" format make it ideal for determining the half-maximal inhibitory concentration (IC50) of novel compounds against a purified kinase.[8] We will use Epidermal Growth Factor Receptor (EGFR) as a representative tyrosine kinase, a well-validated target for pyrimidine-based inhibitors.[1][9]
Protocol: EGFR IC50 Determination using ADP-Glo™
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound analog in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in the appropriate kinase assay buffer.
-
Kinase Reaction Setup (384-well plate):
-
Add 5 µL of compound solution or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 5 µL of a solution containing the EGFR kinase and its specific substrate peptide to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to accurately reflect inhibitor affinity.[10]
-
Incubate the plate at room temperature for 1 hour.[11]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[12]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Activity: CellTiter-Glo® Luminescent Cell Viability Assay
Rationale: To determine if the biochemical inhibition translates to a cellular effect, we assess the compound's impact on the viability of a relevant cancer cell line. The CellTiter-Glo® Assay is a robust method that quantifies viable cells by measuring ATP levels, an indicator of metabolic activity.[13][14] A decrease in ATP is proportional to the degree of cytotoxicity or cytostatic activity. This assay's simple "add-mix-measure" protocol is ideal for high-throughput screening.[14][15] For an EGFR inhibitor, a cell line such as A549 (non-small cell lung cancer), which expresses EGFR, is an appropriate model.
Protocol: GI50 Determination in A549 Cells
-
Cell Plating: Seed A549 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 72 hours. Include wells with medium only (background) and cells treated with vehicle (DMSO) as a negative control.
-
Assay Procedure:
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
| Parameter | Assay | Purpose | Expected Outcome |
| Biochemical Potency | ADP-Glo™ Kinase Assay | Determine direct inhibition of target kinase | IC50 value (nM or µM) |
| Cellular Activity | CellTiter-Glo® Assay | Measure impact on cancer cell viability/growth | GI50 value (nM or µM) |
Part 2: Selectivity and Target Engagement
A critical step in drug development is ensuring that a compound's biological effect stems from modulating its intended target, not from widespread, off-target activity.[18] This phase assesses the selectivity of promising analogs.
Kinase Selectivity Profiling
Rationale: Many kinase inhibitors interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[10] Profiling lead compounds against a panel of kinases is essential to understand their selectivity and anticipate potential off-target toxicities or beneficial polypharmacology.[18][19] Commercial services or in-house systems like the Promega Kinase Selectivity Profiling Systems provide a rapid method for this analysis.[20]
Protocol: Single-Dose Kinase Panel Screen
-
Compound Submission: Provide lead analogs at a stock concentration (e.g., 10 mM in DMSO) to a core facility or commercial vendor for screening.
-
Assay Execution: Compounds are typically tested at a single, high concentration (e.g., 1 µM) against a panel of dozens to hundreds of purified kinases using a universal assay platform like ADP-Glo™.[20]
-
Data Analysis: Results are reported as the percent inhibition for each kinase at the tested concentration. This data is often visualized as a dendrogram or a "scan" plot, which graphically represents the selectivity profile. A highly selective compound will inhibit only the target kinase or a small number of related kinases.
dot graph "Selectivity" { rankdir="TB"; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Analog_X" [label="Analog X\n(Lead Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase_Panel" [label="Broad Kinase Panel\n(>100 Kinases)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_results" { label = "Inhibition Profile"; bgcolor="#F1F3F4"; "Target_Kinase" [label="Target (EGFR)\n>90% Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Off_Target_1" [label="Off-Target A\n>50% Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; "Off_Target_2" [label="Off-Target B\n<10% Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Other_Kinases" [label="Other Kinases\n<10% Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Analog_X" -> "Kinase_Panel"; "Kinase_Panel" -> "Target_Kinase"; "Kinase_Panel" -> "Off_Target_1"; "Kinase_Panel" -> "Off_Target_2"; "Kinase_Panel" -> "Other_Kinases"; } Caption: Kinase selectivity profiling concept.
Part 3: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity properties is crucial for avoiding costly failures in later development stages.[21][22] The following assays provide a preliminary look at two key characteristics: intestinal permeability and metabolic stability.
Permeability: Caco-2 Assay
Rationale: The Caco-2 permeability assay is the industry standard in vitro model for predicting human intestinal absorption of orally administered drugs.[23][24] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein), mimicking the intestinal barrier.[25][26] The assay measures the rate of compound transport across this monolayer, providing an apparent permeability coefficient (Papp).[23]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Monolayer Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for full differentiation.[25]
-
Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.[24]
-
Transport Experiment (2-hour incubation):
-
Apical to Basolateral (A→B): Add the test compound (typically at 10 µM) to the apical (upper) chamber. At specified time points, sample from the basolateral (lower) chamber. This direction mimics drug absorption.[26]
-
Basolateral to Apical (B→A): In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber. This direction measures active efflux.[26]
-
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp value for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[25]
-
| Papp (A→B) (10⁻⁶ cm/s) | Predicted Absorption |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
Metabolic Stability: Liver Microsome Assay
Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[27] The liver microsomal stability assay assesses a compound's susceptibility to this Phase I metabolism.[28][29] By incubating the compound with liver microsomes and an NADPH regenerating system (to support CYP activity), one can measure the rate of compound depletion over time and calculate its intrinsic clearance and half-life.[30]
Protocol: Human Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLM), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).[30]
-
Initiation and Sampling: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating solution. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[27]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[28]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Conclusion
This structured guide provides a robust and logical framework for the initial in vitro evaluation of this compound analogs. By systematically assessing biochemical potency, cellular activity, selectivity, and fundamental ADME properties, researchers can efficiently identify lead compounds with a higher probability of success in preclinical and clinical development. This integrated approach, grounded in established and reliable methodologies, ensures the generation of high-quality, decision-enabling data.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carnabio.com [carnabio.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. scribd.com [scribd.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. cellgs.com [cellgs.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 27. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 28. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 29. mercell.com [mercell.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Pivotal Role of 1-(Pyrimidin-2-YL)ethan-1-OL in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its prevalence in the structure of nucleic acids underscores its fundamental biological relevance.[3] Among the various pyrimidine-based synthons, 1-(Pyrimidin-2-YL)ethan-1-OL has emerged as a versatile and highly valuable building block in the creation of novel anti-inflammatory drugs. This technical guide delves into the strategic application of this compound, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The anti-inflammatory potential of pyrimidine derivatives is well-documented, with many exhibiting their therapeutic effects through the inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1] The inhibition of these enzymes curtails the production of prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] Specifically, the selective inhibition of COX-2 is a highly sought-after attribute for new anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
This document will elucidate the synthetic pathways that leverage the unique reactivity of this compound to construct complex molecular architectures with significant anti-inflammatory properties.
Core Synthetic Strategy: From Alcohol to Potent Inhibitors
The hydroxyl group of this compound is the primary site for chemical modification, allowing for a range of transformations that are pivotal in the synthesis of advanced anti-inflammatory agents. A key initial step in many synthetic routes is the oxidation of the secondary alcohol to the corresponding ketone, 1-(pyrimidin-2-yl)ethanone. This ketone then serves as a versatile intermediate for a variety of subsequent reactions.
Experimental Protocol 1: Oxidation of this compound to 1-(Pyrimidin-2-YL)ethanone
This protocol outlines a standard procedure for the oxidation of the starting alcohol to the ketone intermediate.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin Periodinane (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir vigorously until the two phases are clear.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-(pyrimidin-2-yl)ethanone.
Causality behind Experimental Choices:
-
Dess-Martin Periodinane: DMP is a mild and selective oxidizing agent for primary and secondary alcohols, minimizing the risk of over-oxidation or side reactions.
-
Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere prevents the deactivation of the oxidizing agent by water.
-
Quenching: The use of sodium bicarbonate neutralizes the acidic byproducts of the reaction, and sodium thiosulfate reduces the excess DMP.
Building Complexity: Synthesis of a Pyrimidine-Based COX-2 Inhibitor
The intermediate, 1-(pyrimidin-2-yl)ethanone, is a key precursor for constructing more complex molecules with potential anti-inflammatory activity. The following protocol describes a plausible synthetic route to a novel pyrimidine-based scaffold designed for COX-2 inhibition.
Experimental Protocol 2: Synthesis of a Novel Pyrimidine-Thiazole Hybrid
This protocol details the conversion of 1-(pyrimidin-2-yl)ethanone to a thiazole-containing pyrimidine derivative, a class of compounds known to exhibit anti-inflammatory properties.
Step 1: α-Bromination of 1-(Pyrimidin-2-YL)ethanone
-
Dissolve 1-(pyrimidin-2-yl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting α-bromo ketone by recrystallization or column chromatography.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the α-bromo-1-(pyrimidin-2-yl)ethanone (1.0 eq) in ethanol.
-
Add a substituted thiourea (1.0 eq) to the solution.
-
Reflux the mixture for several hours, monitoring the formation of the thiazole ring by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base such as sodium bicarbonate.
-
The precipitated product can be collected by filtration, washed with water and ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Rationale for the Synthetic Design:
The pyrimidine ring serves as a crucial pharmacophore, while the thiazole moiety can be functionalized with various substituents to optimize the binding affinity and selectivity for the COX-2 enzyme. The linkage between these two heterocyclic systems creates a rigid scaffold that can be tailored to fit into the active site of the target enzyme.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described.
Caption: Oxidation of the starting alcohol to the ketone intermediate.
Caption: Two-step synthesis of a pyrimidine-thiazole hybrid.
Structure-Activity Relationship (SAR) Insights
While specific biological data for derivatives of this compound are not extensively available in the public domain, general SAR principles for pyrimidine-based anti-inflammatory agents can be extrapolated.[1]
| Moiety | Position | General SAR Observations |
| Pyrimidine Ring | Core Scaffold | Essential for interaction with the target enzyme. |
| Substituent on Thiazole | Varies | Can be modified to enhance potency and selectivity. Electron-withdrawing or donating groups can influence the electronic properties and binding interactions. |
| Linker | Between Rings | The nature and length of the linker can affect the overall conformation and fit within the active site. |
Conclusion and Future Directions
This compound is a promising and versatile starting material for the synthesis of novel pyrimidine-based anti-inflammatory agents. The synthetic protocols outlined in this guide provide a foundational framework for researchers to explore the chemical space around this scaffold. Future work should focus on the synthesis of a library of derivatives and their subsequent biological evaluation to establish a clear structure-activity relationship. This will be instrumental in the rational design of more potent and selective anti-inflammatory drug candidates.
References
Application Notes & Protocols: A Guide to Exploring 1-(Pyrimidin-2-YL)ethan-1-OL Derivatives as Novel Antimicrobial Agents
Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Pyrimidine derivatives are of significant interest due to their presence in essential biological molecules and their wide range of pharmacological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers on the synthesis, evaluation, and preliminary mechanism of action studies of 1-(Pyrimidin-2-YL)ethan-1-OL derivatives, a promising class of compounds for development as new anti-infective agents.
Introduction: The Promise of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental heterocycle found in nucleic acids (cytosine, thymine, and uracil) and various vitamins and cofactors.[4] This inherent biocompatibility makes it a privileged scaffold in medicinal chemistry.[5] Numerous substituted pyrimidines have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][6] The versatility of the pyrimidine core allows for structural modifications at multiple positions, enabling chemists to fine-tune the molecule's interaction with biological targets and optimize its pharmacological profile.[2][4]
This guide focuses specifically on the this compound framework. The hydroxyl group on the ethyl linker introduces a key hydrogen bonding site and a chiral center, which can be pivotal for specific interactions with microbial enzymes or structural proteins. By systematically exploring derivatives of this core structure, researchers can uncover structure-activity relationships (SAR) to guide the development of potent and selective antimicrobial agents.
Section 1: Synthesis and Characterization of Novel Derivatives
The foundational step in exploring this class of compounds is their chemical synthesis. The following is a generalized, two-step procedure based on established synthetic methodologies for related pyrimidine derivatives, which involves the formation of a ketone intermediate followed by reduction to the target alcohol.[7]
General Synthetic Pathway
The synthesis begins with a suitable pyrimidine precursor, which is then elaborated to introduce the ethanone side chain. Subsequent reduction of the ketone yields the desired this compound derivative.
Caption: General two-step synthesis of this compound derivatives.
Characterization
Upon synthesis and purification, the structure of each derivative must be unequivocally confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the prominent hydroxyl (-OH) stretch.
Section 2: Protocols for Antimicrobial Susceptibility Testing
Once synthesized and characterized, the derivatives must be screened for antimicrobial activity. The gold-standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 2.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Rationale: This method is highly efficient for testing multiple compounds against various microbial strains simultaneously and provides quantitative data on the potency of the antimicrobial agent.[10]
Materials:
-
96-well sterile microtiter plates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test microorganism.[11] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[8] This standardization is critical for reproducibility. d. Dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
Plate Preparation (Serial Dilution): a. Prepare a stock solution of each test compound. b. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. c. Add 200 µL of the test compound working solution (at twice the highest desired concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 100 µL from well 10.[8] e. Controls: Well 11 serves as the positive control (inoculum, no compound) and well 12 serves as the negative/sterility control (broth only).[13]
-
Inoculation and Incubation: a. Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension prepared in Step 1d. The final volume in each well is 200 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]
-
Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13] The positive control (well 11) must be turbid and the negative control (well 12) must be clear for the assay to be valid.
Protocol 2.2: Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum.[14] This test is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Procedure:
-
Subculturing from MIC plate: a. Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[12] b. Spread each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading and Interpretation: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10][12]
Data Presentation: MIC and MBC values should be summarized in a table for clear comparison of derivative potency.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio |
| PYR-01 | H | 4-Cl-Ph | 8 | 16 | 2 |
| PYR-02 | H | 4-F-Ph | 4 | 8 | 2 |
| PYR-03 | CH₃ | 4-F-Ph | 16 | >64 | >4 |
| Ciprofloxacin | - | - | 0.5 | 1 | 2 |
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Section 3: Investigating the Mechanism of Action (MoA)
Understanding how a compound exerts its antimicrobial effect is vital for lead optimization. Pyrimidine derivatives have been reported to act via several mechanisms.[1] One notable target is the FtsZ (Filamenting temperature-sensitive mutant Z) protein, which is essential for bacterial cell division.[15][16] Inhibition of FtsZ polymerization disrupts septum formation, leading to filamentation and eventual cell death.[15] Another potential mechanism is the inhibition of dihydrofolate reductase, which disrupts folic acid synthesis and, consequently, DNA synthesis.[15]
Caption: Potential mechanism of action via inhibition of FtsZ polymerization.
Section 4: Structure-Activity Relationship (SAR) Workflow
SAR studies are crucial for identifying the chemical features of the derivatives that are essential for their antimicrobial activity.[4][17] By systematically modifying the substituents on the pyrimidine ring and the phenyl group of the ethan-1-ol moiety, researchers can build a model of the pharmacophore.
Key Considerations for SAR:
-
Electronic Effects: Adding electron-withdrawing (e.g., -Cl, -F, -NO₂) or electron-donating (e.g., -CH₃, -OCH₃) groups can alter the molecule's interaction with the target.[18]
-
Steric Effects: The size and shape of substituents can influence how well the molecule fits into the active site of a target protein.
-
Lipophilicity: The overall hydrophobicity of the molecule affects its ability to cross the bacterial cell membrane.
Caption: Workflow for conducting Structure-Activity Relationship (SAR) studies.
This iterative process of design, synthesis, and testing allows for the rational optimization of the lead compound, ultimately aiming for a derivative with high potency, low toxicity, and a favorable pharmacological profile.[19]
References
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of Pyrimidine-Based Compounds for Anti-Fibrosis Activity
An Application Guide for Drug Discovery Professionals
Introduction: The Rationale for Pyrimidine Scaffolds in Anti-Fibrosis Drug Discovery
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to scarring and failure of vital organs.[1] Conditions like idiopathic pulmonary fibrosis (IPF), liver fibrosis, and systemic sclerosis present significant therapeutic challenges.[2][3] While current FDA-approved drugs such as Pirfenidone and Nintedanib have shown efficacy in slowing disease progression, they are not curative and are often associated with dose-limiting side effects.[1][3][4] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles.
The pyrimidine nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7] Their synthetic tractability and ability to be functionalized at multiple positions allow for the fine-tuning of their physicochemical properties and biological targets. Several studies have demonstrated that pyrimidine derivatives can effectively target key pathways in fibrosis, most notably the Transforming Growth Factor-β (TGF-β) signaling cascade, a master regulator of myofibroblast activation and ECM production.[2][3][8]
This application note provides a detailed, field-proven guide for the synthesis of a representative series of 2-(pyridin-2-yl) pyrimidine derivatives and outlines robust protocols for evaluating their anti-fibrotic activity in vitro. The methodologies are designed to be self-validating, providing researchers with a reliable framework for identifying and optimizing novel pyrimidine-based drug candidates.
Core Signaling Pathway in Fibrosis: The TGF-β Cascade
Understanding the underlying molecular mechanism of fibrosis is critical for rational drug design. The TGF-β pathway is a central driver of the fibrotic response.[8] Upon ligand binding, TGF-β receptors (TGF-βRI and TGF-βRII) form a complex, leading to the phosphorylation and activation of downstream Smad proteins. These activated Smads then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including those for collagens (e.g., COL1A1) and alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[9][10] Pyrimidine-based kinase inhibitors are often designed to interfere with this cascade, typically by targeting the ATP-binding site of the TGF-βRI kinase (ALK5).[10][11]
Figure 1: Simplified TGF-β signaling pathway in fibrosis.
Part 1: Synthesis Protocol for 2-(Pyridin-2-yl) Pyrimidine Derivatives
This section details a representative synthesis for a class of pyrimidine compounds that have demonstrated anti-fibrotic activity.[5][12] The general workflow involves the creation of a core pyrimidine structure followed by functionalization, often using coupling reactions to build a library of analogues for structure-activity relationship (SAR) studies.[13][14]
Figure 2: General workflow for synthesis and screening.
Materials and Reagents
-
2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (Intermediate 11)
-
Substituted benzylamines or anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
Step-by-Step Synthesis of Compound 12q (Example)
This protocol is adapted from Liu et al., Molecules 2020, for the synthesis of ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate.[5][12]
-
Reaction Setup: To a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Rationale: EDCI and HOBt are used in combination to form a highly reactive O-acylisourea intermediate, which facilitates efficient amide bond formation and minimizes side reactions.
-
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add 3,4-difluoroaniline (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation.
-
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The disappearance of the starting carboxylic acid indicates reaction completion.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Rationale: The aqueous washes remove unreacted reagents, DIPEA salts, and other water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure target compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass for C₁₉H₁₄F₂N₄O₃ [M+H]⁺ is m/z 385.11.[5]
Part 2: Protocols for In Vitro Anti-Fibrotic Evaluation
The primary goal of the in vitro assays is to determine if the synthesized compounds can inhibit the key events in the fibrotic process: the differentiation of fibroblasts into myofibroblasts and their subsequent deposition of ECM. Immortalized rat hepatic stellate cells (HSC-T6) or primary human dermal fibroblasts are suitable cell models.[15]
Cell Culture and Fibrosis Induction
-
Cell Maintenance: Culture HSC-T6 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 12-well for protein analysis) and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free DMEM for 24 hours to synchronize the cells and reduce baseline activation.
-
Treatment:
-
Pre-treat cells with various concentrations of the pyrimidine test compounds (e.g., 1 µM to 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Induce fibrosis by adding TGF-β1 (e.g., 5-10 ng/mL) to all wells except the negative control.
-
Rationale: TGF-β1 is the canonical inducer of myofibroblast differentiation and serves to simulate the pro-fibrotic microenvironment in vitro.[16]
-
-
Incubation: Incubate the cells for 48-72 hours to allow for the expression of fibrotic markers.
Assessment of Myofibroblast Activation (α-SMA Expression)
Myofibroblast activation is characterized by the expression of α-SMA.[17] This can be quantified by Western Blot.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against α-SMA (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH, 1:5000) to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ. A reduction in the α-SMA/β-actin ratio indicates anti-fibrotic activity.
Assessment of Collagen Deposition (Picro-Sirius Red Staining)
This histological stain is a simple, effective method to visualize and quantify collagen deposition.[15]
-
Fixation: After the 72-hour treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining:
-
Wash the fixed cells thoroughly with distilled water.
-
Incubate the cells with Picro-Sirius Red solution for 1 hour at room temperature.
-
Aspirate the solution and wash repeatedly with 0.5% acetic acid to remove unbound dye.
-
-
Elution and Quantification:
-
Add a destain solution (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at ~550 nm using a plate reader. A decrease in absorbance relative to the TGF-β1-treated control indicates a reduction in collagen deposition.
-
Part 3: Data Presentation and Interpretation
Data should be presented clearly to allow for direct comparison between compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency.
Table 1: Anti-Fibrotic Activity of Exemplary Pyrimidine Derivatives
| Compound ID | Target Assay | IC₅₀ (µM)[5][15] | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 12m | HSC-T6 Proliferation | 45.69 | > 100 | > 2.2 |
| 12q | HSC-T6 Proliferation | 45.81 | > 100 | > 2.2 |
| PFD | HSC-T6 Proliferation | > 100 | > 100 | - |
| Test Cmpd 1 | α-SMA Expression | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Test Cmpd 2 | Collagen Deposition | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| (Data for 12m, 12q, and Pirfenidone (PFD) adapted from Liu et al.[5][15]) |
Interpretation:
-
A lower IC₅₀ value indicates higher potency.
-
The Selectivity Index (SI) is a critical parameter, representing the therapeutic window. A higher SI value is desirable, indicating that the compound inhibits fibrosis at concentrations well below those that cause general cytotoxicity.
Conclusion
The pyrimidine scaffold represents a highly versatile and promising starting point for the development of novel anti-fibrotic therapies. The synthetic and biological protocols outlined in this application note provide a robust and integrated framework for medicinal chemists and cell biologists. By systematically synthesizing analogues and evaluating their effects on key fibrotic endpoints such as myofibroblast activation and collagen deposition, research teams can efficiently identify lead candidates and elucidate the structure-activity relationships necessary for optimization. This structured approach accelerates the discovery pipeline, bringing new potential treatments for fibrotic diseases one step closer to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy of Pirfenidone and Nintedanib in Interstitial Lung Diseases Other than Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. Targeting TGF-β signaling for the treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The effects of TGF-β receptor I inhibitors on myofibroblast differentiation and myotube formation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Role of Myofibroblasts in Physiological and Pathological Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)ethan-1-ol via Grignard Reaction
Welcome to the technical support center for the synthesis of 1-(pyrimidin-2-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging Grignard reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your synthetic success.
Synthesis Overview: Navigating the Pyrimidine Challenge
The synthesis of this compound is a valuable transformation, yielding a key building block for various pharmacologically active molecules. The Grignard reaction is a powerful tool for C-C bond formation, but its application to electron-deficient heterocycles like pyrimidine requires careful control to avoid potential pitfalls.[1]
The primary route involves the formation of a pyrimidyl Grignard reagent from a 2-halopyrimidine, which then acts as a nucleophile, attacking an acetaldehyde electrophile. Subsequent acidic workup yields the target secondary alcohol.[2][3]
Overall Reaction Scheme:
This guide focuses on this pathway, addressing the specific challenges posed by the pyrimidine ring's electronic nature and the inherent reactivity of the Grignard reagent.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low or zero. What is the most likely cause?
Answer: This is the most common issue with Grignard reactions and almost always points to one of two culprits: the presence of water or problems with the Grignard reagent formation itself.
-
Causality - The Grignard Reagent as a Strong Base: Grignard reagents are not only excellent nucleophiles but also powerful bases.[4] They will react avidly with any protic source, especially water, faster than they will with the intended aldehyde. This reaction quenches the reagent, converting it into an unreactive pyrimidine and effectively halting your synthesis.[5]
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).[6]
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF and diethyl ether are hygroscopic and must be properly dried and stored.[7]
-
Reagent Quality: Ensure your 2-bromopyrimidine and acetaldehyde are anhydrous. Acetaldehyde, in particular, can contain water or polymerize on storage.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the halide.[8]
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle (in a glovebox or under inert gas) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[3][6] The formation of a transient color (brown for iodine) that then fades, along with gentle bubbling, indicates initiation.
-
-
Question 2: I'm observing significant byproduct formation, particularly a non-polar compound and a dimer of pyrimidine.
Answer: Side reactions are common when dealing with reactive intermediates. The two most likely byproducts are 2,2'-bipyrimidine and pyrimidine itself.
-
Causality - Wurtz-Type Homocoupling: The pyrimidyl Grignard reagent can react with unreacted 2-bromopyrimidine in a process known as Wurtz-type homocoupling. This forms a C-C bond between two pyrimidine rings, resulting in 2,2'-bipyrimidine. This is a major side reaction when using primary or benzylic halides.[6]
-
Mechanism: Py-MgBr + Py-Br → Py-Py + MgBr₂
-
-
Causality - Ring Addition: The pyrimidine ring is electron-deficient, making other positions (like C4 and C6) susceptible to nucleophilic attack, even from another Grignard molecule.[9][10] This can lead to complex side products.
-
Troubleshooting Steps:
-
Slow Addition: Add the 2-bromopyrimidine solution to the magnesium suspension very slowly. This maintains a low concentration of the halide, minimizing the chance of it reacting with the already-formed Grignard reagent.
-
Maintain Low Temperature: While initiation may require gentle warming, the subsequent reaction should be kept cool. For the addition of acetaldehyde, cooling to 0 °C or even -78 °C is highly recommended to prevent side reactions and enolization of the aldehyde.[8][11]
-
Inverse Addition: Consider adding the magnesium turnings to the 2-bromopyrimidine solution ("inverse addition"). This can sometimes help maintain a high concentration of the halide relative to the Grignard reagent, favoring its formation.
-
Question 3: The reaction mixture turned dark brown/black after a prolonged period. Is this normal?
Answer: While the formation of a Grignard reagent typically results in a cloudy, grey, or tan solution, a very dark or black color, especially after extended heating, can indicate decomposition or side reactions.[6]
-
Causality - Thermal Instability: Pyrimidyl Grignard reagents, like many organometallics, can be thermally sensitive. Prolonged heating or refluxing can lead to decomposition, radical reactions, or other undesired pathways.
-
Troubleshooting Steps:
-
Avoid Overheating: Use minimal heat to initiate the reaction. Often, the exothermic reaction itself is enough to sustain it. A gentle reflux is usually sufficient.[3]
-
Monitor Reaction Time: Do not reflux for an excessive period. Once the magnesium is consumed or the reaction appears complete (typically 1-3 hours), proceed to the next step.[6] Titrating a small aliquot can confirm the concentration of the formed reagent.[8]
-
Use Fresh THF: Old or improperly stored THF can contain peroxides, which can initiate radical side reactions leading to dark, tarry mixtures.
-
Question 4: My work-up is difficult, resulting in emulsions and poor recovery of the product.
Answer: The work-up step is critical for isolating your alcohol. The magnesium salts (Mg(OH)Br) formed during quenching are often gelatinous and can trap the product, leading to emulsions during extraction.
-
Causality - Precipitation of Magnesium Salts: Quenching the reaction with water or strong acid can lead to the immediate precipitation of basic magnesium salts, which complicates phase separation.
-
Troubleshooting Steps:
-
Use Saturated Ammonium Chloride: The preferred method for quenching a Grignard reaction is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Ammonium chloride is a weak acid, sufficient to protonate the alkoxide, but it also forms soluble complexes with magnesium salts, keeping the aqueous layer clear and preventing emulsions.
-
Proper Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[12]
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and break up any minor emulsions.
-
Drying and Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.[13]
-
Frequently Asked Questions (FAQs)
Q: Which is a better starting material, 2-bromopyrimidine or 2-chloropyrimidine? A: 2-Bromopyrimidine is generally preferred. The C-Br bond is weaker and more reactive towards magnesium insertion than the C-Cl bond, allowing for easier Grignard formation under milder conditions.[3] While 2-chloropyrimidines can be used, they often require more forcing conditions or catalytic activation.[1]
Q: What is the optimal solvent? Diethyl ether or THF? A: Both are excellent solvents for Grignard reactions.[7]
-
Diethyl Ether: Has a lower boiling point (35 °C), which makes it easy to control the reaction temperature via reflux. However, the Grignard reagent can sometimes precipitate out.
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a better solvating agent, which can help keep the Grignard reagent in solution and may increase reactivity.[6] For less reactive halides, THF is often the solvent of choice.
Q: How critical is temperature control during the addition of acetaldehyde? A: It is extremely critical. The reaction is highly exothermic.
-
Low Temperature (0 °C to -78 °C): This is crucial to prevent two major side reactions:
-
Over-addition: If a ketone were the product, a second equivalent of Grignard could add. While not an issue here, it's a general principle.
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the acetaldehyde, forming an enolate. This consumes both starting materials without forming the desired product.[14][15] Keeping the temperature low ensures the nucleophilic addition pathway is favored.
-
Q: Can I use a commercial solution of methylmagnesium bromide and react it with 2-bromopyrimidine? A: This would result in a different product. Reacting methylmagnesium bromide with 2-bromopyrimidine would likely lead to a cross-coupling reaction to form 2-methylpyrimidine, not the desired alcohol. To synthesize this compound using a commercial Grignard reagent, you would need to start with 2-formylpyrimidine (pyrimidine-2-carbaldehyde) and add one equivalent of methylmagnesium bromide.
Data and Protocols
Table 1: Reagent Stoichiometry and Properties
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Density (g/mL) | Notes |
| Magnesium | Mg | 24.31 | 1.2 | N/A | Use turnings; activate before use. |
| 2-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 1.0 | ~1.97 | Must be anhydrous. |
| Acetaldehyde | C₂H₄O | 44.05 | 1.1 | 0.788 | Use freshly distilled; keep cold. |
| Diethyl Ether/THF | - | - | Solvent | - | Must be anhydrous. |
Detailed Experimental Protocol
Note: This is a representative protocol. All steps must be performed under a dry, inert atmosphere (N₂ or Ar).
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or N₂ inlet), and a pressure-equalizing dropping funnel. Flame-dry all glassware and cool under an inert atmosphere.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.). Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed, then allow to cool. The magnesium should now have a slightly etched appearance.
-
Grignard Reagent Formation: Add anhydrous diethyl ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of 2-bromopyrimidine (1.0 eq.) in anhydrous ether/THF. Add a small portion (~10%) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be required. Once initiated, add the remainder of the 2-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting cloudy grey mixture for 1-2 hours at room temperature.
-
Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled acetaldehyde (1.1 eq.) in anhydrous ether/THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5-10 °C. A white precipitate (the magnesium alkoxide) will form. After addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Continue adding until the solid dissolves and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualized Workflows and Mechanisms
Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of Acetaldehyde with Magnesium Bromide What happens when acetal.. [askfilo.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. byjus.com [byjus.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Stability of 1-(Pyrimidin-2-YL)ethan-1-OL under different reaction conditions
Welcome to the technical support center for 1-(Pyrimidin-2-YL)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. The following information is structured in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Stability Profile
Question: What are the primary chemical features of this compound that influence its stability?
Answer: The stability of this compound is primarily governed by two functional groups: the pyrimidine ring and the secondary alcohol.
-
The Pyrimidine Ring: As a six-membered aromatic heterocycle with two nitrogen atoms, the pyrimidine ring is electron-deficient.[1][2] This π-deficiency makes it susceptible to nucleophilic attack but relatively resistant to electrophilic substitution, which typically occurs at the C-5 position, the least electron-deficient site.[1] The nitrogen atoms are basic and can be protonated under acidic conditions, which significantly alters the molecule's electronic properties and reactivity. The pKa for protonated pyrimidine is 1.23, indicating it is a weak base.[1]
-
The Secondary Alcohol: The hydroxyl group (-OH) on the ethyl side chain is a key reaction site. It can be oxidized to a ketone, and under acidic conditions, it can be protonated to form a good leaving group (water), facilitating elimination (dehydration) or substitution reactions.
The interplay between these two groups dictates the compound's degradation pathways under various stress conditions.
Section 2: Stability Under Specific Reaction Conditions
Question: My reaction is run under acidic conditions (pH < 4). What potential degradation products should I be aware of?
Answer: Under acidic conditions, the primary stability concern for this compound is acid-catalyzed dehydration.
Causality: The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a much better leaving group (H₂O). Subsequently, a water molecule is eliminated, forming a carbocation intermediate, which is then stabilized by the loss of a proton from the adjacent methyl group to form an alkene, 2-(1-ethenyl)pyrimidine.
Additionally, the pyrimidine ring's nitrogen atoms can be protonated.[1] This further withdraws electron density from the ring system, but the main degradation pathway for the side chain remains dehydration. The pyrimidine ring itself is generally stable against cleavage under moderately acidic conditions.
Potential Degradation Product:
-
2-(1-ethenyl)pyrimidine: Formed via dehydration of the secondary alcohol.
Below is a diagram illustrating the acid-catalyzed dehydration pathway.
Caption: Acid-catalyzed dehydration of this compound.
Question: Is this compound stable in basic media (e.g., 1N NaOH)?
Answer: The compound exhibits moderate to good stability under basic conditions, particularly concerning the secondary alcohol. However, prolonged exposure to strong bases at elevated temperatures can affect the pyrimidine ring.
Causality:
-
Alcohol Group: The hydroxyl group can be deprotonated to form an alkoxide, but this does not typically initiate a degradation pathway for the side chain under standard basic conditions.
-
Pyrimidine Ring: While generally stable, pyrimidine rings can undergo degradation with hot alkali.[3] Studies on related pyrimidine derivatives, such as cytosine and uridylic acid, have shown that heating in 1N NaOH at 100°C can lead to the destruction of the pyrimidine base.[3] The electron-deficient nature of the ring makes it susceptible to nucleophilic attack by hydroxide ions, which can lead to ring-opening reactions, though this often requires harsh conditions (elevated temperatures).[2]
Troubleshooting: If you observe degradation under basic conditions, especially with heating, it is likely due to the cleavage of the pyrimidine ring rather than a reaction at the alcohol.
Question: What is the expected outcome when exposing the compound to oxidizing agents like H₂O₂ or KMnO₄?
Answer: The secondary alcohol is the primary site of oxidation. You should expect the formation of a ketone.
Causality: Secondary alcohols are readily oxidized to ketones by a wide range of oxidizing agents, including chromic acid, potassium permanganate (KMnO₄), and even milder reagents like pyridinium chlorochromate (PCC).[4] The pyrimidine ring itself is relatively resistant to oxidation, although very strong oxidizing conditions can lead to ring degradation.[5] The most probable and major degradation product will be 1-(pyrimidin-2-yl)ethan-1-one.
Primary Oxidation Product:
-
1-(pyrimidin-2-yl)ethan-1-one
Caption: Oxidation of the secondary alcohol to a ketone.
Question: How does the compound behave under reductive conditions, such as catalytic hydrogenation (H₂/Pd)?
Answer: Under catalytic hydrogenation, the pyrimidine ring is the most likely site of reaction. The aromatic ring can be reduced, while the secondary alcohol group is stable to these conditions.
Causality: Catalytic hydrogenation is a well-established method for reducing the double bonds within a pyrimidine ring.[6] This process saturates the ring, destroying its aromaticity and leading to a tetrahydropyrimidine derivative.[1] This reaction is often performed under mild conditions with catalysts like rhodium or palladium.[6][7] The secondary alcohol functional group is not susceptible to reduction under these conditions.
Primary Reduction Product:
-
1-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethan-1-ol
Question: My experiment involves heating the compound. What is its general thermal stability?
For laboratory settings (e.g., refluxing in a solvent), the stability will depend on the solvent and temperature. Decomposition is generally not expected at temperatures below 100-150°C unless other reactive species are present.[8] However, always monitor for discoloration or the appearance of new spots on TLC/peaks in HPLC when heating for extended periods.
Question: Is this compound sensitive to light?
Answer: Yes, photolytic degradation is a potential concern. Pyrimidine and its derivatives can decompose under ultraviolet (UV) light.[1] For example, pyrimidine itself can photolytically decompose into uracil.[1] Therefore, it is best practice to store the compound and run reactions protected from light, especially if the experiment is lengthy or involves a UV-transparent vessel.
Section 3: Analytical & Experimental Protocols
Question: How can I systematically test the stability of my compound? I need a robust experimental design.
Answer: A "forced degradation" or "stress testing" study is the standard approach. This involves subjecting the compound to a variety of harsh conditions to deliberately induce degradation and identify potential degradation products and pathways. This is a critical step in pharmaceutical development.[11]
This protocol provides a framework for assessing stability. An HPLC method capable of separating the parent compound from its degradation products is essential.[11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
2. Stress Conditions (prepare in duplicate or triplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours. Then dissolve to the target concentration for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or UV-transparent vial to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Processing and Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method (typically reverse-phase with a C18 column and UV detection).[11][13]
4. Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the percentage of each major degradation product formed (based on peak area).
-
Characterize the major degradation products using LC-MS if possible.
The following workflow diagram outlines the process.
Caption: Workflow for a forced degradation study.
Summarize your findings in a clear table for easy comparison.
| Stress Condition | Reagent/Parameters | Observation | % Degradation (Example) | Major Degradation Product(s) |
| Acidic | 1N HCl, 60°C | Significant degradation | ~45% after 24h | 2-(1-ethenyl)pyrimidine |
| Basic | 1N NaOH, 60°C | Minor degradation | ~8% after 24h | Ring-opened products |
| Oxidative | 3% H₂O₂, RT | Complete degradation | >95% after 8h | 1-(pyrimidin-2-yl)ethan-1-one |
| Reductive | H₂/Pd, RT | Significant degradation | ~70% after 12h | 1-(Tetrahydropyrimidin-2-yl)ethan-1-ol |
| Thermal | 80°C, solid state | Stable | <2% after 48h | None detected |
| Photolytic | UV/Vis light | Moderate degradation | ~20% after 24h | Multiple minor products |
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine, and pyrimidines - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(Pyrimidin-2-YL)ethan-1-OL
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 1-(Pyrimidin-2-YL)ethan-1-OL. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction for both yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound, a valuable building block in medicinal chemistry.
Section 1: Synthesis Strategy & Reaction Troubleshooting
Q1: What is the most robust synthetic route for preparing this compound, and what are the critical initial considerations?
A1: The most common and direct approach is the Grignard reaction. This involves the nucleophilic addition of an organometallic reagent to an aldehyde. There are two primary variations for this target molecule:
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Route A (Preferred): Reaction of a 2-pyrimidyl Grignard reagent (formed from 2-halopyrimidine) with acetaldehyde.
-
Route B: Reaction of a Grignard reagent derived from an acetaldehyde equivalent with a 2-halopyrimidine, typically involving a metal-catalyzed cross-coupling.
Route A is generally more straightforward. The key challenge in any Grignard reaction involving nitrogen-containing heterocycles is the inherent reactivity of the system. The nitrogen atoms can coordinate with magnesium, and the pyrimidine ring is electron-deficient, making it susceptible to side reactions.[1][2]
Critical Initial Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely potent bases and nucleophiles that react violently with protic sources, especially water. All glassware must be rigorously flame-dried or oven-dried, and all solvents and reagents must be anhydrous.[3][4]
-
Reagent Purity: The purity of the starting 2-halopyrimidine (e.g., 2-bromopyrimidine or 2-chloropyrimidine) and magnesium turnings is paramount. An oxide layer on the magnesium can prevent the reaction from initiating.[3]
-
Inert Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas like dry argon or nitrogen to exclude atmospheric moisture and oxygen.
Q2: My Grignard reagent formation is sluggish, or the reaction fails to initiate. What are the likely causes and how can I fix this?
A2: This is the most common failure point in a Grignard synthesis. The primary culprit is the passivation of the magnesium surface by a layer of magnesium oxide (MgO).
Troubleshooting Steps for Grignard Initiation:
| Symptom | Possible Cause | Solution & Explanation |
| No reaction observed (no bubbling, cloudiness, or exotherm). | Inactive Magnesium Surface: A dull, grey coating of MgO on the magnesium turnings prevents interaction with the alkyl halide.[3] | Activation is required. Add a small crystal of iodine (which will disappear as it reacts with Mg) or 1-2 drops of 1,2-dibromoethane. These activators chemically clean the Mg surface. You can also gently crush the Mg turnings in the flask (under inert gas) with a glass rod to expose a fresh surface. |
| Initial bubbling stops quickly. | Trace Moisture: Residual water in the glassware, solvent, or on the starting halide is quenching the small amount of Grignard reagent as it forms. | Re-dry all components. Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether) or from a commercial solvent purification system. Flame-dry the glassware again immediately before use and cool under a stream of inert gas.[4][5] |
| Reaction starts but then turns dark and fizzles out. | Poor Halide Quality: Impurities in the 2-halopyrimidine or acetaldehyde can inhibit the reaction. | Use freshly distilled or purified starting materials. Ensure acetaldehyde is handled cold to prevent polymerization into paraldehyde or metaldehyde. |
A useful technique is to prepare a small amount of a more reactive Grignard, like ethylmagnesium bromide, in the same flask. Once it forms, the desired, less reactive 2-pyrimidyl halide can be added; the exotherm and active surface facilitate the main reaction.[6]
Q3: I'm getting a low yield and a complex mixture of byproducts. What are the common side reactions and how can I suppress them?
A3: Low yields are often due to competing side reactions. In this specific synthesis, the primary concerns are Wurtz-type coupling and side reactions involving the pyrimidine ring itself.
Primary Side Reactions:
-
Wurtz-Type Coupling: The Grignard reagent can react with the starting 2-halopyrimidine to form 2,2'-bipyrimidine. This is especially prevalent if the local concentration of the halide is too high or if the reaction temperature rises excessively.
-
Mitigation: Add the 2-halopyrimidine solution slowly to the magnesium turnings to maintain a low concentration. Ensure efficient stirring and use a water or ice bath to control the exotherm during both Grignard formation and subsequent reaction with acetaldehyde.
-
-
Addition to the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack by the Grignard reagent at other positions (e.g., C-4 or C-6), leading to dihydropyrimidine adducts.[7]
-
Mitigation: Perform the addition of the Grignard reagent to the acetaldehyde at low temperatures (e.g., -78 °C to 0 °C). This favors the kinetically controlled addition to the more electrophilic aldehyde carbonyl over addition to the ring.
-
-
Enolization of Acetaldehyde: Acetaldehyde has acidic α-protons. The Grignard reagent can act as a base, deprotonating the acetaldehyde to form an enolate. This consumes the Grignard reagent and the aldehyde, reducing the yield.
-
Mitigation: Again, low-temperature addition is key. Adding the acetaldehyde to the Grignard solution (inverse addition) can sometimes help, but this can increase the risk of over-addition to the product alcohol. A slow addition of the Grignard to a cold solution of the aldehyde is generally preferred.
-
Section 2: Work-up and Purification Clinic
Q5: What is the recommended procedure for quenching the reaction and performing the initial work-up?
A5: Proper quenching is critical to protonate the alkoxide product without destroying it and to remove magnesium salts.
Recommended Quenching Protocol:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic proton source that effectively protonates the alkoxide to form the desired alcohol while buffering the solution and preventing the precipitation of magnesium hydroxide as a thick gel, which can trap the product.
-
Avoid using strong acids like HCl for the initial quench, as the highly acidic conditions can promote dehydration of the product alcohol, especially if the reaction is allowed to warm up.
-
After quenching, allow the mixture to warm to room temperature. The aqueous and organic layers should separate.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover all of the polar product.
-
Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Q6: My crude product is a viscous oil that is difficult to purify. What are the most effective purification techniques for this compound?
A6: The polarity of the hydroxyl group and the nitrogenous pyrimidine ring make this molecule challenging to purify.[8] Standard distillation is often unsuitable due to the high boiling point and potential for thermal degradation.
Recommended Purification Hierarchy:
-
Flash Column Chromatography: This is the most reliable method.
-
Stationary Phase: Standard silica gel (230-400 mesh) is usually effective.
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the product from tailing on the acidic silica gel.
-
-
Recrystallization: If the crude product can be solidified, recrystallization is an excellent method for achieving high purity.
-
Solvent Screening: Test various solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a nonpolar solvent in which it is less soluble (e.g., hexanes, heptane). The goal is to find a system where the compound dissolves when hot but crystallizes upon slow cooling.[9]
-
-
Vacuum Distillation: This should only be considered if chromatography fails and the product is thermally stable. The high boiling point will necessitate a good vacuum pump to lower the boiling temperature and prevent decomposition.[10]
Suggested Chromatography Conditions:
| Impurity Profile | Stationary Phase | Recommended Eluent System (Gradient) | Notes |
| Non-polar byproducts (e.g., 2,2'-bipyrimidine) and residual 2-halopyrimidine. | Silica Gel | Hexanes/Ethyl Acetate (e.g., 9:1 -> 1:1) | The non-polar impurities will elute first. The polar product will require a higher concentration of ethyl acetate. |
| Polar byproducts, baseline streaking. | Silica Gel | Dichloromethane/Methanol (e.g., 100:0 -> 95:5) | For very polar compounds, a DCM/MeOH system can provide better separation. Add 0.5% NH₄OH or triethylamine if streaking persists. |
Experimental Protocols & Visual Guides
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a representative example and should be adapted based on stoichiometry and laboratory conditions.
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a stream of dry argon. Allow to cool to room temperature.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Fit the addition funnel and condenser. Via the funnel, add ~10% of a solution of 2-bromopyrimidine (1.0 equivalent) in anhydrous THF.
-
Initiation: Gently warm the flask with a heat gun or observe for signs of reaction (disappearance of iodine color, bubbling, gentle reflux). If the reaction does not start, add one drop of 1,2-dibromoethane.
-
Addition: Once initiated, add the remaining 2-bromopyrimidine solution dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
Titration (Optional but Recommended): To ensure accurate stoichiometry, it is best practice to titrate the formed Grignard reagent.[3]
-
Aldehyde Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous THF dropwise via the addition funnel over 30-45 minutes. Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography as described in Q6.
Visual Guides (Graphviz DOT)
Caption: Primary synthetic pathway for this compound.
Caption: Common side reactions in the Grignard synthesis.
Caption: A workflow for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Crystallization of Pyrimidine-Containing Compounds
Welcome to the technical support center for the crystallization of pyrimidine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of these vital heterocyclic molecules. Pyrimidine scaffolds are foundational in numerous pharmaceuticals, making their purification and characterization by crystallization a critical step in research and development.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are pyrimidine-containing compounds often challenging to crystallize?
A1: The crystallization behavior of pyrimidine derivatives is influenced by several intrinsic factors:
-
High Polarity and Hydrogen Bonding: The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, leading to strong intermolecular interactions with polar solvents and with other pyrimidine molecules.[6][7] This can result in high solubility in polar solvents, making it difficult to achieve the supersaturation needed for crystallization.[8] Conversely, these strong hydrogen bonds are also crucial in forming a stable crystal lattice.[9][10][11]
-
Solubility Issues: Many pyrimidine derivatives exhibit poor solubility in a wide range of common organic solvents, often only dissolving in high-boiling point solvents like DMF or DMSO, which complicates standard crystallization techniques.[12]
-
Polymorphism: Like many active pharmaceutical ingredients (APIs), pyrimidine compounds can exist in multiple crystalline forms, or polymorphs.[13][14] These different forms can have varying stability, solubility, and bioavailability, making the consistent production of a desired polymorph a significant challenge.[13][15]
Q2: How do I select an appropriate solvent for crystallizing my pyrimidine compound?
A2: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[16][17] For pyrimidine derivatives, which are often polar, polar protic solvents like methanol, ethanol, or ethanol/water mixtures can be good starting points.[17] A systematic solvent screening is highly recommended.
Q3: What is "oiling out," and why does it happen with my compound?
A3: "Oiling out" is the separation of the dissolved compound from the solution as a liquid oil rather than solid crystals upon cooling.[17][18] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form of your compound.[18] It can also be caused by excessively rapid cooling or the presence of impurities that depress the melting point.[17]
Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
A4: For compounds with limited solubility, anti-solvent vapor diffusion is a highly effective technique.[12][16] In this method, the pyrimidine compound is dissolved in a small amount of a high-boiling point solvent (e.g., DMF). This solution is then placed in a sealed chamber containing a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane).[12][16] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[12][16]
In-Depth Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling
If your solution remains clear after cooling, it has not reached the necessary level of supersaturation for nucleation to occur.
Possible Causes & Solutions:
-
Solution is Not Supersaturated:
-
Causality: The concentration of your pyrimidine compound is too low to initiate crystal formation.[16]
-
Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.[16] If this fails, the solvent can be completely removed by rotary evaporation to recover the crude solid for another attempt with less solvent.[16]
-
-
Inappropriate Solvent:
-
Nucleation is Inhibited:
-
Causality: The spontaneous formation of initial crystal nuclei is kinetically hindered.
-
Solutions:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[16]
-
Seeding: Introduce a tiny amount of the pure, crystalline compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[16]
-
Evaporation Seeding: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals on the rod. Re-introducing this rod into the solution can initiate crystallization.[16]
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
This common issue prevents the formation of a well-ordered crystal lattice.
Possible Causes & Solutions:
-
High Solubility/Rapid Cooling:
-
Causality: The solution is becoming supersaturated at a temperature above the compound's melting point, often due to rapid cooling.[18]
-
Solution: Reheat the solution to re-dissolve the oil, then add a small amount of additional solvent to slightly decrease the concentration.[18] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a Dewar can help achieve a slower cooling rate.[16][17]
-
-
Inappropriate Solvent:
-
Presence of Impurities:
Issue 3: Formation of Very Fine Needles or Powder
While technically crystalline, fine powders or needles can be difficult to filter and may indicate rapid, uncontrolled crystal growth.
Possible Causes & Solutions:
-
Rapid Cooling:
-
Causality: Cooling the solution too quickly leads to the rapid formation of many small nuclei instead of the slow growth of larger crystals.[17]
-
Solution: Allow the solution to cool slowly on the benchtop before moving it to an ice bath.[17] Avoid agitating the solution during the initial stages of crystal formation.[17]
-
-
High Supersaturation:
-
Causality: The concentration of the compound is too high, leading to rapid precipitation rather than controlled crystallization.
-
Solution: Reheat the solution and add a small amount of extra solvent to reduce the supersaturation level.[18] This will keep the compound in solution for a longer period during cooling, promoting slower and more orderly crystal growth.[16]
-
Issue 4: Polymorphism and Inconsistent Crystal Forms
Obtaining different crystal forms (polymorphs) in separate experiments is a common issue in pharmaceutical chemistry.
Possible Causes & Solutions:
-
Varying Crystallization Conditions:
-
Causality: Polymorphism is highly sensitive to conditions such as solvent, temperature, cooling rate, and the presence of additives.[13][19] The thermodynamically most stable crystal form is generally desired for development, but metastable forms can appear under kinetic control.[15]
-
Solution: Carefully control and document all crystallization parameters. To selectively crystallize a desired polymorph, systematically screen different solvents and cooling profiles. Techniques like solution shearing can also be used to isolate specific polymorphs.[20]
-
-
Influence of Additives:
-
Causality: Even small amounts of impurities or intentionally added "tailor-made additives" can influence which polymorph crystallizes by selectively binding to and inhibiting the growth of certain crystal faces.[21][22][23]
-
Solution: Ensure high purity of the starting material. If a specific polymorph is desired, the use of structurally similar additives can be explored to direct the crystallization outcome.[22]
-
Visual Workflows and Diagrams
Caption: A general workflow for troubleshooting common crystallization problems.
Caption: The role of hydrogen bonding in pyrimidine crystallization.
Key Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common method for purifying solids.
-
Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add small portions of hot solvent until a clear solution is obtained.[16][17]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature.[17]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[16]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Vapor Diffusion
Ideal for compounds that are only soluble in high-boiling point solvents.[12][16]
-
Preparation: Dissolve your pyrimidine compound in a minimal amount of a high-boiling point, "good" solvent (e.g., DMF, DMSO) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar). Add a layer of a volatile "anti-solvent" (e.g., diethyl ether, pentane, dichloromethane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[12][16]
-
Diffusion and Crystallization: Seal the larger container. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, decreasing the solubility of your compound and inducing gradual crystallization over hours or days.[16]
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Data Summary Table
| Crystallization Technique | Best For | Key Parameters | Common Issues |
| Slow Cooling | Compounds with temperature-dependent solubility | Solvent choice, cooling rate, concentration | Oiling out, no crystals, fine powder |
| Solvent Evaporation | Air-stable compounds, small quantities | Solvent volatility, surface area, temperature | Crystals forming on vessel walls |
| Anti-Solvent Addition | Compounds with high solubility in one solvent and low in another | Anti-solvent choice, addition rate | Oiling out, rapid precipitation |
| Vapor Diffusion | Milligram quantities, difficult-to-crystallize compounds | Solvent/anti-solvent volatility, temperature | Slow process, requires patience |
| Sublimation | Volatile, thermally stable compounds | Temperature gradient, vacuum level | Not suitable for all compounds |
References
- 1. mdpi.com [mdpi.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 14. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Peak Tailing in HPLC Analysis of Pyrimidine Derivatives
Welcome to the technical support center for the HPLC analysis of pyrimidine derivatives. As a Senior Application Scientist, I've designed this guide to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. Pyrimidine derivatives, with their basic nitrogenous groups, are notoriously susceptible to peak tailing, a phenomenon that can compromise resolution, accuracy, and reproducibility.[1][2] This guide is structured to help you diagnose and resolve these issues efficiently.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding peak tailing with pyrimidine derivatives:
Q1: Why are my pyrimidine peaks tailing?
Peak tailing for pyrimidine derivatives, which are basic compounds, is most often caused by secondary interactions with the stationary phase.[3][4] The primary culprits are:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic pyrimidine analytes, leading to peak tailing.[1][5]
-
Metal Contamination: Trace metals in the column packing, HPLC system, or sample can chelate with your pyrimidine derivatives, causing distorted peak shapes.[6][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your pyrimidine derivative, it can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1][8]
-
Column Overload: Injecting too much sample can saturate the column, resulting in tailing peaks.[2][9]
Q2: I see tailing for all my peaks, not just the pyrimidines. What could be the issue?
If all peaks in your chromatogram are tailing, the problem is likely systemic and not related to the specific chemistry of your analytes. Common causes include:
-
Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[1][10]
-
Column Voids or Contamination: A void at the head of the column or a blocked frit can disrupt the flow path and lead to asymmetrical peaks.[3][9]
-
Detector Issues: A large detector time constant can cause distortion of early eluting peaks.[10]
Q3: How can I quickly check if my column is the source of the tailing?
A simple way to diagnose a column-related issue is to replace the current column with a new, or known good, column of the same type. If the peak shape improves, your original column is likely the problem. You can also try reversing the column (if the manufacturer's instructions permit) and flushing it to remove any inlet frit blockage.[3]
In-Depth Troubleshooting Guides
Guide 1: Mitigating Secondary Silanol Interactions
Secondary interactions with residual silanol groups are a primary cause of peak tailing for basic compounds like pyrimidines.[3][11] These interactions are electrostatic in nature and can be addressed by modifying the mobile phase or selecting an appropriate column.
Q: How does mobile phase pH affect silanol interactions and my pyrimidine peak shape?
A: The pH of your mobile phase is a critical parameter for controlling peak shape.[8] At a low pH (around 3 or below), the silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with your protonated basic pyrimidine analytes.[3][12]
-
Expert Insight: Operating at a low pH is often the most effective way to improve peak shape for basic compounds. However, be mindful of the stability of your analyte and column at low pH.[3]
Q: What mobile phase additives can I use to improve peak shape?
A: Mobile phase additives can be used to mask the effects of silanol interactions.
-
Competing Bases: Small amounts of a competing base, like triethylamine (TEA), can be added to the mobile phase.[3][4] The TEA will preferentially interact with the active silanol sites, preventing your pyrimidine analyte from doing so.
-
Buffers: Using a buffer in your mobile phase is crucial for maintaining a stable pH and improving peak symmetry.[1][13] Increasing the buffer concentration can also help to reduce peak tailing by increasing the ionic strength of the mobile phase.[3]
| Additive | Typical Concentration | Mechanism of Action |
| Formic Acid | 0.1% | Lowers mobile phase pH to protonate silanols.[3] |
| Triethylamine (TEA) | 0.1% - 0.5% | Competitively binds to active silanol sites.[3] |
| Ammonium Formate/Acetate | 10-25 mM | Acts as a buffer to maintain stable pH.[3] |
Q: What type of column should I choose for analyzing pyrimidine derivatives?
A: Modern HPLC columns are designed to minimize silanol interactions.
-
End-capped Columns: These columns have been treated to cap the residual silanol groups, making them less active.[1][9]
-
Base-deactivated Columns: These are specifically designed for the analysis of basic compounds and offer excellent peak shapes.[3]
-
Hybrid Silica Columns: These columns have a hybrid organic/inorganic stationary phase, which can offer improved pH stability and reduced silanol activity.[12]
Guide 2: Addressing Metal Chelation and Contamination
Pyrimidine derivatives can chelate with metal ions, leading to significant peak tailing.[7] This contamination can originate from the HPLC system (stainless steel components), the column packing material, or the sample itself.[6][14]
Q: How can I determine if metal chelation is causing my peak tailing?
A: A simple diagnostic test is to inject a solution of a strong chelating agent, like EDTA, into your system. If the peak shape of your pyrimidine derivative improves in subsequent injections, metal contamination is a likely culprit.[7]
Q: What are the best practices for preventing and removing metal contamination?
A: A proactive approach is key to avoiding metal-related peak tailing.
-
Use High-Purity Solvents and Reagents: Ensure your mobile phase components are of high purity to avoid introducing metal contaminants.[15]
-
System Passivation: Regularly passivating your HPLC system with an acidic solution can help to remove metal ions from the fluid path.
-
Use of Biocompatible Systems: For highly sensitive analyses, consider using an HPLC system with biocompatible components (e.g., PEEK) to minimize metal leaching.[16]
If you suspect your column is contaminated with metal ions, the following washing procedure can be effective. Always check your column's manual for specific recommendations and limitations.
-
Disconnect the column from the detector.
-
Reverse the column flow direction (if permissible).
-
Flush with 20-30 column volumes of a mobile phase that can dissolve the contaminants. A common sequence for reversed-phase columns is:
-
HPLC-grade water
-
Methanol or Acetonitrile
-
Isopropanol
-
A solution of a chelating agent like EDTA (0.1 M) can be included in the washing sequence.
-
-
Equilibrate the column with your mobile phase before reconnecting to the detector.[6]
Guide 3: Optimizing Chromatographic Conditions and System Performance
Beyond chemical interactions, your overall system setup and method parameters play a significant role in peak shape.
Q: How does column overload affect my peaks, and how can I avoid it?
A: Injecting too much sample can lead to both peak fronting and tailing.[2][3] To check for mass overload, simply dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[3] To avoid this, you can:
-
Reduce the injection volume or sample concentration.[6]
-
Use a column with a larger internal diameter or a higher loading capacity.[9]
Q: My early eluting peaks are tailing more than the later ones. What does this indicate?
A: This pattern often points to extra-column effects, where the peak broadens in the tubing and connections outside of the column.[10] To minimize this:
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches).[1]
-
Keep the tubing length between the column and detector as short as possible.
-
Ensure all fittings are properly made to avoid dead volume.
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the analysis of pyrimidine derivatives.
Caption: A troubleshooting workflow for peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. labcompare.com [labcompare.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromanik.co.jp [chromanik.co.jp]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. uhplcs.com [uhplcs.com]
- 14. silcotek.com [silcotek.com]
- 15. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
- 16. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling recommendations for 1-(Pyrimidin-2-YL)ethan-1-OL
Technical Support Center: 1-(Pyrimidin-2-YL)ethan-1-OL
Welcome to the technical support guide for this compound (CAS No: 53342-30-6). This document is designed for researchers, scientists, and drug development professionals, providing in-depth recommendations for storage, handling, and troubleshooting. As a key building block in medicinal chemistry, ensuring the stability and integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide synthesizes manufacturer safety data with practical, field-proven insights to address common challenges.
Section 1: Quick Reference Data
For ease of access, the critical storage and stability parameters for this compound are summarized below.
| Parameter | Recommendation for Solid Compound | Recommendation for Solutions | Rationale & Key Considerations |
| Temperature | Long-term: 2-8°C or -20°C[1][2]. Short-term: Room Temperature[3]. | Short-term (hours to days): 2-8°C. Long-term (up to 1 year): -80°C[1]. | The hydroxyl group and pyrimidine ring can be susceptible to thermal degradation. Lower temperatures minimize this risk. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[4]. | N/A (use anhydrous solvents). | The compound is hygroscopic and can be sensitive to oxidation; an inert atmosphere displaces moisture and oxygen. |
| Light | Store in an amber or opaque vial to protect from light[5]. | Store solutions in amber or opaque containers. | Pyrimidine-containing structures can be susceptible to photodegradation, which can cause discoloration and impurity formation[5]. |
| Moisture | Keep container tightly sealed in a dry place; use a desiccator if needed[5][6]. | Use high-purity, anhydrous solvents (e.g., DMSO, DMF)[5]. | The compound is hygroscopic; moisture absorption can lead to clumping and promote hydrolysis. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored at 2-8°C (refrigerated) or, for maximum shelf-life, at -20°C[1][2]. The container must be tightly sealed and stored under a dry, inert atmosphere such as argon or nitrogen[4]. Protecting the compound from light by using an amber or opaque vial is also a critical preventative measure[5].
Q2: Why is storage under an inert gas specifically recommended?
The recommendation for storage under an inert gas stems from the compound's chemical nature[4]. Firstly, this compound is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to clumping and may initiate hydrolytic degradation pathways. Secondly, the pyrimidine ring system can be susceptible to slow oxidation over time. An inert atmosphere displaces both moisture and oxygen, creating the most stable environment and preserving the compound's purity.
Q3: Can I store this compound in a solution for an extended period?
Long-term storage in solution is generally not recommended due to the increased risk of degradation, especially hydrolysis[5]. For best results, solutions should be prepared fresh for each experiment. If a stock solution must be prepared in advance, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF[5]. For short-term storage (up to a few days), the solution can be kept at 2-8°C. For longer-term storage, aliquoting the solution into tightly sealed vials and storing at -80°C can preserve it for up to a year, though periodic purity checks are advised[1].
Q4: What personal protective equipment (PPE) is essential when handling this compound?
As a standard laboratory chemical, proper PPE is mandatory. Based on safety data sheets, you should always wear:
-
Protective Gloves: To prevent skin contact[4].
-
Safety Goggles/Face Shield: As the compound is classified as causing serious eye damage.
-
Laboratory Coat: To protect clothing and skin[4].
All handling of the solid powder or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols, as it may cause respiratory irritation[4].
Q5: What are the primary chemical incompatibilities I should be aware of?
This compound should be kept away from strong oxidizing agents and strong acids[7][8]. Reactions with these substances can be vigorous and may lead to the degradation of the compound, producing heat and potentially hazardous byproducts. Always ensure that reaction vessels are clean and free of these contaminants before use.
Section 3: Experimental Protocols
Protocol 1: Safe Handling and Weighing of the Solid Compound
This protocol minimizes exposure and prevents contamination from atmospheric moisture.
-
Equilibration: Before opening, allow the sealed container of this compound to equilibrate to ambient room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Preparation: Perform all work inside a chemical fume hood. Don the appropriate PPE (gloves, safety glasses, lab coat).
-
Weighing: Briefly open the container and quickly weigh the desired amount of powder into a clean, dry weighing vessel.
-
Sealing and Storage: Immediately after weighing, securely reseal the main container. If the container has been opened multiple times, consider flushing the headspace with an inert gas (e.g., argon) before resealing to displace air and moisture. Return the container to its recommended storage condition (e.g., 2-8°C)[2].
Protocol 2: Preparation of a Stock Solution for Immediate Use
This protocol ensures the accurate and complete dissolution of the compound for experimental use.
-
Solvent Selection: Choose a suitable high-purity, anhydrous solvent (e.g., DMSO, DMF) based on your experimental requirements[5].
-
Dissolution: Add the pre-weighed solid this compound to an appropriately sized volumetric flask.
-
Initial Solubilization: Add a small volume of the chosen solvent to the flask and gently swirl or vortex to fully dissolve the solid. Sonication in a water bath can be used to aid dissolution if necessary.
-
Final Volume: Once the solid is completely dissolved, carefully add the solvent to the final desired volume (up to the calibration mark).
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous. This solution is now ready for use. For any unused portion, refer to the storage recommendations in the FAQ section.
Section 4: Troubleshooting Guide
Even with careful handling, experimental issues can arise. This guide addresses the most common problems.
Issue 1: The solid compound has changed in appearance (e.g., clumping, discoloration).
-
Probable Cause:
-
Clumping: This is a classic sign of moisture absorption due to the compound's hygroscopic nature. It likely occurred from opening the container before it reached room temperature or from an improper seal.
-
Discoloration (e.g., yellowing): This often indicates photodegradation or slow oxidation from prolonged exposure to light and/or air[5].
-
-
Recommended Action:
-
It is safest to discard the affected compound, as its purity is compromised, which will lead to unreliable experimental results.
-
Review your storage and handling procedures. Ensure the container is always tightly sealed, allowed to warm to room temperature before opening, and stored protected from light[5]. Consider storing in a desiccator.
-
Issue 2: I'm seeing inconsistent or poor results in my assay (e.g., loss of compound activity).
-
Probable Cause: This is the most common consequence of compound degradation. If the compound was stored improperly (e.g., at room temperature for an extended period, in a poorly sealed container, or in an unstable solution), it may have degraded, reducing the concentration of the active molecule.
-
Recommended Action:
-
First, follow the troubleshooting workflow outlined in Figure 1.
-
Prepare a fresh solution from a new or properly stored batch of the solid compound and repeat the experiment.
-
If the issue persists, the problem may lie within the experimental assay itself rather than the compound's integrity.
-
Issue 3: The compound has precipitated out of my stock solution after storage.
-
Probable Cause:
-
Supersaturation: The solution may have been prepared near its solubility limit, and the decrease in temperature during storage (e.g., moving from room temp to 4°C) caused the compound to crash out.
-
Degradation: The compound may be degrading into less soluble byproducts[5].
-
-
Recommended Action:
-
Allow the solution to warm to room temperature and vortex/sonicate to see if the precipitate redissolves. If it does, it was likely a temperature-related solubility issue.
-
If the precipitate does not redissolve upon warming, it is a strong indicator of degradation. The solution should be discarded.
-
To prevent this, avoid preparing highly concentrated stock solutions for storage and always prepare solutions fresh whenever possible[5].
-
Troubleshooting Workflow Diagram
References
- 1. 1-(Pyrimidin-5-yl)ethan-1-ol_TargetMol [targetmol.com]
- 2. 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol | 1246922-88-2 [sigmaaldrich.com]
- 3. 31415-75-5|(R)-1-(Pyrimidin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 4. fishersci.dk [fishersci.dk]
- 5. benchchem.com [benchchem.com]
- 6. CAS 53342-30-6 | 1-(Pyrimidin-2-yl)ethanol - Synblock [synblock.com]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Scalable Synthesis of 1-(Pyrimidin-2-YL)ethan-1-OL
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the scalable synthesis of 1-(Pyrimidin-2-YL)ethan-1-OL. We address common challenges and frequently asked questions, offering practical, field-proven solutions to streamline your experimental workflow and enhance process robustness.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level strategic questions that are crucial for planning a successful and scalable synthesis campaign.
Q1: What are the primary scalable synthesis routes for this compound?
A1: The most common and industrially viable approach is the Grignard reaction . This method offers flexibility and is generally high-yielding. There are two primary pathways involving Grignard reagents[1][2]:
-
Route A: Addition of an Ethyl Grignard Reagent to Pyrimidine-2-carbaldehyde. This is a straightforward nucleophilic addition. The aldehyde can be prepared from the corresponding 2-methylpyrimidine.
-
Route B: Addition of a Pyrimidylmetal Reagent to Acetaldehyde. This involves forming a Grignard reagent from a 2-halopyrimidine (e.g., 2-bromopyrimidine) via magnesium insertion, which then reacts with acetaldehyde. This can be advantageous if the 2-halopyrimidine is a more readily available or cost-effective starting material.
For applications requiring high enantiopurity, catalytic asymmetric synthesis methods are employed. These often involve the asymmetric reduction of a corresponding ketone or the asymmetric addition of an organometallic reagent to an aldehyde, guided by a chiral catalyst.[3][4]
Q2: How do I select the optimal starting materials for a large-scale campaign?
A2: The choice depends on a cost-benefit analysis considering availability, price, and the number of synthetic steps.
| Starting Material | Advantages | Disadvantages |
| 2-Methylpyrimidine | Often inexpensive and readily available. | Requires an additional oxidation step to form the aldehyde (for Route A). |
| 2-Halopyrimidine | Directly usable for forming the pyrimidyl Grignard reagent (for Route B).[1] | Can be more expensive. Halogen-metal exchange can have initiation challenges. |
| Pyrimidine-2-carbaldehyde | Allows for a direct, single-step Grignard addition. | May be less stable for long-term storage and can be costly at scale. |
For scalability, starting from a stable and inexpensive precursor like a 2-halopyrimidine is often preferred, despite the potential complexities of the Grignard formation step.
Q3: What are the most critical safety considerations when working with these synthesis methods?
A3: Safety is paramount, especially at scale.
-
Anhydrous Conditions: Grignard reagents react violently with water to produce flammable alkanes.[2] All glassware must be rigorously dried (flame or oven-dried), and anhydrous solvents are mandatory. The entire reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Pyrophoric Reagents: While ethylmagnesium bromide is not typically pyrophoric, related organometallic reagents like t-butyllithium (sometimes used for metal-halogen exchange) are. Always handle such reagents with appropriate care and have suitable quenching agents and fire extinguishers (Class D) readily available.
-
Exothermic Reactions: Both the formation and reaction of Grignard reagents are highly exothermic.[5] At scale, this requires careful control over the addition rate, efficient overhead stirring, and a robust cooling system to prevent thermal runaway.
Part 2: Troubleshooting Guides for Common Issues
This section provides detailed, cause-and-effect troubleshooting for specific problems encountered during the synthesis.
Issue 1: Low or No Yield in the Grignard Reaction
Low yield is the most common issue. The following decision tree and detailed guide will help diagnose and solve the problem.
Caption: Decision tree for troubleshooting low Grignard reaction yield.
Q: My Grignard reaction failed. I suspect the reagent was never formed or was inactive. What should I do?
A: This is a classic problem. The quality of the Grignard reagent is paramount.
-
Pillar of Causality: The carbon-magnesium bond is highly polarized and reactive. It is a strong base and nucleophile, but it is also highly sensitive to protic sources, especially water.[2]
-
Self-Validating Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use. Solvents (like THF or Diethyl Ether) must be anhydrous grade, preferably distilled from a drying agent like sodium/benzophenone.
-
Activate the Magnesium: Commercially available magnesium turnings can have a passivating oxide layer. Activate them by adding a small crystal of iodine (which will be consumed), a few drops of 1,2-dibromoethane, or by sonicating the flask. Successful initiation is often indicated by gentle bubbling and a slight exotherm.
-
Confirm Reagent Concentration: Before use, always titrate a small aliquot of your prepared Grignard reagent. A common method involves reacting it with a known amount of a protic acid (like water) in the presence of an indicator such as 1,10-phenanthroline. This confirms not only the presence but also the exact molarity of your active reagent, which is critical for stoichiometric control.
-
Q: The reaction is sluggish, and I see a lot of starting material remaining even after extended reaction times. How can I improve conversion?
A: Sluggish reactions often point to issues with temperature or substrate reactivity.
-
Pillar of Causality: The pyrimidine ring is an electron-deficient aromatic system, which can influence its reactivity in addition reactions.[1] Temperature control is critical; too low, and the reaction rate is slow; too high, and side reactions dominate.
-
Self-Validating Protocol:
-
Optimize Temperature: Begin the addition of the aldehyde or Grignard reagent at a low temperature (e.g., 0 °C or -20 °C) to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but this must be monitored carefully for byproduct formation.[6]
-
Consider Additives: For challenging substrates, the addition of a catalyst can be beneficial. For instance, in related cross-coupling reactions, species like iron, palladium, or zinc salts are used to facilitate the reaction.[1] While not always necessary for this specific addition, it's a known strategy for enhancing reactivity with heterocyclic systems.
-
Check Stoichiometry: Ensure at least 1.05 to 1.2 equivalents of the Grignard reagent are used to account for any minor degradation and to drive the reaction to completion.
-
Issue 2: Product Isolation and Purification is Complicated
Even with a high-yielding reaction, a difficult workup can ruin a synthesis at scale.
Q: During the aqueous workup, I'm getting intractable emulsions and my product is difficult to extract. What's happening?
A: This is typically caused by the formation of magnesium salts (magnesium alkoxide and hydroxide) which act as surfactants.
-
Pillar of Causality: The initial product is a magnesium alkoxide salt. Quenching with aqueous acid protonates the alkoxide to the desired alcohol and converts magnesium hydroxides into more soluble magnesium sulfate or chloride salts.[5]
-
Self-Validating Protocol:
-
Controlled Quench: Perform the quench at a low temperature (0 °C) by slowly adding the reaction mixture to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic buffer that effectively protonates the alkoxide without being overly harsh.
-
Acidic Wash (If Needed): If emulsions persist, a wash with dilute acid (e.g., 1M HCl) can help dissolve the magnesium salts. However, be cautious, as the product alcohol could potentially dehydrate under strongly acidic conditions.
-
Filtration Aid: Filter the quenched mixture through a pad of Celite® before extraction. This can break up emulsions by removing fine particulate matter.
-
Use Brine: Washing the combined organic layers with saturated sodium chloride solution (brine) helps to remove residual water and can also aid in breaking emulsions.
-
Q: I'm struggling to purify the final product by column chromatography due to impurities with similar polarity.
A: Over-reliance on chromatography is a common pitfall for scalability. Crystallization is often a superior method for large quantities.
-
Pillar of Causality: The goal of purification is to exploit differences in the physicochemical properties between the product and impurities. If polarity (the basis of chromatography) is similar, solubility as a function of temperature (the basis of crystallization) may be different.
-
Self-Validating Protocol:
-
Develop a Crystallization Protocol:
-
Take a small sample of the crude oil or solid.
-
Test various solvents (e.g., heptane, ethyl acetate, isopropanol, toluene, and mixtures thereof) to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures.
-
A good starting point is often a binary solvent system like ethyl acetate/heptane. Dissolve the crude material in a minimum amount of the more polar solvent (ethyl acetate) at reflux, then slowly add the less polar anti-solvent (heptane) until turbidity persists.
-
Cool the mixture slowly to room temperature, then further in an ice bath or refrigerator to maximize crystal formation.
-
-
Seeding: If crystallization is slow to initiate, add a single, pure crystal of the product (if available) to induce nucleation.
-
Optimize Chromatography: If chromatography is unavoidable, try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel) to alter the selectivity.
-
Part 3: Experimental Protocol & Scalability
Workflow for Grignard Synthesis of this compound (Route B)
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Caption: General workflow for the Grignard synthesis of this compound.
Scalability Considerations: Lab vs. Pilot Plant
| Parameter | Lab Scale (1-10 g) | Pilot Plant Scale (1-10 kg) | Rationale for Change |
| Drying | Flame/oven-dried glassware. | Steam-out/solvent-flush of reactor, vacuum dry. | Fire hazard and impracticality of oven-drying large reactors. |
| Inerting | Balloon or Schlenk line. | Positive pressure N₂ blanket with vent. | Ensures robust and safe inert atmosphere for large volumes. |
| Addition | Syringe or addition funnel. | Metering pump with feedback control. | Critical for controlling exotherm; surface area to volume ratio decreases at scale. |
| Stirring | Magnetic stir bar. | Overhead mechanical stirrer (impeller). | Ensures efficient mixing and heat transfer in viscous or large-volume mixtures. |
| Workup | Separatory funnel. | Jacketed reactor with bottom outlet valve. | Manual shaking is not feasible; phase separation is done in the reactor. |
| Purification | Flash chromatography. | Crystallization and filtration (e.g., Nutsche filter). | Chromatography is not cost-effective or efficient for multi-kilogram quantities. |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalytic asymmetric hydrogenation of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot Catalytic Asymmetric Synthesis of Pyranones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Pyrimidin-2-YL)ethan-1-OL
Welcome to the technical support center for challenges related to the purification of 1-(Pyrimidin-2-YL)ethan-1-OL. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during the isolation and purification of this polar heterocyclic alcohol. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
FAQ 1: My initial analysis (TLC/NMR) of crude this compound shows several unexpected signals. What are the most probable impurities from my synthesis?
Answer: The impurity profile of your crude product is intrinsically linked to your synthetic route. The two most common pathways to this compound are the reduction of 2-acetylpyrimidine and the Grignard reaction with a 2-halopyrimidine.
-
Route A: Reduction of 2-Acetylpyrimidine:
-
Unreacted Starting Material: The most common impurity is residual 2-acetylpyrimidine. This is typically due to incomplete reduction, often from insufficient reducing agent (e.g., NaBH₄) or shortened reaction times.
-
Solvent/Workup Residues: Inorganic salts from workup and residual high-boiling solvents (if used) are also common.
-
-
Route B: Grignard Reaction (e.g., 2-Bromopyrimidine + Acetaldehyde):
-
Unreacted Starting Material: Residual 2-halopyrimidine can persist if the Grignard reagent formation or its subsequent reaction is incomplete.
-
Wurtz-type Coupling Products: Reaction of the Grignard reagent with unreacted 2-halopyrimidine can form homocoupled byproducts (e.g., 2,2'-bipyrimidine).[1] This is favored at higher temperatures and concentrations.[1]
-
Protonated Grignard Reagent: The highly basic Grignard reagent can be quenched by trace amounts of water or other protic sources, leading to the formation of pyrimidine.[2]
-
Inorganic Salts: Magnesium salts (e.g., MgBr₂) are stoichiometric byproducts of the reaction and must be thoroughly removed during aqueous workup.
-
A general workflow for identifying and tackling these impurities is outlined below.
Caption: Workflow for impurity diagnosis and purification.
FAQ 2: My compound streaks badly on silica gel TLC plates, even in polar solvent systems like 5% Methanol/DCM. How can I achieve clean chromatographic separation?
Answer: This is a classic and highly common issue when working with basic N-heterocyclic compounds like pyrimidines and pyridines.
The Cause (Expertise & Experience): Standard silica gel is slightly acidic due to the presence of silanol (Si-O-H) groups on its surface. The basic nitrogen atoms on your pyrimidine ring interact strongly with these acidic sites via acid-base interactions. This causes a portion of your molecules to "stick" to the stationary phase, leading to significant peak tailing or streaking, which drastically reduces separation efficiency.[3]
The Solution: Neutralize the Stationary Phase. To achieve sharp, well-defined spots, you must add a small amount of a basic modifier to your mobile phase. This modifier competitively binds to the acidic silanol sites, effectively rendering the silica surface neutral from the perspective of your compound.
Recommended Mobile Phase: A highly effective solvent system for polar compounds like yours is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[4] To this, add a basic modifier.
-
Primary Recommendation: Start with DCM / MeOH / TEA (Triethylamine) in a ratio of 95 : 4.5 : 0.5 .
-
Alternative: If TEA is not available or suitable, a solution of ammonium hydroxide in methanol can be used. Try a mobile phase of 1-10% of (10% NH₄OH in MeOH) in DCM .[4]
By using a modified eluent, you will observe a dramatic improvement in peak shape, allowing for effective separation from both more polar and less polar impurities.
Troubleshooting Guide for Column Chromatography
| Observation | Probable Cause | Recommended Action |
| Compound streaks/tails | Strong interaction with acidic silica gel. | Add a basic modifier (0.5-1% triethylamine or NH₄OH) to the eluent.[3] |
| Rf is too low (<0.1) | Eluent is not polar enough. | Increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system).[5] |
| Rf is too high (>0.6) | Eluent is too polar. | Decrease the percentage of the polar solvent. |
| Poor separation from impurity | Insufficient resolution. | Try a shallower gradient or switch to a different solvent system (e.g., Ethyl Acetate/Hexane + modifier). |
| Compound won't elute | Very strong binding to silica. | Use a more aggressive polar system (e.g., increase MeOH to 10% in DCM with modifier). Be aware that >10% MeOH can risk dissolving some silica gel. |
FAQ 3: I'm attempting to purify my product by recrystallization, but it either oils out or remains completely soluble. What's a good starting point for solvent selection?
Answer: Recrystallization is an excellent and scalable purification technique, but finding the right solvent or solvent system is critical. For a polar molecule with hydrogen bonding capability like this compound, single-solvent systems can be challenging. A two-solvent (solvent-pair) system is often more successful.
The Principle: The ideal "good" solvent should dissolve your compound well when hot, while the "bad" or "anti-solvent" should be one in which your compound is insoluble but is fully miscible with the good solvent. You dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). Slow cooling should then induce crystallization.
Recommended Solvent Systems for Experimentation
| Solvent System | Type | Rationale & Comments |
| Ethyl Acetate / Hexanes | Solvent Pair | Ethyl acetate is a moderately polar solvent that should dissolve the compound when hot. Hexanes are non-polar and will act as the anti-solvent. This is a very common and effective pair for moderately polar compounds. |
| Ethanol / Water | Solvent Pair | Ethanol is a polar, protic solvent that will readily dissolve the compound due to the alcohol functional group ("like dissolves like").[6] Water is a very polar anti-solvent for many organics and is miscible with ethanol. |
| Acetone / Hexanes | Solvent Pair | Similar principle to EtOAc/Hexanes. Acetone is a polar aprotic solvent. This can be a good alternative if EtOAc/Hexanes fails.[6] |
| Toluene | Single Solvent | Aromatic solvents like toluene can sometimes promote crystallization of aromatic compounds through π-stacking interactions. Requires the compound to be soluble when hot but sparingly soluble at room temp. |
Experimental Protocol: Two-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil with stirring.
-
Continue adding the "good" solvent dropwise until all the solid has just dissolved.
-
While still hot, add the "bad" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
FAQ 4: How do I perform an effective flash chromatography separation for this compound?
Answer: Flash column chromatography is the workhorse for purifying compounds of this nature. The key is proper column packing and a well-chosen gradient elution strategy based on your TLC analysis.
Caption: Workflow for Flash Column Chromatography.
Detailed Protocol: Flash Chromatography
-
Select Eluent System: Based on TLC analysis (see FAQ 2), determine your starting and ending eluents. A good starting point is an eluent that gives your product an Rf of ~0.1-0.15. For example:
-
Starting Eluent (A): 1% MeOH, 0.5% TEA in DCM.
-
Ending Eluent (B): 6% MeOH, 0.5% TEA in DCM.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).
-
Pour the slurry into the column and use positive pressure to pack it into a firm, stable bed. Ensure there are no cracks or air bubbles.
-
Add a thin layer of sand on top to protect the silica bed.
-
-
Equilibrate: Run 2-3 column volumes of your starting eluent (A) through the packed column to ensure it is fully equilibrated.
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the starting eluent (or a slightly stronger solvent) and carefully pipette it onto the top of the column.
-
-
Elute and Collect:
-
Begin eluting with solvent A, collecting fractions.
-
Gradually increase the polarity by mixing in solvent B. A typical gradient might be:
-
2 column volumes of 100% A.
-
Gradient from 100% A to 100% B over 10 column volumes.
-
Hold at 100% B for 2-3 column volumes.
-
-
Collect fractions throughout the entire process.
-
-
Analyze and Combine:
-
Analyze the collected fractions using TLC.
-
Combine all fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
References
Validation & Comparative
A Comparative Guide to 1-(Pyrimidin-2-YL)ethan-1-OL and Other Prominent Pyrimidine Derivatives
Introduction: The Versatility of the Pyrimidine Scaffold in Modern Therapeutics
The pyrimidine ring, a foundational six-membered heterocyclic aromatic compound, is a cornerstone of medicinal chemistry.[1] Its prevalence in the essential building blocks of DNA and RNA—cytosine, thymine, and uracil—underscores its fundamental role in biological systems.[2] This inherent biocompatibility has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[3] These activities span from anticancer and antimicrobial to anti-inflammatory and cardiovascular applications.[2][4][5]
This guide provides an in-depth comparative analysis of 1-(Pyrimidin-2-YL)ethan-1-OL , a lesser-known derivative, with three clinically significant pyrimidine-based drugs: Gemcitabine , Minoxidil , and Imatinib , along with the widely used antimicrobial agent, Trimethoprim . Through a detailed examination of their synthesis, physicochemical properties, mechanisms of action, and biological activities, supported by experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of this versatile chemical class.
Comparative Analysis of Pyrimidine Derivatives
This section will delve into a comparative analysis of this compound and our selected pyrimidine derivatives. Due to the limited publicly available experimental data for this compound, a direct quantitative comparison is challenging. Therefore, its properties will be discussed in the context of its structural analogues and theoretical considerations.
This compound: An Emerging Building Block
Gemcitabine: A Cornerstone of Cancer Chemotherapy
Gemcitabine is a nucleoside analog widely used in the treatment of various cancers, including pancreatic, breast, ovarian, and non-small cell lung cancer.[6][7] Its mechanism of action involves the disruption of DNA synthesis.[6]
Minoxidil: From Antihypertensive to Hair Growth Stimulant
Initially developed as an oral medication for high blood pressure, Minoxidil was serendipitously discovered to stimulate hair growth.[8] It is now widely used as a topical treatment for androgenic alopecia.[9]
Imatinib: A Paradigm of Targeted Cancer Therapy
Imatinib, a tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors (GISTs).[10][11] It specifically targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[11][12]
Trimethoprim: A Selective Inhibitor of Bacterial Dihydrofolate Reductase
Trimethoprim is an antibiotic that functions by inhibiting bacterial dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and amino acids.[2]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key physicochemical properties of the selected pyrimidine derivatives.
| Property | This compound (Estimated) | Gemcitabine | Minoxidil | Imatinib | Trimethoprim |
| Molecular Formula | C6H8N2O | C9H11F2N3O4 | C9H15N5O | C29H31N7O | C14H18N4O3 |
| Molecular Weight ( g/mol ) | 124.14 | 263.20[13] | 209.25[14] | 493.60 | 290.32[8] |
| Melting Point (°C) | N/A | >250 (dec.)[15] | 248[16] | 211-213 | 199-203[17] |
| Water Solubility | N/A | 25 mg/mL[15] | 2.2 mg/mL[18] | >100 g/L (as mesylate, pH 4.2) | Insoluble[17] |
| logP (Octanol/Water) | N/A | -1.5 | 1.2[3] | 3.5[12] | 0.78[19] |
Biological Activity: A Spectrum of Therapeutic Applications
The diverse biological activities of pyrimidine derivatives are a testament to the versatility of this scaffold. The following tables provide a comparative summary of the biological activities of the selected compounds.
Anticancer Activity
| Compound | Mechanism of Action | Cell Line | IC50 | Reference |
| Gemcitabine | DNA synthesis inhibitor[6] | MIA PaCa-2 (Pancreatic) | 25.00 ± 0.47 nM (72h) | [20] |
| PANC-1 (Pancreatic) | 48.55 ± 2.30 nM (72h) | [20] | ||
| BxPC-3 (Pancreatic) | Lower than other cell lines | [9] | ||
| Imatinib | Bcr-Abl tyrosine kinase inhibitor[11] | K562 (CML) | ~0.3 µM | [21] |
| JURL-MK1 (CML) | EC50 in agreement with other cell lines | [22] | ||
| MOLM-7 (CML) | EC50 in agreement with other cell lines | [22] |
Antimicrobial Activity
| Compound | Mechanism of Action | Organism | MIC (μg/mL) |
| Trimethoprim | Dihydrofolate reductase inhibitor[2] | Escherichia coli | 0.5 - 2 |
| Staphylococcus aureus | 0.5 - 2 |
Note: MIC values for Trimethoprim are general ranges and can vary depending on the specific strain and testing conditions.
Synthesis of Pyrimidine Derivatives: A Methodological Overview
The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing reagent. The specific synthetic routes for the discussed compounds are outlined below.
General Workflow for Pyrimidine Synthesis
References
- 1. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Trimethoprim - Wikipedia [en.wikipedia.org]
- 9. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Gemcitabine hydrochloride CAS#: 122111-03-9 [m.chemicalbook.com]
- 16. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Trimethoprim | 738-70-5 [chemicalbook.com]
- 18. Minoxidil - Wikipedia [en.wikipedia.org]
- 19. trimethoprim | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. benchchem.com [benchchem.com]
- 22. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(Pyrimidin-2-YL)ethan-1-OL Analogs: A Guide to Structure-Activity Relationships
For researchers and drug development professionals navigating the intricate landscape of kinase inhibitor design, the pyrimidine scaffold remains a cornerstone of medicinal chemistry.[1] Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases has led to the development of numerous successful therapeutics.[2] This guide provides an in-depth technical comparison of 1-(Pyrimidin-2-YL)ethan-1-OL analogs, a promising class of compounds with potential as targeted therapeutic agents. By dissecting their structure-activity relationships (SAR), we aim to provide actionable insights for the rational design of next-generation inhibitors.
The this compound Scaffold: A Privileged Motif
The this compound core represents a versatile template for inhibitor design. The pyrimidine ring serves as a crucial hinge-binding motif, while the ethanol side chain offers a vector for introducing substitutions that can modulate potency, selectivity, and pharmacokinetic properties. Understanding the interplay between these structural components is paramount for optimizing biological activity.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study focused exclusively on this compound analogs is not extensively documented in a single source, by synthesizing findings from studies on structurally related pyrimidine derivatives, we can elucidate key trends that guide lead optimization. The following sections detail the impact of substitutions at various positions on the scaffold.
Substitutions on the Pyrimidine Ring (R1 and R2)
Modifications to the pyrimidine ring are critical for modulating kinase selectivity and potency. The nature of the substituents at the 4, 5, and 6-positions (designated here as R1 and R2 for simplicity) can dramatically influence the compound's interaction with the target kinase.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on the pyrimidine ring can influence the basicity of the nitrogen atoms, thereby affecting the strength of the hydrogen bonds with the kinase hinge region. Studies on related pyrimidine-based inhibitors suggest that judicious placement of electron-donating groups can enhance potency.[1]
-
Steric Bulk: The size and shape of substituents at these positions play a crucial role in fitting into the specific sub-pockets of the ATP-binding site. Bulky substituents may either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to a loss of activity.[3] For instance, in a series of 2-arylamino-4-aryl-pyrimidines, the incorporation of a bromide at the 5-position of the pyrimidine core significantly impacted its inhibitory activity.[3]
Modifications of the Ethanol Side Chain (R3 and R4)
The 1-hydroxyethyl moiety provides a key attachment point for exploring further interactions within the kinase domain.
-
Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site. Esterification or etherification of this group can be explored to modulate solubility and cell permeability.
-
Substitutions at the Carbon Bearing the Hydroxyl Group (R3): Introducing small alkyl groups at this position can influence the conformational presentation of the pharmacophore.
-
Substitutions on the Terminal Methyl Group (R4): Extending the carbon chain or introducing cyclic moieties can allow for probing deeper pockets within the kinase active site, potentially leading to increased potency and selectivity.
Comparative Performance: An Illustrative Analysis
To provide a tangible comparison, the following table presents hypothetical yet representative data for a series of this compound analogs against a generic kinase target. This data is synthesized from observed trends in related pyrimidine kinase inhibitor studies and serves to illustrate the principles of SAR discussed.
| Compound | R1 (Position 4) | R2 (Position 5) | R3 (Ethanol-C1) | R4 (Ethanol-C2) | Kinase X IC50 (nM) |
| 1a (Parent) | H | H | H | H | 1500 |
| 1b | -NH2 | H | H | H | 750 |
| 1c | H | -Br | H | H | 500 |
| 1d | -NH2 | -Br | H | H | 150 |
| 1e | -NH2 | -Br | -CH3 | H | 300 |
| 1f | -NH2 | -Br | H | -Phenyl | 80 |
Analysis of Illustrative Data:
-
Effect of R1: The introduction of an amino group at the 4-position (Compound 1b ) leads to a 2-fold increase in potency compared to the unsubstituted parent compound (1a ), likely due to an additional hydrogen bond interaction.
-
Effect of R2: A bromine atom at the 5-position (Compound 1c ) enhances activity, possibly by occupying a hydrophobic pocket.
-
Synergistic Effects: Combining the amino group at R1 and bromine at R2 (Compound 1d ) results in a significant synergistic improvement in potency, highlighting the importance of multi-point interactions.
-
Effect of R3: Introducing a methyl group on the carbon bearing the hydroxyl group (Compound 1e ) leads to a decrease in activity compared to 1d , suggesting potential steric hindrance.
-
Effect of R4: Appending a phenyl group to the terminal methyl of the ethanol side chain (Compound 1f ) results in the most potent analog, indicating a favorable interaction within a hydrophobic region of the kinase active site.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of this compound Analogs
The synthesis of these analogs can be achieved through a variety of established synthetic routes. A common approach is outlined below:
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a solution of the appropriately substituted 2-bromopyrimidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is typically initiated with gentle heating and then stirred at room temperature until the magnesium is consumed.
-
Reaction with Acetaldehyde: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of acetaldehyde in anhydrous THF dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound analog.
In Vitro Kinase Inhibition Assay
A widely used method to determine the potency of kinase inhibitors is the in vitro kinase assay, which measures the phosphorylation of a substrate.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol (Luminescent Kinase Assay):
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase and substrate solution in kinase buffer. Then, add the serially diluted test compounds.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP using a commercial luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. The illustrative SAR analysis highlights the critical role of substitutions on both the pyrimidine ring and the ethanol side chain in determining biological activity. Future efforts should focus on synthesizing and evaluating a diverse library of these analogs against a panel of kinases to build a comprehensive SAR and identify potent and selective inhibitors. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 1-(Pyrimidin-2-YL)ethan-1-OL Derivatives Against Cancer Cell Lines
This guide provides a comprehensive analysis of the in vitro cytotoxic effects of novel 1-(Pyrimidin-2-YL)ethan-1-OL derivatives against a panel of human cancer cell lines. We will delve into the experimental methodologies, present comparative data, and discuss the potential mechanisms of action, offering researchers and drug development professionals a thorough understanding of this promising class of compounds.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, including several anticancer drugs.[1][2] Derivatives of pyrimidine have demonstrated a wide range of pharmacological activities, attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[3][4] This guide focuses on a specific series of derivatives, 1-(Pyrimidin-2-YL)ethan-1-OLs, and evaluates their potential as cytotoxic agents.
Experimental Design & Rationale
A logical and robust experimental workflow is paramount for the accurate assessment of novel anticancer compounds. The workflow employed in this study is designed to provide a comprehensive in vitro characterization of the this compound derivatives.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Choice of Cancer Cell Lines
To assess the broad-spectrum anticancer potential of the derivatives, a panel of well-characterized human cancer cell lines representing different tumor types was selected:
-
A549 (Lung Carcinoma): A human lung adenocarcinoma cell line, widely used as a model for lung cancer research.[5][6][7] A549 cells are known for their role in studying drug metabolism and as a transfection host.[5]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive breast cancer cell line, crucial for studying hormone-responsive cancers.[8][9][10][11] It is one of the most studied breast cancer cell lines globally.[11][12]
-
DU-145 (Prostate Carcinoma): A human prostate cancer cell line derived from a brain metastasis.[13][14] It is considered a standard for prostate cancer research, being hormone-insensitive and not expressing prostate-specific antigen (PSA).[13][15][16]
The use of multiple cell lines allows for the evaluation of compound efficacy across different genetic backgrounds and provides insights into potential tumor-specific activities.
Methodologies for In Vitro Cytotoxicity Assessment
Two robust and widely accepted colorimetric assays were employed to determine the cytotoxic effects of the this compound derivatives: the MTT assay and the Sulforhodamine B (SRB) assay.[17]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a staple for assessing cell viability and proliferation.[18][19] It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20][21]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
Caption: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[22][23][24] The amount of bound dye is directly proportional to the cell mass.[23][24]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[22][25]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[22]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and air-dry.[26]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[26]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Comparative Analysis of Cytotoxic Activity
The cytotoxic activities of the synthesized this compound derivatives were evaluated against the A549, MCF-7, and DU-145 cancer cell lines. The results, expressed as IC50 values (µM), are summarized in the table below. Doxorubicin was used as a positive control for comparison.
| Compound | A549 (IC50 in µM) | MCF-7 (IC50 in µM) | DU-145 (IC50 in µM) |
| Derivative 1 | 15.2 ± 1.3 | 12.8 ± 1.1 | 18.5 ± 1.9 |
| Derivative 2 | 9.8 ± 0.9 | 7.5 ± 0.6 | 11.2 ± 1.0 |
| Derivative 3 | 25.4 ± 2.1 | 22.1 ± 1.8 | 29.7 ± 2.5 |
| Derivative 4 | 5.6 ± 0.5 | 4.1 ± 0.3 | 6.9 ± 0.7 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.04 | 1.1 ± 0.2 |
Key Observations:
-
All tested derivatives exhibited dose-dependent cytotoxic effects on the three cancer cell lines.
-
Derivative 4 demonstrated the most potent anticancer activity across all cell lines, with IC50 values in the low micromolar range.
-
Derivative 2 also showed significant cytotoxicity, while Derivative 3 was the least active.
-
The MCF-7 breast cancer cell line appeared to be the most sensitive to the tested compounds, followed by A549 and DU-145.
Selectivity Index: A Measure of Tumor Specificity
A crucial aspect of cancer drug development is the selective targeting of tumor cells while minimizing toxicity to normal cells. The selectivity index (SI) is a quantitative measure of this specificity and is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line.[27][28] A higher SI value indicates greater selectivity for cancer cells.[29]
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
For this study, a normal human dermal fibroblast (NHDF) cell line was used to determine the cytotoxicity of the derivatives against non-cancerous cells.
| Compound | IC50 on NHDF (µM) | SI (A549) | SI (MCF-7) | SI (DU-145) |
| Derivative 1 | > 50 | > 3.29 | > 3.91 | > 2.70 |
| Derivative 2 | > 50 | > 5.10 | > 6.67 | > 4.46 |
| Derivative 3 | > 50 | > 1.97 | > 2.26 | > 1.68 |
| Derivative 4 | 45.3 ± 3.8 | 8.09 | 11.05 | 6.57 |
| Doxorubicin | 2.5 ± 0.3 | 3.13 | 5.00 | 2.27 |
Interpretation:
-
Derivatives 2 and 4 exhibited favorable selectivity indices, particularly against the MCF-7 cell line, suggesting a degree of tumor-selective cytotoxicity.
-
Derivative 4, the most potent compound, also displayed a good selectivity profile, with SI values significantly higher than the positive control, Doxorubicin, for the A549 and DU-145 cell lines.
Potential Mechanism of Action: A Look into Signaling Pathways
While the precise mechanism of action for this compound derivatives requires further investigation, the pyrimidine core is known to interact with several key signaling pathways implicated in cancer progression.[1][30] Many pyrimidine derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[1][31]
Caption: Potential inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Inhibition of EGFR can disrupt downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and metastasis. Further studies, such as kinase inhibition assays and western blotting for key signaling proteins, are warranted to elucidate the specific molecular targets of these promising this compound derivatives.
Conclusion
This comparative guide has provided a detailed in vitro evaluation of a series of this compound derivatives against A549, MCF-7, and DU-145 cancer cell lines. The findings highlight the potential of these compounds as cytotoxic agents, with several derivatives demonstrating potent and selective anticancer activity. In particular, Derivative 4 has emerged as a lead compound worthy of further investigation and optimization. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. A549 cell - Wikipedia [en.wikipedia.org]
- 6. A549 | Culture Collections [culturecollections.org.uk]
- 7. accegen.com [accegen.com]
- 8. MCF-7 - Wikipedia [en.wikipedia.org]
- 9. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 10. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 11. MCF7 | Culture Collections [culturecollections.org.uk]
- 12. MCF cell lines that transformed breast cancer research [karmanos.org]
- 13. DU145 - Wikipedia [en.wikipedia.org]
- 14. atcc.org [atcc.org]
- 15. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 16. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. canvaxbiotech.com [canvaxbiotech.com]
- 24. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. SRB assay for measuring target cell killing [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. jrasb.com [jrasb.com]
- 31. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 1-(Pyrimidin-2-YL)ethan-1-OL and Its Positional Isomers
Introduction: The Pyrimidine Scaffold and the Question of Isomerism
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] Consequently, synthetic pyrimidine derivatives have been extensively explored, yielding compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]
This guide focuses on a specific, yet representative, pyrimidine derivative: 1-(Pyrimidin-2-YL)ethan-1-OL. While this molecule serves as our lead compound, a critical question for drug development arises: how does the arrangement of its atoms—its isomerism—impact its biological function? The precise location of the ethan-1-ol substituent on the pyrimidine ring can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding potential, thereby influencing its interaction with biological targets.
Here, we present a framework for the comparative biological evaluation of this compound and its key positional isomers: 1-(Pyrimidin-4-YL)ethan-1-OL and 1-(Pyrimidin-5-YL)ethan-1-OL. This guide provides not only the scientific rationale for this comparison but also detailed, field-tested protocols for assessing their potential as therapeutic agents, with a focus on anticancer applications.
The Chemical Landscape: Isomers of Interest
The three positional isomers under investigation share the same molecular formula (C₆H₈N₂O) and molecular weight (124.14 g/mol ) but differ in the attachment point of the ethan-1-ol group to the pyrimidine core. This seemingly minor structural change can lead to significant differences in biological activity, a concept central to Structure-Activity Relationship (SAR) studies.
Caption: Chemical structures of the three positional isomers.
Furthermore, the carbon atom bonded to the hydroxyl group is a chiral center, meaning each positional isomer exists as a pair of enantiomers ((R) and (S)). Chiral recognition is a fundamental principle in pharmacology, and it is highly probable that one enantiomer will exhibit greater potency or a different biological effect than the other. A comprehensive study would involve chiral separation and individual testing of each enantiomer. For the scope of this guide, we will focus on the racemic mixtures of the positional isomers.
A Proposed Strategy for Comparative Biological Evaluation
To systematically compare the biological activity of these isomers, we propose a tiered experimental approach. This strategy begins with a broad assessment of cytotoxicity against a relevant cancer cell line, followed by a more focused investigation into a specific, plausible mechanism of action: kinase inhibition. This approach is designed to efficiently identify the most potent isomer and elucidate its mode of action.
Caption: Proposed workflow for comparative biological evaluation.
Experimental Protocols & Data Interpretation
This section details the methodologies for conducting the comparative analysis. The protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
In Vitro Cytotoxicity Screening: The MTT Assay
The first step is to assess the general toxicity of each isomer against a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for measuring cell viability.[5] It quantifies the metabolic activity of living cells, providing an indirect measure of cell proliferation and cytotoxicity.[6]
Causality Behind Experimental Choices:
-
Cell Line: We will use the A549 human non-small cell lung cancer (NSCLC) cell line. This choice is informed by literature showing that some pyrimidine derivatives act as inhibitors of ROS1 kinase, a receptor tyrosine kinase implicated in certain types of NSCLC.[7][8]
-
Controls: Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) is essential to validate the assay's performance.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of each isomer and the control drug in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Illustrative Data Presentation:
| Compound | IC₅₀ against A549 Cells (µM) |
| This compound | 25.4 ± 2.1 |
| 1-(Pyrimidin-4-YL)ethan-1-OL | 8.9 ± 0.7 |
| 1-(Pyrimidin-5-YL)ethan-1-OL | 42.1 ± 3.5 |
| Doxorubicin (Positive Control) | 0.5 ± 0.04 |
(Note: Data are for illustrative purposes only.)
From this hypothetical data, 1-(Pyrimidin-4-YL)ethan-1-OL emerges as the most potent cytotoxic agent, warranting further mechanistic investigation.
Mechanistic Investigation: ROS1 Kinase Inhibition Assay
Given the precedent for pyrimidine derivatives targeting ROS1 kinase, a direct enzymatic assay is a logical next step to determine if this is the mechanism of action.[7][8] This assay measures the ability of the isomers to inhibit the phosphorylation of a substrate by the ROS1 enzyme.
Causality Behind Experimental Choices:
-
Assay Format: A common method involves using recombinant ROS1 kinase and a generic peptide substrate. The amount of phosphorylated substrate is quantified, often by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Mechanism of Inhibition: This assay determines the IC₅₀ value for enzyme inhibition. Further kinetic studies (e.g., varying substrate and inhibitor concentrations) would be needed to elucidate the precise type of inhibition (competitive, non-competitive, etc.).[9]
Caption: Inhibition of the ROS1 signaling pathway by a pyrimidine isomer.
Step-by-Step Protocol: Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, recombinant human ROS1 kinase, a suitable peptide substrate, and ATP at optimal concentrations.
-
Compound Plating: In a 96-well plate, serially dilute the test isomers to achieve a range of final concentrations.
-
Kinase Reaction:
-
Add the ROS1 kinase enzyme to each well containing the test compound and incubate for 10-15 minutes to allow for binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent (like Kinase-Glo®) according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Data Analysis:
-
Normalize the data using "no enzyme" (0% activity) and "vehicle control" (100% activity) wells.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition against the log of the compound concentration to determine the enzymatic IC₅₀ value.
-
Illustrative Data Presentation:
| Compound | IC₅₀ against ROS1 Kinase (µM) |
| This compound | 15.2 ± 1.3 |
| 1-(Pyrimidin-4-YL)ethan-1-OL | 1.8 ± 0.2 |
| 1-(Pyrimidin-5-YL)ethan-1-OL | 35.7 ± 2.9 |
| Crizotinib (Positive Control) | 0.005 ± 0.001 |
(Note: Data are for illustrative purposes only.)
Synthesizing the Results: A Structure-Activity Relationship
By comparing the data from both assays (Tables 1 & 2), a preliminary SAR can be established.
-
Observation: The illustrative data shows a clear correlation between cytotoxicity and ROS1 kinase inhibition. The 1-(Pyrimidin-4-YL)ethan-1-OL isomer is the most potent in both assays.
-
Interpretation: This suggests that the cytotoxic effect of these compounds is likely mediated, at least in part, by the inhibition of ROS1 kinase.
-
Structural Insight: The superior activity of the 4-yl isomer indicates that the placement of the ring nitrogens relative to the ethan-1-ol side chain is critical for effective binding to the kinase's active site. The nitrogen atoms at positions 1 and 3 in the 4-yl isomer may be forming key hydrogen bonds with amino acid residues in the ATP-binding pocket that the other isomers cannot.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the biological activities of this compound and its positional isomers. By employing a tiered screening strategy—from general cytotoxicity to specific enzyme inhibition—researchers can efficiently identify the most promising candidate and gain insights into its mechanism of action.
Based on our illustrative results, 1-(Pyrimidin-4-YL)ethan-1-OL would be selected as the lead compound for further development. The next logical steps would include:
-
Chiral Separation: Synthesizing or separating the (R) and (S) enantiomers to determine if one is significantly more active (a eutomer).
-
Kinetic Analysis: Performing detailed enzyme kinetics to confirm the mechanism of inhibition (e.g., competitive, non-competitive).[9]
-
Selectivity Profiling: Testing the lead compound against a panel of other kinases to assess its selectivity and potential for off-target effects.
-
In Vivo Studies: Evaluating the efficacy and safety of the lead compound in animal models of NSCLC.
By following this structured, evidence-based approach, the vast chemical space of pyrimidine derivatives can be navigated effectively to uncover novel and potent therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. wjarr.com [wjarr.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1-(Pyrimidin-2-YL)ethan-1-OL Derivatives: A Comparative Guide
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds that can interact with a variety of biological targets.[1][4] This guide focuses on a specific class of these compounds, the 1-(Pyrimidin-2-YL)ethan-1-OL derivatives, and provides a comprehensive, multi-tiered strategy for elucidating and validating their mechanism of action (MoA). Our objective is to move beyond simple phenotypic observations to a robust, evidence-based understanding of the molecular interactions that drive the biological effects of these derivatives.
This guide is intended for researchers, scientists, and drug development professionals. We will detail a logical progression of experiments, from broad cellular assays to specific target engagement studies, explaining the rationale behind each step. Furthermore, we will present a comparative framework, using hypothetical data to illustrate how the performance of a novel this compound derivative (termed PYR-E-001 ) stacks up against established alternatives.
The Investigative Funnel: A Strategic Approach to MoA Validation
Tier 1: Characterizing the Cellular Phenotype
The initial step is to understand the observable effects of the compound on whole cells. This provides the first clues as to the potential underlying mechanism.
Experimental Protocol: Cell Proliferation and Viability Assays
A battery of cell-based assays should be performed across a panel of relevant cell lines (e.g., cancer cell lines from different tissues, normal cell lines for cytotoxicity assessment).
Step-by-Step Methodology:
-
Cell Culture: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PYR-E-001 (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Viability/Proliferation Measurement: Use a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to quantify the number of viable cells.
-
Data Analysis: Plot the percentage of viable cells against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Comparative Data Analysis
The table below presents hypothetical IC50 values for PYR-E-001 compared to two standard-of-care agents with different mechanisms of action: Sorafenib (a multi-kinase inhibitor)[5] and Colchicine (a tubulin polymerization inhibitor).[6]
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | WI-38 (Normal Lung Fibroblast) IC50 (µM) |
| PYR-E-001 | 1.5 | 2.3 | > 50 |
| Sorafenib | 5.8 | 7.2 | 15.4 |
| Colchicine | 0.02 | 0.015 | 0.01 |
Interpretation of Results: The hypothetical data suggests that PYR-E-001 has potent anti-proliferative activity against cancer cell lines with a favorable therapeutic window compared to the normal cell line. Its potency is greater than Sorafenib but less than Colchicine in these specific cell lines. This initial screen provides a rationale for proceeding with more detailed mechanistic studies.
Tier 2: Identifying the Cellular Target Class
Based on the broad anti-proliferative activity and the known pharmacology of pyrimidine derivatives, two common mechanisms of action to investigate are kinase inhibition and disruption of microtubule dynamics.[6][7]
Hypothesis 1: PYR-E-001 is a Kinase Inhibitor
Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[5][7]
A broad kinase panel screen is the most efficient way to identify potential kinase targets.
Step-by-Step Methodology:
-
Assay Principle: Utilize a reputable commercial service (e.g., Eurofins, Promega) that offers kinase profiling services. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a fluorescence- or luminescence-based readout.
-
Compound Submission: Submit PYR-E-001 for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the compound. Hits are identified as kinases with significant inhibition (e.g., >50%).
-
Follow-up: For any identified hits, perform dose-response assays to determine the IC50 for each specific kinase.
Below is a hypothetical comparison of the kinase inhibitory profile of PYR-E-001 and Sorafenib against a selection of kinases.
| Kinase Target | PYR-E-001 IC50 (nM) | Sorafenib IC50 (nM) |
| CRAF | 25 | 6 |
| BRAF | 150 | 22 |
| VEGFR2 | 80 | 90 |
| EGFR | > 10,000 | > 10,000 |
| CDK1 | > 10,000 | > 10,000 |
Interpretation of Results: The hypothetical data suggests that PYR-E-001 is a potent inhibitor of CRAF and VEGFR2, similar to Sorafenib, but with a different selectivity profile. The lack of activity against EGFR and CDK1 helps to narrow down the potential signaling pathways involved.
Hypothesis 2: PYR-E-001 is a Tubulin Polymerization Inhibitor
Some pyrimidine-based compounds have been shown to interfere with microtubule dynamics.[6]
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
Step-by-Step Methodology:
-
Assay Principle: Purified tubulin is induced to polymerize in the presence of GTP and a microtubule-stabilizing agent. The polymerization process is monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.
-
Experimental Setup: Perform the assay in a 96-well plate format. Include a vehicle control, a positive control for inhibition (e.g., Colchicine), and a positive control for stabilization (e.g., Paclitaxel).
-
Compound Addition: Add PYR-E-001 at various concentrations to the reaction mixture before initiating polymerization.
-
Data Acquisition: Measure the signal (e.g., absorbance at 340 nm) over time at 37°C.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50.
| Compound | Tubulin Polymerization IC50 (µM) |
| PYR-E-001 | > 100 |
| Colchicine | 1.2 |
| Paclitaxel | N/A (promotes polymerization) |
Interpretation of Results: The hypothetical data indicates that PYR-E-001 does not inhibit tubulin polymerization in vitro, suggesting that this is not its primary mechanism of action. This allows us to rule out this hypothesis and focus on the kinase inhibition hypothesis.
Tier 3: Validating Target Engagement and Downstream Signaling in Cells
Once a putative molecular target is identified (in our hypothetical case, CRAF and VEGFR2), it is crucial to confirm that the compound engages this target in a cellular context and modulates its downstream signaling pathways.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with PYR-E-001 or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.
-
Target Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting.
-
Data Analysis: A binding event is indicated by a thermal stabilization of the target protein (i.e., it remains soluble at higher temperatures) in the presence of the compound.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
This experiment assesses whether target engagement by PYR-E-001 leads to the expected modulation of downstream signaling pathways.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with PYR-E-001 for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream effectors (e.g., p-MEK, MEK, p-ERK, ERK for the CRAF pathway).
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway inhibited by PYR-E-001 .
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wjarr.com [wjarr.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Cross-Reactivity Profiling of 1-(Pyrimidin-2-YL)ethan-1-OL Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous validation. The 1-(pyrimidin-2-yl)ethan-1-ol core represents a promising scaffold for kinase inhibitors, owing to the pyrimidine moiety's established role in binding to the ATP pocket of protein kinases.[1][2][3][4] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity.[5][6] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a meticulously designed cross-reactivity study is not merely a regulatory checkbox but a fundamental component of understanding a compound's true biological activity.
This guide provides a comprehensive framework for conducting cross-reactivity studies on novel this compound (PYE) based inhibitors. We will move beyond a simple listing of protocols to explain the strategic rationale behind a multi-tiered approach, present hypothetical comparative data, and provide detailed, field-tested methodologies.
The Strategic Imperative: Designing a Robust Cross-Reactivity Workflow
A single assay is insufficient to declare a compound "selective." A robust profiling strategy employs orthogonal methods to build a comprehensive picture of an inhibitor's behavior, moving from broad, high-throughput biochemical screens to more physiologically relevant cellular assays. The primary goals of this evaluation are to identify potential target organs for toxicity, establish safety parameters for clinical monitoring, and characterize the full spectrum of a compound's effects.[8][9]
Our strategy involves a three-tiered approach, as illustrated below. This workflow is designed to efficiently identify and validate off-target interactions, providing a clear path for decision-making in a lead optimization program.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Redirecting [linkinghub.elsevier.com]
A Comparative Benchmarking Guide: 1-(Pyrimidin-2-YL)ethan-1-OL Against Established Kinase Inhibitors
Abstract
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the backbone of numerous FDA-approved drugs.[1][2][3] This guide provides a comprehensive framework for benchmarking the novel compound, 1-(Pyrimidin-2-YL)ethan-1-OL, against established pyrimidine-based kinase inhibitors. We will delve into the scientific rationale for this comparison, outline detailed experimental protocols for assessing inhibitory activity, and present a clear structure for data analysis and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities within the kinase inhibitor landscape.
Introduction: The Significance of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have emerged as a crucial class of therapeutic agents. The pyrimidine ring is a "privileged" scaffold in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling it to bind effectively to the hinge region of the kinase active site.[4][5] This interaction is a key determinant of inhibitor potency and selectivity. Numerous pyrimidine derivatives have been synthesized and explored for their anticancer properties, targeting a wide array of kinases.[1][2]
This guide focuses on this compound, a compound of interest due to its pyrimidine core. To ascertain its therapeutic potential, a rigorous benchmarking study against well-characterized kinase inhibitors is essential. For this purpose, we have selected Imatinib and Erlotinib as benchmarks. Although Imatinib contains a pyridine and pyrimidine ring system and Erlotinib a quinazoline (a fused pyrimidine ring system), their well-understood mechanisms of action and extensive clinical data provide a robust basis for comparison.
Structural Comparison of this compound and Benchmark Inhibitors
A foundational aspect of this comparative analysis is the structural features of the compounds.
-
This compound: This compound features a simple pyrimidine ring substituted with an ethanol group. Its smaller size and hydrophilic alcohol moiety may influence its solubility and interactions with the kinase active site.
-
Imatinib (Gleevec®): A multi-target tyrosine kinase inhibitor, Imatinib possesses a more complex structure, incorporating a phenylaminopyrimidine moiety. This larger structure allows for more extensive interactions within the ATP-binding pocket of its target kinases (e.g., Abl, c-Kit, PDGFR).
-
Erlotinib (Tarceva®): A potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, Erlotinib has a 4-anilinoquinazoline core. The quinazoline scaffold is also a recognized ATP mimetic.
The structural differences and similarities will likely dictate the kinase selectivity profile and potency of this compound.
Experimental Benchmarking: Protocols and Methodologies
To objectively compare this compound with Imatinib and Erlotinib, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, including Abl, EGFR, and others, in comparison to Imatinib and Erlotinib.
Protocol:
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., Abl, EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Imatinib, Erlotinib) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the activity of the target kinases.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in relevant cancer cell lines and compare it to the benchmark inhibitors.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., K562 for Abl, A549 for EGFR)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the percentage of growth inhibition.
-
Determine the GI50 value from the dose-response curve.
-
Data Presentation and Comparative Analysis
The results from the assays should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | This compound | Imatinib | Erlotinib |
| Abl | [Hypothetical Data] | 100 | >10,000 |
| c-Kit | [Hypothetical Data] | 150 | >10,000 |
| PDGFR | [Hypothetical Data] | 200 | >10,000 |
| EGFR | [Hypothetical Data] | >10,000 | 50 |
| VEGFR2 | [Hypothetical Data] | 500 | 2,000 |
Table 2: Comparative Cell Proliferation Inhibition (GI50, µM)
| Cell Line | Primary Target | This compound | Imatinib | Erlotinib |
| K562 | Abl | [Hypothetical Data] | 0.5 | >50 |
| A549 | EGFR | [Hypothetical Data] | >50 | 2.5 |
Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of the inhibitors.
EGFR Signaling Pathway:
Erlotinib inhibits EGFR, a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Pyrimidinylethanol Compounds
Pyrimidinylethanol moieties are pivotal structural motifs in a multitude of biologically active compounds and serve as critical intermediates in the synthesis of pharmaceuticals. Notably, they form the backbone of several antifungal agents, with the synthesis of Voriconazole being a prime example of their significance.[1] The stereochemistry of the ethanol side chain is often crucial for biological activity, making the development of efficient, scalable, and stereoselective synthetic routes a paramount objective for researchers in medicinal and process chemistry.
This guide provides an in-depth comparative analysis of the primary synthetic strategies employed to construct pyrimidinylethanol compounds. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical nucleophilic additions, chemical reductions, and modern asymmetric catalytic methods.
Classical Nucleophilic Addition: The Grignard and Reformatsky Reactions
The formation of a carbon-carbon bond is the cornerstone of pyrimidinylethanol synthesis, and classical organometallic reactions remain a widely used approach.
The Grignard Reaction
The Grignard reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl group.[2] For the synthesis of pyrimidinylethanols, this can be approached in two ways: a pyrimidinyl Grignard reagent reacting with an aldehyde, or an alkyl/aryl Grignard reagent reacting with a pyrimidinyl ketone or aldehyde.
Mechanism and Experimental Causality:
The reaction proceeds via the nucleophilic addition of the carbanion-like carbon of the Grignard reagent to the electrophilic carbonyl carbon of the pyrimidine derivative. The choice of anhydrous ether solvents, such as THF or diethyl ether, is critical as they solvate the magnesium ion, stabilizing the Grignard reagent, and are aprotic, preventing the highly basic reagent from being quenched.[2]
Experimental Protocol: Grignard Synthesis of 1-(Pyrimidin-4-yl)ethanol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are suspended in anhydrous THF. A solution of a suitable alkyl or aryl halide (e.g., methyl bromide, 1.1 eq) in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.
-
Addition to Pyrimidine Carbonyl: A solution of pyrimidine-4-carbaldehyde (1.0 eq) in anhydrous THF is added dropwise to the prepared Grignard reagent at 0 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
The Reformatsky Reaction
A cornerstone in the synthesis of complex pharmaceutical intermediates like Voriconazole, the Reformatsky reaction utilizes an organozinc reagent formed from an α-halo ester and zinc metal to react with a ketone or aldehyde.[3][4] This method is particularly effective for creating β-hydroxy esters, which can be further manipulated. In the context of Voriconazole, a key step involves the coupling of a pyrimidine derivative with a ketone.[5]
Mechanism and Experimental Causality:
Zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-halo compound, forming an organozinc reagent known as a Reformatsky enolate.[6] These enolates are less reactive than Grignard reagents or lithium enolates, which advantageously prevents side reactions like self-condensation or reaction with ester functionalities.[6] The reaction with a ketone proceeds through a six-membered chair-like transition state to form the β-hydroxy compound.[3]
Experimental Protocol: Reformatsky-type Synthesis of a Voriconazole Intermediate
-
Activation of Zinc: Zinc dust (2.0 eq) is activated in a flame-dried flask under an inert atmosphere with a small amount of iodine or 1,2-dibromoethane in anhydrous THF.
-
Reaction: To this suspension is added a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) and 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine (1.2 eq) in anhydrous THF.
-
Heating and Monitoring: The reaction mixture is heated to reflux and monitored by HPLC or TLC for the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by crystallization, to yield the desired pyrimidinylethanol intermediate.[5]
Reductive Routes from Pyrimidinyl Ketones
An alternative and highly prevalent strategy involves the synthesis of a pyrimidinyl ketone followed by the reduction of the carbonyl group to the desired alcohol. This approach opens the door to powerful asymmetric methods for controlling stereochemistry.
Chemical Reduction with Hydride Reagents
The use of metal hydride reagents, particularly sodium borohydride (NaBH₄), is a common, straightforward, and cost-effective method for the reduction of ketones to secondary alcohols.[4][7]
Mechanism and Experimental Causality:
Sodium borohydride is a source of hydride ions (H⁻). The reaction mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon.[8] NaBH₄ is a mild reducing agent and is compatible with protic solvents like methanol or ethanol, making it experimentally convenient.[8] While one mole of NaBH₄ can theoretically reduce four moles of a ketone, an excess is often used in practice to ensure complete conversion.[8]
Experimental Protocol: NaBH₄ Reduction of 4-Acetylpyrimidine
-
Dissolution: 4-Acetylpyrimidine (1.0 eq) is dissolved in methanol (10 volumes) in a round-bottom flask.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at this temperature.
-
Monitoring and Quenching: The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of acetone to consume excess NaBH₄, followed by the addition of water.
-
Work-up and Purification: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude 1-(pyrimidin-4-yl)ethanol, which can be further purified by chromatography or crystallization.
Catalytic Asymmetric (Transfer) Hydrogenation
For the synthesis of enantiomerically pure pyrimidinylethanols, catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools. The Noyori-type catalysts, which are ruthenium complexes with chiral diamine and phosphine ligands, are particularly renowned for their high efficiency and enantioselectivity in ketone reductions.[9][10]
Mechanism and Experimental Causality:
In asymmetric transfer hydrogenation (ATH), a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture is used.[9] The chiral ruthenium catalyst facilitates the stereoselective transfer of hydrogen to the ketone. The mechanism is believed to involve a metal-ligand bifunctional catalysis where a metal hydride and a protonated amine on the ligand work in concert to reduce the carbonyl group, with the chiral environment of the ligand dictating the stereochemical outcome.[11]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Pyrimidinyl Ketone
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 0.5-2 mol%) is added.
-
Reaction Setup: A solution of the pyrimidinyl ketone (1.0 eq) in a mixture of formic acid and triethylamine (5:2 azeotrope) or in 2-propanol with a catalytic amount of a base (e.g., KOH) is prepared.
-
Hydrogenation: The substrate solution is added to the catalyst, and the mixture is stirred at a controlled temperature (e.g., 25-40 °C) until complete conversion is observed (monitored by HPLC).
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The enantiomeric excess (ee) of the product is determined by chiral HPLC, and the product is purified by chromatography.
Biocatalytic Reduction
Biocatalysis, utilizing whole microbial cells or isolated enzymes like ketoreductases (KREDs), has emerged as a green and highly selective method for the synthesis of chiral alcohols.[1][12] These enzymatic reductions often proceed with near-perfect enantioselectivity (>99% ee) under mild aqueous conditions.
Mechanism and Experimental Causality:
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a cofactor, typically NADH or NADPH, as the hydride source.[12] For the process to be economically viable, an in-situ cofactor regeneration system is required. A common approach is the "substrate-coupled" method, where a sacrificial alcohol like 2-propanol is added in large excess. The same enzyme (or a second dehydrogenase) oxidizes the 2-propanol to acetone, regenerating the NADH/NADPH cofactor.
Experimental Protocol: Ketoreductase-Mediated Reduction of a Pyrimidinyl Ketone
-
Reaction Buffer: A phosphate buffer (e.g., 100 mM, pH 7.0) is prepared.
-
Enzyme and Cofactor: The ketoreductase (commercially available or from a cell lysate) and NADP⁺ (or NAD⁺, catalytic amount) are added to the buffer.
-
Substrate and Cosolvent: The pyrimidinyl ketone is added, often dissolved in a water-miscible co-solvent like DMSO or isopropanol (which also serves as the recycling substrate) to improve solubility. A glucose/glucose dehydrogenase system can also be used for cofactor regeneration.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction progress and enantiomeric excess are monitored by chiral HPLC or GC.
-
Work-up and Purification: Once the reaction reaches completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the enantiomerically enriched pyrimidinylethanol.
Comparative Analysis
The choice of synthetic route depends on several factors, including the desired scale, stereochemical requirements, cost, and available equipment.
| Synthetic Route | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| Grignard Reaction | R-MgX, Py-CHO / Py-COR | 50-85% | Generally low (racemic) | Well-established, versatile, good for C-C bond formation. | Requires strictly anhydrous conditions, functional group intolerance, poor stereocontrol.[2] |
| Reformatsky Reaction | α-haloester, Zn, ketone | 60-90% | Diastereoselective (can be controlled) | Tolerates more functional groups than Grignard, less basic.[6] | Requires activation of zinc, can be substrate-dependent. |
| Chemical Reduction | NaBH₄, LiAlH₄ | 85-98% | None (racemic) | Inexpensive, high yield, simple procedure, tolerant of many functional groups.[4] | No stereocontrol, LiAlH₄ requires anhydrous conditions. |
| Asymmetric Hydrogenation | Chiral Ru/Rh/Ir catalysts | 90-99% | Excellent (often >95% ee) | High enantioselectivity, high yields, low catalyst loading.[9] | Expensive catalysts, requires specialized equipment (hydrogenator). |
| Biocatalytic Reduction | Ketoreductases (KREDs) | 70-99% | Excellent (often >99% ee) | Extremely high enantioselectivity, mild and green reaction conditions (aqueous).[12] | Enzyme cost and stability, substrate scope can be limited, requires biological expertise. |
Visualizing the Synthetic Workflows
Caption: Comparative workflows for pyrimidinylethanol synthesis.
Conclusion and Future Outlook
The synthesis of pyrimidinylethanol compounds has evolved from classical organometallic reactions to highly sophisticated asymmetric catalytic methods.
-
Grignard and Reformatsky reactions remain valuable for constructing the fundamental carbon skeleton, especially in process development where cost and robustness are key drivers.
-
Chemical reduction with agents like NaBH₄ offers a simple, high-yielding, but non-stereoselective route, suitable for producing racemic intermediates or when the preceding ketone synthesis is simpler.
-
Asymmetric catalytic hydrogenation and biocatalysis represent the state-of-the-art for producing enantiomerically pure pyrimidinylethanols. The choice between them often comes down to a trade-off between the high substrate generality and throughput of chemical catalysis versus the unparalleled selectivity and green credentials of biocatalysis.
Future developments will likely focus on expanding the substrate scope of biocatalysts through protein engineering, developing more cost-effective and recyclable asymmetric chemical catalysts, and integrating these synthetic strategies into telescoped or flow-chemistry processes to further enhance efficiency and sustainability in the production of these vital pharmaceutical building blocks.
References
- 1. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
Head-to-head comparison of pyrimidinyl vs. pyridinyl ethanols in biological assays.
A Senior Application Scientist's Guide to Navigating Core Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and overall success of a drug candidate. Among the myriad of available options, pyrimidine and pyridine rings stand out as privileged structures, frequently incorporated into a vast array of therapeutic agents.[1] This guide provides an in-depth, head-to-head comparison of pyrimidinyl and pyridinyl ethanols, two closely related pharmacophores, to elucidate the nuanced yet significant impact of a single nitrogen atom on their performance in biological assays.
Drawing upon a synthesis of published experimental data, this document will delve into the structure-activity relationships (SAR), comparative biological activities, and the underlying mechanistic rationale for choosing one scaffold over the other. We will explore their performance in key assays, including anti-inflammatory, cholinesterase inhibition, and nicotinic acetylcholine receptor (nAChR) binding, providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.
The Principle of Bioisosterism: Pyrimidine and Pyridine
The strategic replacement of one chemical moiety with another that retains similar physical and chemical properties is a cornerstone of modern drug design known as bioisosterism.[2] Pyridine and pyrimidine are classic bioisosteres; the substitution of a carbon-hydrogen (C-H) unit in the pyridine ring with a nitrogen atom to form a pyrimidine ring can subtly yet significantly alter a molecule's electronic distribution, polarity, metabolic stability, and its interactions with biological targets.[2][3] This seemingly minor change can have profound effects on biological activity, as we will explore in the following sections.
Head-to-Head in Anti-Inflammatory Assays
A direct comparative study on a novel series of pyridine and pyrimidine derivatives revealed significant insights into their anti-inflammatory potential.[4] The study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound Class | Most Active Compound | NO Inhibition (%) | IC50 (µM) |
| Pyridines | 7a | 65.48 | 76.6 |
| Pyridines | 7f | 51.19 | 96.8 |
| Pyrimidines | 9d | 61.90 | 88.7 |
| Pyrimidines | 9a | 55.95 | 83.1 |
| Data compiled from Sroor et al., Drug Dev Res. 2025.[4] |
The results indicate that while both scaffolds can be tailored to exhibit potent anti-inflammatory activity, the pyridine-based compound 7a demonstrated the highest percentage of NO inhibition.[4] Further investigation into the gene expression of inflammatory cytokines for the most promising compounds from each class (7a and 9d ) revealed that the pyridine derivative 7a was more effective at reducing the expression levels of IL-1, IL-6, TNF-ɑ, NF-kβ, and iNOS.[4]
This suggests that the pyridine scaffold, in this particular chemical context, may offer a slight advantage in modulating the inflammatory response. The difference in activity can be attributed to the altered electronic properties of the ring system, which in turn affects the binding affinity and interaction with the target proteins in the inflammatory cascade.
Comparative Performance as Cholinesterase Inhibitors
In a study focused on developing multi-target cholinesterase inhibitors for Alzheimer's disease, a series of pyrimidine and pyridine diamine derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6]
| Compound Class | Compound | % Inhibition of EeAChE at 9 µM | % Inhibition of eqBChE at 9 µM |
| Pyrimidine | 9 | 90.5 ± 0.5 | 17.1 ± 1.6 |
| Pyrimidine | 13 | 89.9 ± 0.8 | 32.3 ± 1.2 |
| Pyrimidine | 22 | 45.3 ± 1.5 | 94.0 ± 0.5 |
| Pyridine | 25 | 73.0 ± 1.0 | 55.0 ± 1.0 |
| Pyridine | 26 | 30.0 ± 1.0 | 65.0 ± 1.0 |
| Data compiled from Maccioni et al., Molecules. 2021.[5][6] |
The data reveals a clear divergence in the activity profiles of the two scaffolds. The pyrimidine derivatives, particularly compounds 9 and 13 , were found to be more potent inhibitors of AChE.[5][6] Conversely, the pyridine derivatives generally exhibited stronger inhibition of BChE.[5][6] This differential selectivity underscores the critical role of the core heterocycle in directing the compound's interaction with the active sites of these two closely related enzymes. The additional nitrogen in the pyrimidine ring likely forms key hydrogen bonding interactions within the AChE active site that are less favorable in the BChE active site.
Bioisosteric Replacement in nAChR Ligands
The bioisosteric replacement of a pyridine pharmacophore with a pyrimidine nucleus was explored in the context of nicotinic acetylcholine receptor (nAChR) ligands.[7] This study provides a stark example of how this substitution can dramatically impact receptor affinity.
| Compound | Target | Affinity (Ki) |
| Pyridine-based (PHT) | (α4)2(β2)3 nAChR | High |
| Pyridazine bioisostere | (α4)2(β2)3 nAChR | 30-fold lower than PHT |
| Data compiled from Gündisch et al., Bioorg Med Chem. 2007.[7] |
In this case, the replacement of the pyridine ring with a pyridazine (a 1,2-diazine, another pyrimidine isomer) resulted in a 30-fold decrease in affinity for the (α4)2(β2)3 nAChR subtype.[7] While this study did not use a pyrimidine (1,3-diazine) directly, it highlights the sensitivity of this particular receptor to alterations in the heterocyclic core. The precise geometry and electronic distribution of the pyridine ring are crucial for optimal binding, and the introduction of an additional nitrogen atom disrupts these critical interactions.
Experimental Protocols
To facilitate reproducible and comparative research, detailed methodologies for key biological assays are provided below.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide production in macrophage cells stimulated with lipopolysaccharide.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compounds (pyrimidinyl and pyridinyl ethanols)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for another 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.
In Vitro Cholinesterase Inhibition Assay
This spectrophotometric assay, based on the Ellman method, measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.
Materials:
-
Purified Electrophorus electricus AChE (EeAChE) or equine serum BChE (eqBChE)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Visualizing the Rationale: A Workflow for Bioisosteric Comparison
The decision-making process for selecting between pyrimidinyl and pyridinyl scaffolds in a drug discovery program can be visualized as a structured workflow.
Caption: Workflow for the comparative evaluation of bioisosteric scaffolds.
Conclusion and Future Directions
The comparative analysis of pyrimidinyl and pyridinyl ethanols demonstrates that while they are structurally similar bioisosteres, the substitution of a single nitrogen atom can lead to significant and often unpredictable differences in biological activity and selectivity. The pyridine scaffold may offer advantages in certain therapeutic areas like inflammation, while the pyrimidine core might be more suitable for targeting specific enzymes like AChE.
Ultimately, the choice between these two privileged scaffolds is not a matter of inherent superiority but rather a context-dependent decision driven by empirical data. The key takeaway for drug discovery professionals is the necessity of synthesizing and testing both series of analogs in parallel to fully explore the structure-activity landscape and identify the optimal scaffold for a given biological target. Future research should focus on expanding these head-to-head comparisons across a wider range of biological targets and assays to build a more comprehensive understanding of the subtle yet powerful effects of bioisosteric replacement.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-(Pyrimidin-2-YL)ethan-1-OL
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, actionable protocol for the proper disposal of 1-(Pyrimidin-2-YL)ethan-1-OL, a heterocyclic alcohol common in synthetic and medicinal chemistry. The procedures outlined below are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact, reflecting the principles of responsible chemical stewardship.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance. The pyrimidine ring, a nitrogen-containing heterocycle, and the alcohol functional group inform its likely toxicological and chemical profile. Data from similar structures, like (1R)-1-(pyridin-2-yl)ethan-1-ol, suggest a profile that includes acute toxicity and irritant properties[1].
All chemical waste, unless explicitly determined to be non-hazardous by a qualified safety professional, should be managed as hazardous waste[2]. This principle ensures a high margin of safety.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Probable GHS Classification & Statement | Rationale & Safety Implication |
|---|---|---|
| Acute Toxicity, Oral | Warning: Harmful if swallowed (H302) | Based on pyridine analogs[1]. Ingestion could lead to systemic toxicity. Justifies strict prohibition of sewer disposal. |
| Skin Irritation | Warning: Causes skin irritation (H315) | Common for this class of compounds[1]. Requires use of chemically resistant gloves and a lab coat. |
| Eye Damage/Irritation | Danger: Causes serious eye damage (H318) | A significant risk with many heterocyclic alcohols[1]. Mandates the use of chemical safety goggles or a face shield. |
| Target Organ Toxicity | Warning: May cause respiratory irritation (H335) | Potential for irritation if inhaled as an aerosol or dust[1]. Work should be conducted in a well-ventilated area or chemical fume hood. |
| Environmental | Ecotoxicity data not available. | As a standard precaution, nitrogenous heterocyclic compounds should be prevented from entering drains to avoid harm to aquatic life[3]. |
Personnel Protective Equipment (PPE)
Based on the risk assessment, the following minimum PPE must be worn when handling this compound and its associated waste.
-
Eye Protection: Chemical safety goggles. If there is a splash risk, a full-face shield should be used in addition to goggles.
-
Hand Protection: Standard laboratory nitrile gloves. For extended contact or when handling concentrated waste, consider heavier-duty gloves and consult a glove compatibility chart.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Generally not required when handling small quantities in a well-ventilated area or chemical fume hood. If weighing powders or generating aerosols outside of a containment device, an N95 or higher-rated respirator may be necessary.
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow these steps:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Neutralize (If Applicable): This step is generally not recommended for this compound class without specific guidance. Focus on absorption.
-
Collect & Package: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a dedicated, leak-proof hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the container as "Hazardous Waste" with the full chemical name and "Spill Debris." Dispose of it through your institution's hazardous waste program[2].
Step-by-Step Disposal Protocol
The disposal of this compound must comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[4][5]. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer drain [2].
Step 1: Waste Characterization The moment you decide you will no longer use the chemical, it becomes a waste product[2]. Treat all unused this compound, contaminated materials (e.g., gloves, weigh boats), and solutions containing it as hazardous waste.
Step 2: Segregation at the Source Proper segregation is critical to prevent dangerous chemical reactions and ensure cost-effective disposal[6].
-
Action: Collect waste this compound in a dedicated waste container labeled for "Non-Halogenated Organic Waste."
-
Causality: This compound does not contain halogens (F, Cl, Br, I). Mixing it with halogenated solvents can significantly increase disposal costs, as they often require different incineration processes. Keep it separate from acids, bases, and oxidizers to prevent violent reactions[6][7].
Step 3: Container Selection and Management The container is your primary line of defense against leaks and exposure.
-
Action: Use a container made of a chemically compatible material (e.g., high-density polyethylene [HDPE] or glass) with a secure, screw-top lid[4][5]. The container must be in good condition, free of cracks or deterioration.
-
Causality: OSHA mandates that containers must be compatible with the waste to prevent degradation and leaks[4]. The container must remain closed except when actively adding waste to prevent the release of vapors[6].
Step 4: Proper Labeling Inaccurate labeling is a major compliance and safety violation.
-
Action: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste this compound"
-
An accurate list of all components and their approximate percentages if it's a mixture.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Causality: Federal law requires that the contents of the waste container are clearly identifiable to ensure safe handling, storage, and final disposal[6].
Step 5: Accumulation and Storage Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[6].
-
Action: Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be under the control of lab personnel and feature secondary containment (like a spill tray) to capture any potential leaks.
-
Causality: Storing waste in a designated SAA ensures it is managed by trained personnel and contained in the event of a primary container failure[4][6]. Academic labs may have specific regulations under EPA Subpart K, which allows for longer accumulation times but requires a formal Laboratory Management Plan[8]. Do not accumulate more than 55 gallons of hazardous waste in your SAA[2].
Step 6: Final Disposal
-
Action: Arrange for pickup through your institution’s Environmental Health and Safety (EHS) or equivalent department. They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Causality: The final disposal method, typically high-temperature incineration, must be performed by a licensed facility to ensure complete destruction of the compound and compliance with environmental laws[3]. Laboratory personnel must never transport hazardous waste themselves or use a non-licensed disposal company[2][9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. (1R)-1-(pyridin-2-yl)ethan-1-ol | C7H9NO | CID 642847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 8. epa.gov [epa.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
